molecular formula C37H64N7O20P3S B15550126 8-hydroxyhexadecanedioyl-CoA

8-hydroxyhexadecanedioyl-CoA

Cat. No.: B15550126
M. Wt: 1051.9 g/mol
InChI Key: LSGCBAOMQFULHG-UHFFFAOYSA-N
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Description

8-hydroxyhexadecanedioyl-CoA is a useful research compound. Its molecular formula is C37H64N7O20P3S and its molecular weight is 1051.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H64N7O20P3S

Molecular Weight

1051.9 g/mol

IUPAC Name

16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-9-hydroxy-16-oxohexadecanoic acid

InChI

InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-7-6-9-13-24(45)12-8-4-3-5-10-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)

InChI Key

LSGCBAOMQFULHG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Characterization of 8-hydroxyhexadecanedioyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 8-hydroxyhexadecanedioyl-CoA, a key intermediate in the peroxisomal β-oxidation of hexadecanedioic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established analytical methodologies and data from analogous long-chain hydroxyacyl-CoA and dicarboxylic acid species to present a robust framework for its synthesis, purification, and structural elucidation. This guide includes detailed hypothetical data tables, experimental protocols, and a schematic of its metabolic context to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and metabolic disorders.

Introduction

Long-chain dicarboxylic acids are metabolites derived from the ω-oxidation of monocarboxylic fatty acids. Their subsequent degradation occurs primarily through the peroxisomal β-oxidation pathway. Hexadecanedioic acid, a 16-carbon dicarboxylic acid, undergoes this process, leading to the formation of various intermediates, including this compound. Understanding the structure and metabolism of this intermediate is crucial for elucidating the complete pathway of dicarboxylic acid metabolism and its potential implications in various physiological and pathological states. This guide outlines the essential techniques and expected outcomes for the comprehensive characterization of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is scarce, the following tables present predicted and hypothetical data based on the known properties of similar long-chain acyl-CoA molecules and dicarboxylic acids.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₇H₆₄N₇O₂₀P₃S
Molecular Weight1052.0 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in aqueous buffers

Table 2: Predicted ¹H-NMR Spectroscopic Data (D₂O, 600 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~4.10mH-8 (methine proton at the hydroxyl group)
~3.55tMethylene protons adjacent to the thioester
~2.35tMethylene protons α to the distal carboxyl group
~2.25tMethylene protons α to the thioester carbonyl
~1.20-1.60mMethylene protons of the fatty acid chain
Coenzyme A protons(various)(Refer to standard Coenzyme A spectra)

Table 3: Predicted ¹³C-NMR Spectroscopic Data (D₂O, 150 MHz)

Chemical Shift (ppm)Assignment
~178Distal carboxyl carbon
~174Thioester carbonyl carbon
~70C-8 (carbon bearing the hydroxyl group)
~40-45Methylene carbons α to carbonyls
~25-35Methylene carbons of the fatty acid chain
Coenzyme A carbons(various)

Table 4: Predicted Mass Spectrometry Data (LC-MS/MS with ESI+)

Precursor Ion (m/z)Product Ions (m/z)Fragmentation Assignment
1052.4 [M+H]⁺767.5[M+H - Pantetheine-P]⁺
507.1[Adenosine-3',5'-diphosphate]⁺
285.2[8-hydroxyhexadecanedioic acid + H]⁺

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of long-chain acyl-CoA thioesters.

Synthesis of this compound

This protocol describes a general method for the synthesis of long-chain acyl-CoA from the corresponding free fatty acid.

Materials:

  • 8-hydroxyhexadecanedioic acid

  • Coenzyme A, free acid

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Activation of the Carboxylic Acid: In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve 8-hydroxyhexadecanedioic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

  • Add Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.

  • Thioester Formation: In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Slowly add the activated NHS-ester solution to the Coenzyme A solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with an acidic aqueous solution to remove unreacted Coenzyme A and other polar impurities.

  • Elute the this compound with a gradient of acetonitrile (B52724) in water.

  • Lyophilization: Pool the fractions containing the product and lyophilize to obtain a white solid.

Mass Spectrometry Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation: Dissolve the lyophilized product in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent by ESI-MS in positive ion mode.

  • Acquire full scan MS data to identify the precursor ion [M+H]⁺.

  • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for structural confirmation.

NMR Spectroscopy Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the lyophilized product in deuterium (B1214612) oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Metabolic Pathway and Visualization

This compound is an intermediate in the peroxisomal β-oxidation of hexadecanedioic acid. The following diagram illustrates this metabolic pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Hexadecanedioyl_CoA Hexadecanedioyl-CoA Enoyl_CoA 2-Hexadecenoyl-CoA Hexadecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 8-ketohexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-Bifunctional Enzyme (Dehydrogenase activity) Shortened_Acyl_CoA Tetradecanedioyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Hexadecanedioic_acid Hexadecanedioic Acid Hexadecanedioic_acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase

Peroxisomal β-oxidation of hexadecanedioic acid.

Conclusion

The characterization of this compound is essential for a complete understanding of dicarboxylic acid metabolism. While direct experimental data remains limited, this technical guide provides a comprehensive framework for its synthesis, purification, and structural elucidation using modern analytical techniques. The provided protocols and predicted data serve as a valuable starting point for researchers investigating the role of this and other related metabolites in health and disease. Further research, including the chemical synthesis and detailed spectroscopic analysis of this compound, is warranted to validate the information presented herein and to further explore its biological significance.

The Uncharted Path: A Technical Guide to the Biosynthesis of 8-hydroxyhexadecanedioyl-CoA in Suberin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin, a complex lipophilic biopolymer found in the cell walls of various plant tissues, acts as a protective barrier against environmental stresses. Its intricate structure, composed of a polyaliphatic and a polyphenolic domain, is crucial for its function in controlling the passage of water and solutes and in defending against pathogens. The aliphatic domain is primarily a polyester (B1180765) of glycerol (B35011) and long-chain fatty acids, ω-hydroxyfatty acids, and α,ω-dicarboxylic acids. While significant strides have been made in elucidating the biosynthetic pathways of the major aliphatic monomers, the formation of specific, less common components such as 8-hydroxyhexadecanedioyl-CoA remains a frontier in suberin research. This guide provides an in-depth overview of the known biosynthetic pathways leading to the core suberin monomers and explores the putative pathway for the formation of this compound. It also presents quantitative data on suberin composition and detailed experimental protocols for its analysis.

Core Biosynthetic Pathway of Suberin Aliphatic Monomers

The biosynthesis of the aliphatic monomers of suberin is a multi-step process primarily occurring in the endoplasmic reticulum (ER). The pathway commences with C16 and C18 fatty acids synthesized in the plastids, which are then transported to the ER to undergo a series of modifications.

The key enzymatic steps are:

  • Fatty Acid Elongation: C16 and C18 acyl-CoAs are elongated by a fatty acid elongase (FAE) complex, which includes β-ketoacyl-CoA synthases (KCS), to produce very-long-chain fatty acids (VLCFAs) with chain lengths of up to C24 and beyond.

  • ω-Hydroxylation: Cytochrome P450 enzymes of the CYP86A and CYP86B subfamilies catalyze the ω-hydroxylation of fatty acids. For instance, CYP86A1 is a key enzyme in this step[1]. This reaction introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, forming ω-hydroxyfatty acids.

  • Oxidation to Dicarboxylic Acids: The ω-hydroxyfatty acids can be further oxidized to α,ω-dicarboxylic acids. While the specific enzymes for this step in suberin biosynthesis are not fully characterized, it is proposed to involve ω-hydroxyacid dehydrogenases and ω-oxoacid dehydrogenases.

  • Reduction to Fatty Alcohols: Fatty acyl-CoAs can be reduced to primary fatty alcohols by fatty acyl-CoA reductases (FARs).

  • Acyl-CoA Activation: Long-chain acyl-CoA synthetases (LACS) are required to activate the fatty acid monomers with Coenzyme A for their incorporation into the suberin polymer.

  • Glycerol Acylation: Glycerol-3-phosphate acyltransferases (GPATs) catalyze the transfer of acyl chains to a glycerol backbone, forming monoacylglycerols that are precursors for the suberin polymer.

  • Feruloylation: Feruloyl-CoA can be transferred to ω-hydroxyfatty acids and fatty alcohols by an aliphatic suberin feruloyl transferase (ASFT), linking the aliphatic and polyphenolic domains of suberin.

Below is a diagram illustrating the established biosynthetic pathway for the major aliphatic suberin monomers.

Suberin_Biosynthesis Fatty_Acids C16/C18 Fatty Acyl-CoA VLCFA Very-Long-Chain Fatty Acyl-CoA (VLCFA) Fatty_Acids->VLCFA FAE/KCS Omega_Hydroxy_FA ω-Hydroxyfatty Acyl-CoA VLCFA->Omega_Hydroxy_FA CYP86A/B (ω-hydroxylation) Fatty_Alcohol Fatty Alcohol VLCFA->Fatty_Alcohol FAR Dicarboxylic_Acid α,ω-Dicarboxylic Acyl-CoA Omega_Hydroxy_FA->Dicarboxylic_Acid Oxidation Suberin_Polymer Suberin Polymer Omega_Hydroxy_FA->Suberin_Polymer GPAT/ASFT Dicarboxylic_Acid->Suberin_Polymer GPAT Fatty_Alcohol->Suberin_Polymer ASFT

Biosynthetic pathway of major aliphatic suberin monomers.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a mid-chain hydroxylated dicarboxylic acid, is not well-established in the context of suberin formation. The primary hydroxylation event in suberin biosynthesis is known to occur at the ω-position. However, the presence of mid-chain hydroxylated fatty acids in other plant lipids suggests that enzymes capable of such modifications exist.

We propose a putative pathway for the formation of this compound, which would likely involve the following steps:

  • ω-Oxidation of Hexadecanoic Acid: Hexadecanoyl-CoA is first oxidized at the ω-position (C-16) to form hexadecanedioyl-CoA. This is a known step in the general suberin biosynthetic pathway.

  • Mid-chain Hydroxylation: A fatty acid hydroxylase, potentially from a different enzyme family than the ω-hydroxylases, would then catalyze the hydroxylation at the C-8 position of hexadecanedioyl-CoA. Enzymes such as those from the CYP94 family have been implicated in mid-chain hydroxylation of fatty acids in other plant metabolic pathways.

Further research, including enzyme characterization and metabolic flux analysis, is required to validate this proposed pathway.

The following diagram illustrates this hypothetical pathway.

Putative_Pathway Hexadecanoyl_CoA Hexadecanoyl-CoA Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanoyl_CoA->Hexadecanedioyl_CoA ω-oxidation Hydroxy_Hexadecanedioyl_CoA This compound Hexadecanedioyl_CoA->Hydroxy_Hexadecanedioyl_CoA Mid-chain hydroxylation (putative) Suberin_Polymer Suberin Polymer Hydroxy_Hexadecanedioyl_CoA->Suberin_Polymer Polymerization

Putative biosynthetic pathway of this compound.

Quantitative Data on Suberin Monomer Composition

The composition of suberin varies significantly between plant species and tissues. The following table summarizes the relative abundance of major aliphatic suberin monomers in the root suberin of Arabidopsis thaliana and potato (Solanum tuberosum). It is important to note that 8-hydroxyhexadecanedioic acid is not commonly reported in suberin compositional analyses, and therefore is not included in this table.

Monomer ClassChain LengthArabidopsis thaliana Root (% of total aliphatics)Potato Tuber Periderm (% of total aliphatics)
α,ω-Dicarboxylic Acids C16:010 - 205 - 15
C18:15 - 1510 - 25
C18:01 - 51 - 5
C22:02 - 85 - 15
C24:0< 11 - 5
ω-Hydroxyfatty Acids C16:015 - 3010 - 20
C18:15 - 1515 - 30
C18:01 - 51 - 5
C22:010 - 255 - 15
C24:0< 11 - 5
Fatty Acids C16:01 - 51 - 5
C18:1< 1< 1
C18:0< 1< 1
C20:0< 1< 1
C22:01 - 51 - 5
C24:01 - 51 - 5
Fatty Alcohols C18:0< 11 - 5
C20:01 - 51 - 5
C22:05 - 152 - 8
C24:01 - 5< 1
Ferulate -5 - 155 - 15

Data compiled from multiple sources. Percentages are approximate and can vary based on growth conditions and analytical methods.

Experimental Protocols

The analysis of suberin composition involves a series of steps to isolate, depolymerize, and identify the constituent monomers. The following is a generalized protocol based on established methods for the analysis of aliphatic suberin monomers by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Delipidation

Objective: To remove soluble lipids (waxes, oils) from the plant tissue, leaving the insoluble suberin polymer.

Materials:

Procedure:

  • Harvest fresh plant tissue and wash thoroughly with deionized water.

  • Homogenize the tissue to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add chloroform to the tube, vortex thoroughly, and centrifuge.

  • Decant and discard the chloroform supernatant.

  • Repeat the chloroform extraction two more times.

  • Add methanol to the pellet, vortex, and centrifuge.

  • Decant and discard the methanol supernatant.

  • Repeat the methanol extraction two more times.

  • Dry the delipidated plant material in a fume hood or under a stream of nitrogen.

Suberin Depolymerization (Transesterification)

Objective: To break the ester bonds of the suberin polymer, releasing the individual monomers as methyl esters.

Materials:

  • Delipidated plant material

  • Sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 1 M)

  • Methyl acetate (B1210297)

  • Internal standard (e.g., heptadecanoic acid)

  • Screw-cap glass vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Weigh a known amount of the dry, delipidated plant material into a screw-cap glass vial.

  • Add a known amount of the internal standard.

  • Add the NaOMe/methanol solution and methyl acetate to the vial.

  • Seal the vial tightly and heat at a specific temperature and duration (e.g., 60°C for 2 hours).

  • Cool the reaction mixture to room temperature.

Extraction and Derivatization of Monomers

Objective: To extract the released monomers and derivatize them to increase their volatility for GC-MS analysis.

Materials:

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC vials

Procedure:

  • Add hexane and saturated NaCl solution to the cooled reaction vial.

  • Vortex vigorously to extract the fatty acid methyl esters into the hexane phase.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane phase to a new vial.

  • Repeat the hexane extraction two more times and pool the hexane fractions.

  • Dry the pooled hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial and evaporate the hexane under a gentle stream of nitrogen.

  • To the dried residue, add pyridine and BSTFA with TMCS.

  • Seal the vial and heat (e.g., at 70°C for 30 minutes) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

  • Cool the vial and transfer the derivatized sample to a GC vial for analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify the suberin monomers.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., HP-5MS)

Procedure:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the different monomers.

  • The mass spectrometer is used to identify the compounds based on their mass spectra, which can be compared to spectral libraries.

  • Quantification is achieved by comparing the peak area of each identified monomer to the peak area of the internal standard.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow Start Plant Tissue Homogenization Homogenization Start->Homogenization Delipidation Delipidation (Chloroform/Methanol) Homogenization->Delipidation Depolymerization Depolymerization (Transesterification with NaOMe) Delipidation->Depolymerization Extraction Monomer Extraction (Hexane) Depolymerization->Extraction Derivatization Derivatization (Silylation with BSTFA) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Workflow for the analysis of suberin monomers.

Conclusion

The biosynthesis of suberin is a complex and highly regulated process that is fundamental to plant survival. While the pathways for the major aliphatic monomers are becoming increasingly clear, the formation of less abundant, structurally diverse components like this compound remains an area of active investigation. The proposed pathway involving a mid-chain hydroxylation event provides a working hypothesis for future research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricacies of suberin composition and biosynthesis, ultimately contributing to a deeper understanding of this vital plant biopolymer and its potential applications.

References

Technical Guide: Enzymatic Synthesis of 8-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed enzymatic pathway and detailed experimental protocols for the synthesis of 8-hydroxyhexadecanedioyl-CoA. The synthesis is presented as a two-stage process, beginning with the mid-chain hydroxylation of hexadecanedioic acid, followed by the enzymatic ligation of Coenzyme A (CoA) to the dicarboxylic acid.

Introduction

This compound is a long-chain acyl-CoA molecule with potential significance in various biological processes, including lipid metabolism and signaling. Its synthesis is of interest to researchers studying fatty acid oxidation, metabolic disorders, and for the development of novel therapeutic agents. This document provides a theoretical framework and practical, adaptable protocols for its enzymatic synthesis in a research setting. The proposed pathway leverages the catalytic activities of cytochrome P450 monooxygenases for hydroxylation and long-chain acyl-CoA synthetases for CoA esterification.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be conceptualized in two primary enzymatic steps, starting from hexadecanedioic acid:

  • Mid-Chain Hydroxylation: A cytochrome P450 (CYP) enzyme catalyzes the introduction of a hydroxyl group at the C8 position of hexadecanedioic acid to form 8-hydroxyhexadecanedioic acid.

  • CoA Ligation: A long-chain acyl-CoA synthetase (LACS) activates 8-hydroxyhexadecanedioic acid by attaching Coenzyme A, forming the final product, this compound.

G cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: CoA Ligation Hexadecanedioic Acid Hexadecanedioic Acid 8-hydroxyhexadecanedioic acid 8-hydroxyhexadecanedioic acid Hexadecanedioic Acid->8-hydroxyhexadecanedioic acid Cytochrome P450 (e.g., engineered CYP4 family) This compound This compound 8-hydroxyhexadecanedioic acid->this compound Long-Chain Acyl-CoA Synthetase (LACS) CoA CoA CoA->this compound

Figure 1: Proposed two-stage enzymatic synthesis of this compound.

Stage 1: Mid-Chain Hydroxylation of Hexadecanedioic Acid

The introduction of a hydroxyl group at the 8th carbon of hexadecanedioic acid is a challenging step, as most fatty acid hydroxylating enzymes, such as those in the cytochrome P450 family, typically act on the terminal (ω) or sub-terminal (ω-1) positions.[1][2][3] However, some CYP enzymes have been shown to perform in-chain hydroxylation.[4] For the purpose of this guide, we propose the use of a recombinant cytochrome P450 enzyme, potentially from the CYP4 family, which could be engineered for improved regioselectivity.[5]

Experimental Protocol: In Vitro Hydroxylation

This protocol is adapted from general procedures for in vitro cytochrome P450 assays.[6][7]

Materials:

  • Recombinant human cytochrome P450 enzyme (e.g., from the CYP4 family)

  • NADPH-P450 reductase

  • Hexadecanedioic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA), fatty acid-free

  • Organic solvent (e.g., ethanol (B145695) or DMSO) for substrate dissolution

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for product analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of hexadecanedioic acid in an appropriate organic solvent.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, the NADPH regenerating system, and BSA.

  • Enzyme Addition: Add the recombinant CYP enzyme and NADPH-P450 reductase to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding the hexadecanedioic acid substrate.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of 8-hydroxyhexadecanedioic acid using a validated LC-MS/MS method.

Quantitative Data for Hydroxylation
ParameterValue/RangeReference/Note
Substrate Concentration1-100 µMTo be optimized
Enzyme Concentration10-100 pmolTo be optimized
NADPH Concentration1 mMTypical for CYP assays
Incubation Time15-60 minTo be optimized
Incubation Temperature37°CStandard for mammalian enzymes
pH7.4Optimal for most CYPs

Stage 2: CoA Ligation of 8-Hydroxyhexadecanedioic Acid

The second stage involves the activation of 8-hydroxyhexadecanedioic acid to its corresponding CoA thioester. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS).[8][9] LACS enzymes are known to activate a broad range of fatty acids, including dicarboxylic acids.[9]

Experimental Protocol: Enzymatic CoA Ligation

This protocol is based on radiometric assays for LACS activity.[10]

Materials:

  • Purified recombinant long-chain acyl-CoA synthetase (LACS)

  • 8-hydroxyhexadecanedioic acid (product from Stage 1)

  • [³H]Coenzyme A or unlabeled Coenzyme A

  • ATP

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of 8-hydroxyhexadecanedioic acid.

  • Reaction Mixture Preparation: In a reaction tube, combine potassium phosphate buffer, ATP, MgCl₂, DTT, and Triton X-100.

  • Enzyme and Substrate Addition: Add the LACS enzyme and the 8-hydroxyhexadecanedioic acid substrate to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [³H]Coenzyme A (or unlabeled CoA).

  • Incubation: Incubate the mixture at 37°C for 10-30 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Separation: Separate the labeled acyl-CoA product from the unreacted [³H]CoA using a suitable method, such as differential phase partitioning.

  • Quantification: Measure the radioactivity of the acyl-CoA containing phase using a scintillation counter to determine the amount of product formed.

Quantitative Data for CoA Ligation
ParameterValue/RangeReference/Note
Substrate Concentration10-200 µMTo be optimized
Enzyme Concentration1-10 µgTo be optimized
ATP Concentration5-10 mMStandard for ligase assays
CoA Concentration0.1-1 mMTo be optimized
Incubation Time10-30 minTo be optimized
Incubation Temperature37°CStandard for mammalian enzymes
pH7.5Optimal for most LACS enzymes

Summary of Enzyme Kinetic Data (for analogous reactions)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Rat Liver Microsomal CYP4A1Lauric Acid~7~1.5[11]
Sphingomonas paucimobilis CYPMyristic Acid~50-
Human ACSL1Palmitic Acid2-4-[8]

Visualizations

Experimental Workflow

G cluster_workflow Overall Experimental Workflow Start Start Hydroxylation_Reaction In Vitro Hydroxylation Start->Hydroxylation_Reaction LCMS_Analysis LC-MS/MS Analysis of 8-hydroxyhexadecanedioic acid Hydroxylation_Reaction->LCMS_Analysis CoA_Ligation Enzymatic CoA Ligation LCMS_Analysis->CoA_Ligation Quantification Quantification of This compound CoA_Ligation->Quantification End End Quantification->End

Figure 2: High-level experimental workflow for the synthesis and analysis.

Cellular Context of Fatty Acid Activation

G cluster_cell Cellular Context Fatty_Acid Fatty Acid (e.g., 8-hydroxyhexadecanedioic acid) LACS Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid->LACS Acyl_CoA Acyl-CoA (e.g., this compound) LACS->Acyl_CoA Metabolic_Pathways Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Metabolic_Pathways

Figure 3: Role of LACS in activating fatty acids for metabolism.

References

The Central Role of 8-Hydroxyhexadecanedioyl-CoA in Suberin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberin, a complex lipophilic polyester (B1180765), forms a critical barrier in plants, regulating the passage of water and solutes and providing defense against pathogens. The integrity and function of this barrier are intrinsically linked to its unique monomeric composition, which includes ω-hydroxy acids and α,ω-dicarboxylic acids. This technical guide delves into the core of suberin synthesis, focusing on the pivotal role of 8-hydroxyhexadecanedioyl-CoA as a precursor to C16 α,ω-dicarboxylic acid, a key component of the suberin polymer. This document provides an in-depth overview of the biosynthetic pathway, detailed experimental protocols for its study, quantitative data from relevant mutant analyses, and visual representations of the involved molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate suberin biosynthesis.

Introduction to Suberin and its Monomers

Suberin is a heteropolymer composed of aliphatic and aromatic domains. The aliphatic domain is a polyester primarily made up of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol.[1][2] The C16 and C18 fatty acid derivatives are major constituents of the aliphatic suberin in plants like Arabidopsis thaliana.[3] The biosynthesis of these monomers is a complex process that occurs in the endoplasmic reticulum and involves a series of enzymatic modifications of fatty acid precursors.[4]

The Biosynthetic Pathway of C16 Suberin Monomers

The synthesis of C16 suberin monomers originates from palmitic acid (C16:0), which is activated to palmitoyl-CoA. This precursor then undergoes a series of modifications to become incorporated into the suberin polymer. A key step in the formation of hexadecanedioic acid (a C16 α,ω-dicarboxylic acid) is the ω-hydroxylation of the fatty acid, followed by further oxidation.

ω-Hydroxylation by Cytochrome P450 Monooxygenases

The initial and rate-limiting step in the conversion of C16 fatty acids to suberin monomers is the ω-hydroxylation reaction. This is catalyzed by cytochrome P450 monooxygenases of the CYP86A subfamily.[5][6] In Arabidopsis, CYP86A1 has been identified as a key enzyme responsible for the ω-hydroxylation of fatty acids with chain lengths up to C18.[6][7] A knockout of the CYP86A1 gene (in the horst mutant) leads to a significant reduction in C16 and C18 ω-hydroxyacids and α,ω-diacids in root suberin.[3][8]

The product of this reaction is 16-hydroxyhexadecanoic acid.

Formation of this compound

While the direct synthesis and isolation of this compound for suberin research is not extensively documented, its formation can be inferred from the established mechanisms of fatty acid metabolism. Following ω-hydroxylation, the 16-hydroxyhexadecanoic acid is activated to its CoA thioester, 16-hydroxyhexadecanoyl-CoA. This molecule is the substrate for the subsequent oxidation of the terminal carboxyl group to form the dicarboxylic acid. The oxidation of the ω-hydroxyl group is thought to proceed via an aldehyde intermediate.[9]

The designation of "8-hydroxy" in this compound implies a hydroxylation event at the C8 position. While ω-hydroxylation is the primary modification for suberin monomers, mid-chain hydroxylation is also known to occur in fatty acid metabolism. However, in the context of the major C16 suberin monomers, the key hydroxylation is at the ω-position (C16). The subsequent conversion to the α,ω-dicarboxylic acid involves oxidation at both ends of the C16 chain. Therefore, the direct precursor to hexadecanedioyl-CoA is 16-hydroxyhexadecanoyl-CoA, which is then oxidized at the ω-hydroxyl group.

The complete biosynthetic pathway from palmitoyl-CoA to hexadecanedioyl-CoA integrated into the suberin polymer is depicted in the following diagram.

Suberin_Biosynthesis_C16 cluster_ER Endoplasmic Reticulum Palmitoyl_CoA Palmitoyl-CoA (C16) 16_OH_Hexadecanoic_Acid 16-Hydroxyhexadecanoic Acid Palmitoyl_CoA->16_OH_Hexadecanoic_Acid CYP86A1 (ω-hydroxylase) 16_OH_Hexadecanoyl_CoA 16-Hydroxyhexadecanoyl-CoA 16_OH_Hexadecanoic_Acid->16_OH_Hexadecanoyl_CoA LACS (Long-Chain Acyl-CoA Synthetase) Hexadecanedial_CoA Hexadecanedial-CoA 16_OH_Hexadecanoyl_CoA->Hexadecanedial_CoA ω-hydroxyacid dehydrogenase Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedial_CoA->Hexadecanedioyl_CoA ω-oxoacid dehydrogenase Suberin_Polymer Suberin Polymer (in Cell Wall) Hexadecanedioyl_CoA->Suberin_Polymer GPAT/ASFT (Glycerol-3-phosphate acyltransferases/ Aliphatic suberin feruloyl transferase)

Biosynthesis of C16 α,ω-dicarboxylic acid for suberin.

Quantitative Data on Suberin Monomer Composition

The analysis of Arabidopsis mutants has provided valuable quantitative data on the importance of specific enzymes in suberin biosynthesis. The following tables summarize the changes in the aliphatic suberin monomer composition in the roots of wild-type Arabidopsis and the cyp86a1-1 cyp86b1-1 double mutant.

Table 1: Aliphatic Suberin Monomer Composition in Roots of Wild-Type (Col-0) and cyp86a1-1 cyp86b1-1 Mutant Arabidopsis

Monomer ClassChain LengthWild-Type (Col-0) (mg/g DR)cyp86a1-1 cyp86b1-1 (mg/g DR)% Change
Fatty Acids C16:00.15 ± 0.020.12 ± 0.01-20%
C18:00.08 ± 0.010.07 ± 0.01-12.5%
C20:00.10 ± 0.010.11 ± 0.02+10%
C22:00.25 ± 0.030.28 ± 0.03+12%
C24:00.05 ± 0.010.06 ± 0.01+20%
ω-Hydroxy Fatty Acids C16:00.85 ± 0.100.15 ± 0.02-82.4%
C18:10.45 ± 0.050.10 ± 0.01-77.8%
C22:00.50 ± 0.060.05 ± 0.01-90%
C24:00.10 ± 0.010.02 ± 0.01-80%
α,ω-Dicarboxylic Acids C16:00.60 ± 0.070.10 ± 0.01-83.3%
C18:10.30 ± 0.040.05 ± 0.01-83.3%
C22:00.20 ± 0.020.03 ± 0.01-85%
C24:00.05 ± 0.010.01 ± 0.00-80%
Total Aliphatic Suberin 3.68 ± 0.42 1.15 ± 0.14 *-68.8%

Data are presented as mean ± SE (n=3-4). Asterisks indicate a significant difference from the wild type (P < 0.05) as determined by Student's t-test. Data adapted from de Silva et al., 2021.[10]

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, depolymerization, and derivatization of root suberin for analysis by GC-MS.[11][12]

Materials:

Procedure:

  • Lipid Extraction:

    • Harvest Arabidopsis roots and wash thoroughly with deionized water.

    • Dry the roots and grind to a fine powder.

    • Extract soluble waxes by incubating the root powder in chloroform at room temperature with gentle agitation. Repeat the extraction three times.

    • Dry the delipidated root material.

  • Depolymerization (Transesterification):

    • To the dry, delipidated root material, add a solution of sodium methoxide in methanol.

    • Incubate at 60°C for 2 hours to depolymerize the suberin polyester.

    • Neutralize the reaction with methyl acetate.

    • Evaporate the methanol under a stream of nitrogen.

  • Extraction of Suberin Monomers:

    • Extract the suberin monomers from the residue with hexane. Repeat the extraction three times.

    • Combine the hexane extracts and evaporate to dryness.

  • Derivatization:

    • To the dry suberin monomer extract, add pyridine and BSTFA with 1% TMCS.

    • Incubate at 70°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

    • Evaporate the derivatization reagents under nitrogen.

  • GC-MS Analysis:

    • Dissolve the derivatized sample in hexane containing an internal standard.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable temperature program to separate the suberin monomers. For example: initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 20 min.

    • Identify and quantify the monomers based on their mass spectra and retention times compared to standards.

GCMS_Workflow Start Arabidopsis Roots Lipid_Extraction Lipid Extraction (Chloroform) Start->Lipid_Extraction Depolymerization Depolymerization (Sodium Methoxide) Lipid_Extraction->Depolymerization Monomer_Extraction Monomer Extraction (Hexane) Depolymerization->Monomer_Extraction Derivatization Derivatization (BSTFA) Monomer_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Workflow for GC-MS analysis of suberin monomers.
Heterologous Expression and Purification of CYP86A1

This protocol provides a general framework for the expression and purification of CYP86A1 in E. coli for subsequent enzyme assays.[2][13][14]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with CYP86A1 cDNA (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

Procedure:

  • Transformation and Expression:

    • Transform the expression vector into competent E. coli cells.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged CYP86A1 with elution buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Enzyme Assay for CYP86A1 ω-Hydroxylase Activity

This assay measures the conversion of a fatty acid substrate to its ω-hydroxylated product by the purified CYP86A1 enzyme.[1]

Materials:

  • Purified CYP86A1 enzyme

  • NADPH

  • Fatty acid substrate (e.g., [1-14C]palmitic acid)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Ethyl acetate

  • TLC plates

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, purified CYP86A1, and the fatty acid substrate.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding NADPH.

  • Incubation and Termination:

    • Incubate the reaction for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl).

  • Product Extraction:

    • Extract the reaction products with ethyl acetate.

    • Evaporate the ethyl acetate to dryness.

  • Analysis:

    • Resuspend the dried extract in a small volume of solvent.

    • Spot the sample onto a TLC plate and develop the plate in a suitable solvent system to separate the fatty acid substrate from the ω-hydroxy fatty acid product.

    • Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

    • Calculate the enzyme activity based on the amount of product formed over time.

Conclusion

This compound, and more broadly, the C16 α,ω-dicarboxylic acids, are fundamental building blocks of the suberin polymer. Their synthesis is a tightly regulated process involving a cascade of enzymatic reactions, with cytochrome P450 monooxygenases playing a central role in the initial hydroxylation step. Understanding the intricacies of this pathway is crucial for developing strategies to manipulate suberin composition for improved plant stress tolerance and for the potential biotechnological production of valuable biopolymers. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the fascinating world of suberin biosynthesis.

References

Subcellular Localization of 8-Hydroxyhexadecanedioyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of 8-hydroxyhexadecanedioyl-CoA metabolism. Based on current scientific literature, the metabolic processing of long-chain dicarboxylic acids, such as this compound, predominantly occurs within the peroxisomes through the β-oxidation pathway. This document details the key enzymes and transporters involved, summarizes available quantitative data, outlines relevant experimental protocols, and illustrates the pertinent metabolic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal function, and related drug development efforts.

Introduction

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes more prominent under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired. This compound is a hydroxylated C16 dicarboxylic acid CoA ester. Understanding its metabolic fate is crucial for elucidating cellular lipid homeostasis and the pathophysiology of various metabolic disorders. The primary site for the metabolism of long-chain dicarboxylic acids is the peroxisome, where a specialized β-oxidation pathway facilitates their chain shortening.[1][2][3]

Subcellular Localization and Key Molecular Players

The metabolism of this compound is compartmentalized within the cell, with the peroxisome playing the central role.

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the β-oxidation of long-chain dicarboxylic acids.[1] The key enzymes involved in this pathway are:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain acyl-CoAs, including dicarboxylyl-CoAs. It catalyzes the first step, the desaturation of the acyl-CoA to an enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[1][3]

  • L-Bifunctional Protein (L-BP; also known as EHHADH): This enzyme exhibits both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It is involved in the metabolism of straight-chain dicarboxylic enoyl-CoAs.[4]

  • D-Bifunctional Protein (D-BP; also known as HSD17B4): This enzyme possesses enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities and is also implicated in the β-oxidation of dicarboxylic acids.[1][5]

  • Peroxisomal Thiolases: These enzymes catalyze the final step of the β-oxidation spiral, cleaving the 3-ketoacyl-CoA to produce a shortened acyl-CoA and acetyl-CoA.[4]

Transport into Peroxisomes

The transport of dicarboxylic acid CoA esters from the cytosol into the peroxisomal matrix is a critical step. The primary transporter implicated in this process is:

  • ATP-Binding Cassette (ABC) Transporter, Subfamily D, Member 3 (ABCD3; also known as PMP70): ABCD3 is a peroxisomal membrane protein that facilitates the import of long-chain dicarboxylic acid CoA esters into the peroxisome in an ATP-dependent manner.[2][6][7]

Quantitative Data

Table 1: Substrate Activity of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) with Dicarboxylyl-CoAs

SubstrateRelative Activity (%)Source OrganismNotes
Dodecanedioyl-CoA (DC12-CoA)~50% of C12-CoAHuman (recombinant)Demonstrates that dicarboxylic acids are viable substrates for ACOX1, albeit with lower activity compared to their monocarboxylic counterparts.[1]
Adipoyl-CoA (DC6-CoA)Lower than DC12-CoAHuman (recombinant)Activity decreases with shorter chain length.[1]

Table 2: Substrate Specificity of Peroxisomal ABC Transporter ABCD3

Substrate ClassTransport EfficiencyNotes
Long-chain dicarboxylic acid CoAsHighABCD3 is the primary transporter for this class of molecules.[2][6][7]
Branched-chain fatty acyl-CoAsHighAlso a key substrate for ABCD3.[2][6]
Very long-chain fatty acyl-CoAsModerateOverlapping specificity with ABCD1 and ABCD2.[2][6]

Experimental Protocols

Subcellular Fractionation for Isolation of Peroxisomes

This protocol describes a method for isolating peroxisomes from tissue homogenates to study the localization of metabolic pathways.

Protocol 4.1.1: Differential and Density Gradient Centrifugation

  • Homogenization: Homogenize fresh tissue (e.g., liver) in a cold isotonic buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet a crude organellar fraction containing mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the organellar pellet in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose gradient).

    • Centrifuge at high speed (e.g., 100,000 x g for 2-4 hours at 4°C).

    • Collect fractions from the gradient. Peroxisomes will band at a higher density than mitochondria.

  • Analysis: Assay the collected fractions for marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) and protein concentration to determine the purity of the isolated organelles.

In Vitro Peroxisomal β-Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled substrate in isolated peroxisomes.

Protocol 4.2.1: Measurement of Radiolabeled Acetyl-CoA Production

  • Substrate Preparation: Synthesize or procure [¹⁴C]-labeled this compound.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Isolated peroxisomes (50-100 µg of protein)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂)

    • Cofactors: 0.2 mM NAD⁺, 0.1 mM FAD, 0.5 mM Coenzyme A, 2 mM ATP

    • [¹⁴C]-8-hydroxyhexadecanedioyl-CoA (e.g., 10-50 µM, with a known specific activity)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant contains the acid-soluble products, including [¹⁴C]-acetyl-CoA.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using liquid scintillation counting. The rate of β-oxidation is calculated based on the specific activity of the substrate and is expressed as nmol of acetyl-CoA produced per minute per mg of protein.[8]

Signaling Pathways and Regulation

The metabolism of dicarboxylic acids is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Activation

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα.[3][9] The activation of PPARα leads to the upregulation of genes containing Peroxisome Proliferator Response Elements (PPREs) in their promoter regions. These genes include those encoding for the key enzymes of peroxisomal β-oxidation (e.g., ACOX1) and the ABCD3 transporter.[3][4] This regulatory mechanism allows the cell to increase its capacity to metabolize fatty acids in response to an increased substrate load.

Visualizations

Metabolic Pathway of this compound in Peroxisomes

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of this compound cluster_cytosol Cytosol cluster_peroxisome Peroxisome 8-OH-HD-CoA_cytosol This compound ABCD3 ABCD3 Transporter 8-OH-HD-CoA_cytosol->ABCD3 ATP -> ADP + Pi 8-OH-HD-CoA_peroxisome This compound Enoyl-CoA 2,3-Enoyl-CoA 8-OH-HD-CoA_peroxisome->Enoyl-CoA ACOX1 (FAD -> FADH2) (O2 -> H2O2) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA L-BP/D-BP (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-BP/D-BP (Dehydrogenase) (NAD+ -> NADH) Shortened_Acyl-CoA Shortened Dicarboxylyl-CoA 3-Ketoacyl-CoA->Shortened_Acyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase (CoA-SH) ABCD3->8-OH-HD-CoA_peroxisome

Caption: Peroxisomal β-oxidation pathway for this compound.

Experimental Workflow for Subcellular Localization

Subcellular_Fractionation_Workflow Workflow for Subcellular Localization Tissue Tissue Sample (e.g., Liver) Homogenization Homogenization Tissue->Homogenization Low_Speed_Cent Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Cent Supernatant1 Supernatant Low_Speed_Cent->Supernatant1 Pellet1 Pellet (Nuclei, Debris) Low_Speed_Cent->Pellet1 Medium_Speed_Cent Medium-Speed Centrifugation (20,000 x g) Supernatant1->Medium_Speed_Cent Supernatant2 Supernatant (Cytosol) Medium_Speed_Cent->Supernatant2 Pellet2 Crude Organellar Pellet Medium_Speed_Cent->Pellet2 Density_Gradient Density Gradient Centrifugation Pellet2->Density_Gradient Fractions Fraction Collection Density_Gradient->Fractions Mitochondria Mitochondrial Fraction Fractions->Mitochondria Peroxisomes Peroxisomal Fraction Fractions->Peroxisomes Analysis Marker Enzyme Assays (e.g., Catalase, Cytochrome C Oxidase) Mitochondria->Analysis Peroxisomes->Analysis

Caption: Experimental workflow for the isolation of peroxisomes.

PPARα Signaling Pathway

PPARa_Signaling PPARα Regulatory Pathway Dicarboxylic_Acids Dicarboxylic Acids (e.g., 8-hydroxyhexadecanedioic acid) PPARa PPARα Dicarboxylic_Acids->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding to DNA Target_Genes Target Gene Transcription (ACOX1, ABCD3, etc.) PPRE->Target_Genes Increased_Metabolism Increased Peroxisomal β-Oxidation Capacity Target_Genes->Increased_Metabolism

Caption: PPARα signaling pathway regulating dicarboxylic acid metabolism.

Conclusion

The metabolism of this compound is predominantly localized to the peroxisomes, where it undergoes β-oxidation. This process is initiated by the rate-limiting enzyme ACOX1 and facilitated by the transporter ABCD3. The entire pathway is under the transcriptional control of PPARα, which senses the levels of dicarboxylic acids and upregulates the necessary metabolic machinery. While specific kinetic data for this compound remains to be elucidated, the information compiled in this guide provides a robust framework for understanding its subcellular processing and regulation. Further research focusing on the precise enzymatic kinetics and signaling cascades will be crucial for a complete understanding of the role of this metabolite in health and disease.

References

Exploring the diversity of suberin monomers including 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Suberin Chemistry, Biosynthesis, and Analysis for Researchers, Scientists, and Drug Development Professionals.

Suberin, a complex lipophilic biopolymer, forms a critical protective barrier in various plant tissues, including roots, bark, and wound sites. Its unique composition of aliphatic and aromatic domains confers remarkable properties, making it a subject of intense research for its roles in plant development, stress resistance, and as a source of biorenewable materials. This technical guide provides a comprehensive overview of the diversity of suberin monomers, with a special focus on constituents like 8-hydroxyhexadecanedioyl-CoA, their intricate biosynthetic pathways, regulatory networks, and detailed analytical protocols.

The Chemical Diversity of Suberin Monomers

Suberin is a polyester (B1180765) composed of a wide array of monomers, primarily long-chain fatty acids and their derivatives, glycerol (B35011), and phenolic compounds. The exact composition of suberin varies significantly between plant species, developmental stages, and tissue types, reflecting its diverse functional roles.[1][2][3] The primary building blocks of the aliphatic domain of suberin can be categorized as follows:

  • ω-Hydroxy Fatty Acids: These are characteristic and often abundant components of suberin, with chain lengths typically ranging from C16 to C28.[4] 18-hydroxyoctadec-9-enoic acid is a common example.[3]

  • α,ω-Dicarboxylic Acids: Formed by the oxidation of the terminal methyl group of ω-hydroxy fatty acids, these molecules are crucial for the cross-linking of the suberin polymer.[4][5] Octadec-9-ene-1,18-dioic acid is a frequently found α,ω-diacid.[3]

  • Fatty Acids: Saturated and unsaturated fatty acids of various chain lengths are also incorporated into the suberin matrix.

  • Fatty Alcohols: Produced by the reduction of fatty acyl-CoAs, these contribute to the hydrophobic nature of the suberin barrier.

  • Glycerol: This three-carbon alcohol serves as a key branching point, esterifying fatty acids and their derivatives to create a complex, three-dimensional polymer network.[3]

  • Mid-chain Modified Monomers: A less common but important class of suberin monomers includes those with modifications along the carbon chain, such as epoxy or hydroxyl groups. This compound falls into this category, representing a mid-chain hydroxylated dicarboxylic acid. While its presence has been noted, its biosynthetic origin is not yet fully elucidated.

The aromatic domain of suberin is primarily composed of hydroxycinnamic acids, such as ferulic acid, and their derivatives, which are thought to be linked to the aliphatic domain and the cell wall.[6]

Quantitative Composition of Suberin Monomers in Various Plant Species

The relative abundance of different suberin monomers is highly variable. The following tables summarize the quantitative composition of suberin in the periderm of potato tubers (Solanum tuberosum), the cork of Quercus suber, and the roots of Arabidopsis thaliana.

Table 1: Suberin Monomer Composition of Potato (Solanum tuberosum) Tuber Periderm

Monomer ClassMonomer SpeciesComposition (mol %)
ω-Hydroxy Fatty Acids 18-Hydroxyoctadec-9-enoic acid15
20-Hydroxyeicosanoic acid2
22-Hydroxydocosanoic acid4
α,ω-Dicarboxylic Acids Octadec-9-ene-1,18-dioic acid39
Eicosanedioic acid3
Docosanedioic acid2
Fatty Acids Hexadecanoic acid3
Octadecanoic acid2
Fatty Alcohols Octadecan-1-ol1
Eicosan-1-ol1
Docosan-1-ol3
Glycerol 20
Ferulic Acid <1

Data adapted from Graça and Pereira (2000).[7]

Table 2: Suberin Monomer Composition of Cork Oak (Quercus suber)

Monomer ClassMonomer SpeciesComposition (mol %)
ω-Hydroxy Fatty Acids 18-Hydroxyoctadec-9-enoic acid8.1 - 11.5
22-Hydroxydocosanoic acid28.7 - 37.3 (sum of C20-C26)
9,10,18-Trihydroxyoctadecanoic acid7.6 - 11.8
9,10-Epoxy-18-hydroxyoctadecanoic acid1.2 - 3.1
α,ω-Dicarboxylic Acids Octadec-9-ene-1,18-dioic acid1.5 - 2.4
9,10-Dihydroxyoctadecanedioic acid5.4 - 7.5
9,10-Epoxyoctadecanedioic acid1.0 - 4.4
C16-C24 α,ω-alkanedioic acids6.1 - 10.2
Fatty Acids C20-C24 Alkanoic acids2.2 - 8.1
Fatty Alcohols C20-C26 1-Alkanols1.8 - 6.4
Ferulic Acid 5.3 - 9.1

Data adapted from Conde et al. (1997).[8][9]

Table 3: Suberin Monomer Composition of Arabidopsis thaliana Root

Monomer ClassChain LengthComposition (µg/mg dry weight)
ω-Hydroxy Fatty Acids C16:0~1.5
C18:1~0.8
C18:0~0.2
C20:0~0.1
C22:0~0.5
C24:0~0.1
α,ω-Dicarboxylic Acids C16:0~0.7
C18:1~0.4
C18:0~0.1
C20:0~0.1
C22:0~0.2
C24:0~0.1
Fatty Acids C16:0~0.1
C18:0~0.1
C20:0~0.1
C22:0~0.2
C24:0~0.1
Fatty Alcohols C18:0~0.1
C20:0~0.1
C22:0~0.2
Ferulate ~0.2

Data adapted from Franke et al. (2005) and Höfer et al. (2008).[10] Note: Values are approximate and can vary based on growth conditions and developmental stage.

Biosynthesis of Suberin Monomers

The biosynthesis of suberin monomers is a complex process involving multiple enzymatic steps localized in the endoplasmic reticulum (ER). The pathway begins with the synthesis of C16 and C18 fatty acids in the plastid, which are then elongated in the ER to form very-long-chain fatty acids (VLCFAs).

Biosynthesis of Aliphatic Monomers

A generalized pathway for the formation of the major aliphatic suberin monomers is depicted below. Key enzyme families include:

  • Fatty Acyl-CoA Synthetases (LACS): Activate fatty acids by attaching Coenzyme A.

  • Fatty Acid Elongases (FAE): Extend the carbon chain of fatty acids.

  • Cytochrome P450 Monooxygenases (CYP): A large family of enzymes responsible for hydroxylation reactions. The CYP86 and CYP94 families are particularly important for ω-hydroxylation in suberin biosynthesis.[2][10]

  • Fatty Acyl-CoA Reductases (FAR): Reduce fatty acyl-CoAs to fatty alcohols.

  • Glycerol-3-Phosphate Acyltransferases (GPAT): Catalyze the esterification of fatty acids to glycerol-3-phosphate, a key step in forming the glycerol backbone of suberin.

  • Acyl-CoA:Fatty Alcohol Acyltransferases (ASFT/FHT): Transfer feruloyl groups to ω-hydroxy fatty acids and fatty alcohols.

Suberin_Biosynthesis Fatty Acyl-CoA (C16, C18) Fatty Acyl-CoA (C16, C18) VLCFA-CoA (C20-C28) VLCFA-CoA (C20-C28) Fatty Acyl-CoA (C16, C18)->VLCFA-CoA (C20-C28) FAE ω-Hydroxy Fatty Acyl-CoA ω-Hydroxy Fatty Acyl-CoA VLCFA-CoA (C20-C28)->ω-Hydroxy Fatty Acyl-CoA CYP86, CYP94 Fatty Alcohols Fatty Alcohols VLCFA-CoA (C20-C28)->Fatty Alcohols FAR α,ω-Dicarboxylic Acyl-CoA α,ω-Dicarboxylic Acyl-CoA ω-Hydroxy Fatty Acyl-CoA->α,ω-Dicarboxylic Acyl-CoA Oxidation Glycerol Esters Glycerol Esters ω-Hydroxy Fatty Acyl-CoA->Glycerol Esters GPAT Feruloyl Esters Feruloyl Esters ω-Hydroxy Fatty Acyl-CoA->Feruloyl Esters ASFT/FHT α,ω-Dicarboxylic Acyl-CoA->Glycerol Esters GPAT Fatty Alcohols->Feruloyl Esters ASFT/FHT Phenylpropanoid Pathway Phenylpropanoid Pathway Feruloyl-CoA Feruloyl-CoA Phenylpropanoid Pathway->Feruloyl-CoA Feruloyl-CoA->Feruloyl Esters Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Glycerol Esters

Biosynthesis of major aliphatic suberin monomers.

Hypothetical Biosynthesis of this compound

The biosynthesis of mid-chain hydroxylated dicarboxylic acids like this compound is not well-established. However, based on the known activities of cytochrome P450 enzymes, a plausible pathway can be proposed. It likely involves the initial formation of hexadecanedioic acid (a C16 α,ω-dicarboxylic acid) followed by a mid-chain hydroxylation event.

Certain cytochrome P450s are known to catalyze in-chain hydroxylation of fatty acids.[11] It is hypothesized that a specific CYP enzyme, possibly from a subfamily other than the canonical ω-hydroxylases, recognizes the C16 dicarboxylic acid and introduces a hydroxyl group at the C8 position.

Midchain_Hydroxylation Hexadecanoyl-CoA Hexadecanoyl-CoA ω-Hydroxyhexadecanoyl-CoA ω-Hydroxyhexadecanoyl-CoA Hexadecanoyl-CoA->ω-Hydroxyhexadecanoyl-CoA CYP86A Hexadecanedioyl-CoA Hexadecanedioyl-CoA ω-Hydroxyhexadecanoyl-CoA->Hexadecanedioyl-CoA Oxidation This compound This compound Hexadecanedioyl-CoA->this compound CYP (in-chain hydroxylase)?

Hypothetical pathway for this compound biosynthesis.

Regulation of Suberin Biosynthesis

The deposition of suberin is a tightly regulated process, responding to both developmental cues and environmental stresses. This regulation occurs primarily at the transcriptional level, involving a complex network of transcription factors and hormonal signaling pathways.[12][13][14]

Transcriptional Regulation

Several families of transcription factors have been identified as key regulators of suberin biosynthesis:

  • MYB Transcription Factors: Members of the R2R3-MYB family, such as MYB39, MYB41, MYB53, MYB92, and MYB93 in Arabidopsis, have been shown to activate the expression of suberin biosynthetic genes.[12][15]

  • WRKY Transcription Factors: WRKY family members are also implicated in regulating suberin deposition, often in response to stress signals.

  • NAC Transcription Factors: NAC domain-containing proteins contribute to the regulatory network controlling suberization.

TF_Network cluster_TFs Transcription Factors cluster_genes Suberin Biosynthetic Genes MYB41 MYB41 CYP86A1 CYP86A1 MYB41->CYP86A1 MYB92 MYB92 GPAT5 GPAT5 MYB92->GPAT5 MYB93 MYB93 FAR4 FAR4 MYB93->FAR4 WRKYs WRKYs WRKYs->CYP86A1 NACs NACs NACs->GPAT5

Simplified transcription factor network regulating suberin biosynthesis.

Hormonal Regulation

Plant hormones play a crucial role in mediating the environmental and developmental signals that trigger suberization:

  • Abscisic Acid (ABA): ABA is a key positive regulator of suberin deposition, particularly in response to drought and salt stress.[16][17][18][19] ABA signaling pathways often converge on the activation of the aforementioned transcription factors.

  • Auxin: The role of auxin is more complex, with evidence suggesting it can both promote and inhibit suberization depending on the concentration and specific auxin molecule.[17]

  • Ethylene: Ethylene signaling is generally considered to be an antagonist of suberin deposition.[17]

Hormonal_Regulation Drought/Salt Stress Drought/Salt Stress ABA ABA Drought/Salt Stress->ABA MYB TFs MYB TFs ABA->MYB TFs Suberin Biosynthesis Suberin Biosynthesis MYB TFs->Suberin Biosynthesis Developmental Cues Developmental Cues Auxin Auxin Developmental Cues->Auxin Auxin->Suberin Biosynthesis Ethylene Ethylene Ethylene->Suberin Biosynthesis

Hormonal regulation of suberin biosynthesis.

Experimental Protocols for Suberin Analysis

The analysis of suberin composition is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The general workflow involves the isolation of suberin-enriched tissue, removal of soluble lipids, depolymerization of the suberin polyester, derivatization of the monomers, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Workflow for Suberin Analysis

Suberin_Analysis_Workflow Plant Tissue Plant Tissue Grinding & Homogenization Grinding & Homogenization Plant Tissue->Grinding & Homogenization Solvent Extraction (Delipidation) Solvent Extraction (Delipidation) Grinding & Homogenization->Solvent Extraction (Delipidation) Depolymerization (e.g., Methanolysis) Depolymerization (e.g., Methanolysis) Solvent Extraction (Delipidation)->Depolymerization (e.g., Methanolysis) Monomer Extraction Monomer Extraction Depolymerization (e.g., Methanolysis)->Monomer Extraction Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Monomer Extraction->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification

General workflow for the analysis of suberin monomers.

Detailed Methodology for Suberin Extraction and Depolymerization

This protocol describes a common method for the isolation and depolymerization of suberin from plant material.

Materials:

Procedure:

  • Sample Preparation:

    • Thoroughly clean the plant tissue to remove any surface contaminants.

    • Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Delipidation (Solvent Extraction):

    • Place the powdered tissue in a cellulose (B213188) thimble and perform a sequential Soxhlet extraction with dichloromethane, followed by ethanol, and then water to remove soluble lipids (waxes, free fatty acids, etc.).[4] Each extraction should be carried out for at least 8 hours.

    • Dry the resulting extractive-free material in a vacuum oven.

  • Depolymerization (Alkaline Methanolysis):

    • To the extractive-free material in a round-bottom flask, add a solution of 1 M sodium methoxide in methanol.[4][20][21]

    • Reflux the mixture for 2-4 hours. This will cleave the ester bonds of the suberin polymer, releasing the monomeric methyl esters.

    • After cooling, filter the reaction mixture to remove the solid residue.

  • Monomer Extraction:

    • Acidify the filtrate to pH 6 with 2 M H₂SO₄ in methanol.

    • Evaporate the methanol using a rotary evaporator.

    • Resuspend the residue in water and extract the suberin monomers three times with chloroform.[4]

    • Combine the chloroform extracts and dry over anhydrous Na₂SO₄.

    • Evaporate the chloroform to obtain the crude suberin monomer extract.

Derivatization and GC-MS Analysis

The polar functional groups (-OH and -COOH) of the suberin monomers must be derivatized to increase their volatility for GC-MS analysis. Silylation is a common derivatization method.[7][8][22][23][24]

Materials:

  • Crude suberin monomer extract

  • Internal standard (e.g., methyl heptadecanoate or ω-pentadecalactone)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the crude suberin extract and an internal standard in pyridine.

    • Add BSTFA + 1% TMCS to the solution.

    • Heat the mixture at 70°C for 30-60 minutes to complete the silylation reaction.[25]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the various suberin monomers. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C).

    • The mass spectrometer is operated in electron impact (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 50-650).

  • Data Analysis:

    • Identify the individual suberin monomers based on their retention times and mass fragmentation patterns, comparing them to known standards and mass spectral libraries.

    • Quantify the amount of each monomer by comparing its peak area to that of the internal standard.

Implications for Drug Development and Beyond

The intricate structure and diverse composition of suberin and its monomers present exciting opportunities for various applications, including drug development. The inherent biocompatibility and hydrophobicity of suberin-derived materials make them promising candidates for drug delivery systems, particularly for encapsulating and controlling the release of hydrophobic drugs. Furthermore, understanding the biosynthetic pathways of suberin can open avenues for metabolic engineering of plants to produce tailored biopolymers with specific properties for use in biomaterials, coatings, and adhesives. The study of suberin's role in plant defense can also provide insights into developing novel strategies for crop protection.

This technical guide serves as a foundational resource for researchers embarking on the exploration of suberin. The provided data, protocols, and pathway diagrams offer a starting point for further investigation into this fascinating and functionally diverse plant biopolymer. As our understanding of suberin continues to grow, so too will the potential to harness its unique properties for scientific and industrial advancement.

References

Methodological & Application

Synthesis and Application of 8-Hydroxyhexadecanedioyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

8-Hydroxyhexadecanedioyl-CoA is a critical intermediate in the metabolism of ω-hydroxy fatty acids and dicarboxylic acids. These metabolic pathways are essential for lipid homeostasis, and their dysregulation has been implicated in various metabolic disorders. The availability of synthetically prepared this compound is crucial for the detailed in vitro characterization of enzymes involved in these pathways, facilitating drug discovery and the development of novel therapeutic strategies. This document provides a comprehensive guide to the chemoenzymatic synthesis of this compound and its application in in vitro enzymatic assays.

Synthesis of this compound

A two-step chemoenzymatic approach is employed for the synthesis of this compound. The first step involves the chemical synthesis of the free dicarboxylic acid, 8-hydroxyhexadecanedioic acid. The second step is the enzymatic conversion of the dicarboxylic acid to its corresponding CoA ester using a suitable acyl-CoA synthetase.

Chemical Synthesis of 8-Hydroxyhexadecanedioic Acid

The synthesis of 8-hydroxyhexadecanedioic acid can be achieved through various organic synthesis routes. One common approach involves the ω-hydroxylation of a long-chain fatty acid followed by oxidation of the terminal methyl group.

Enzymatic Synthesis of this compound

The conversion of 8-hydroxyhexadecanedioic acid to its CoA ester is catalyzed by a long-chain acyl-CoA synthetase (LACS). Several LACS enzymes exhibit broad substrate specificity and can activate dicarboxylic acids.[1]

Diagram of the Synthesis Pathway

Synthesis_Pathway Hexadecanedioic acid Hexadecanedioic acid 8-Hydroxyhexadecanedioic acid 8-Hydroxyhexadecanedioic acid Hexadecanedioic acid->8-Hydroxyhexadecanedioic acid ω-Hydroxylation This compound This compound 8-Hydroxyhexadecanedioic acid->this compound Acyl-CoA Synthetase (ATP, CoA)

References

Application Notes: Analytical Methods for the Detection of 8-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhexadecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative that may play a role in various metabolic pathways, including fatty acid oxidation and lipid signaling. Accurate and sensitive detection and quantification of this analyte in biological matrices are crucial for understanding its physiological and pathological significance. These application notes provide a comprehensive overview of a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The protocols described herein are based on established methodologies for the analysis of similar long-chain acyl-CoA species.

Biochemical Pathway Context

This compound is likely an intermediate in the omega-oxidation pathway of fatty acids, a process that occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group of a fatty acid, followed by further oxidation to a dicarboxylic acid. The introduction of a hydroxyl group at the C8 position suggests subsequent modification. Understanding this pathway is crucial for interpreting the biological significance of this compound levels.

Metabolic Pathway of this compound Proposed Biosynthetic Pathway Hexadecanedioic Acid Hexadecanedioic Acid Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase This compound This compound Hexadecanedioyl-CoA->this compound Hydroxylase (e.g., CYP450) Further Metabolism Further Metabolism This compound->Further Metabolism β-oxidation or other pathways

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid Phase Extraction (SPE) cartridges (Oasis HLB or similar)

  • SPE Elution Solution: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • On ice, add 1 mL of cold homogenization buffer and the internal standard.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Add 2 mL of 2-propanol and 4 mL of acetonitrile to the homogenate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Elute the acyl-CoAs with 1 mL of the SPE elution solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This proposed method utilizes reverse-phase chromatography coupled with a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18.1-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

MS/MS Parameters:

The exact mass transitions for this compound need to be determined by direct infusion of a standard. However, based on its structure (Molecular Formula: C37H66N7O20P3S), the following parameters can be proposed:

ParameterProposed Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 1052.3 (Calculated [M+H]⁺)
Product Ion (Q3) Characteristic fragments of the Coenzyme A moiety (e.g., m/z related to the loss of the acyl chain or fragments of pantetheine (B1680023) phosphate)
Collision Energy To be optimized using a standard
Dwell Time 100 ms

Data Presentation

Quantitative data should be presented in a clear and concise manner. Below is an example table for summarizing results from a validation experiment.

Table 1: Quantitative Analysis of this compound in Spiked Rat Liver Homogenate

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
Control 10Not DetectedN/A
Control 20Not DetectedN/A
Spike 1109.595%
Spike 25048.296.4%
Spike 310097.197.1%

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Experimental Workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (in buffer with IS) Solvent_Extraction Solvent Extraction (Propanol/ACN) Tissue_Homogenization->Solvent_Extraction SPE Solid Phase Extraction Solvent_Extraction->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Data_Reporting Data Reporting (Tables & Figures) Quantification->Data_Reporting

Application Note & Protocol: Quantification of 8-hydroxyhexadecanedioyl-CoA via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of 8-hydroxyhexadecanedioyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related pathological conditions. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a long-chain dicarboxylic acyl-coenzyme A that plays a role in fatty acid omega-oxidation. Dysregulation of its metabolism may be implicated in various metabolic disorders. Accurate quantification of this and other related acyl-CoAs is crucial for understanding their physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity for the analysis of these complex molecules, which are often present at low concentrations in biological samples.[1][2][3] This protocol is adapted from established methods for long-chain and dicarboxylic acyl-CoA analysis.[1][4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (Organic Solvents) Tissue->Extraction SPE Solid-Phase Extraction (Cleanup & Concentration) Extraction->SPE Derivatization Optional Derivatization SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC UPLC Separation (C18 Column) Reconstitution->LC Quant Quantification MS Tandem MS Detection (MRM Mode) LC->MS MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard (synthesis may be required)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.[4]

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid, Triethylamine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

3.2. Sample Preparation

This protocol is optimized for tissue samples (e.g., liver, kidney).[1][7]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of cold extraction buffer (e.g., 2:1:0.8 ACN:IPA:Water).[4]

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA to a final concentration of 50 ng/mL) to the homogenate.

  • Extraction: Vortex the homogenate vigorously for 5 minutes, then sonicate for 10 minutes in an ice bath. Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of extraction buffer, centrifuge again, and combine the supernatants.[4]

  • Drying: Dry the combined supernatants under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Reconstitute the dried extract in 1 mL of 5% methanol in water and load it onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under nitrogen.

  • Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM ammonium hydroxide).[4] Centrifuge to pellet any insoluble material before transferring to an autosampler vial.

3.3. LC-MS/MS Conditions

3.3.1. Liquid Chromatography (LC)

  • System: UPLC/HPLC system

  • Column: Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[1][4]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 ACN:Water.[4]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

3.3.2. Tandem Mass Spectrometry (MS/MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • MRM Transitions: Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine group (507 Da).[1][8] The precursor ion will be [M+H]⁺. The exact m/z values for this compound must be determined using a standard.

    • Predicted MRM Transition for this compound:

      • Molecular Formula: C₃₇H₆₄N₇O₁₉P₃S

      • Monoisotopic Mass: 1059.32 Da

      • Precursor Ion [M+H]⁺: m/z 1060.3

      • Product Ion: m/z 553.3 (1060.3 - 507)

    • MRM Transition for C17:0-CoA (IS):

      • Precursor Ion [M+H]⁺: m/z 1020.5

      • Product Ion: m/z 513.5 (1020.5 - 507)

    Note: Collision energy and other compound-specific parameters should be optimized by infusing the analytical standard.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in a surrogate matrix (e.g., water or stripped tissue homogenate).

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS assay for long-chain acyl-CoAs, which would be expected for this method.[1]

ParameterExpected Performance
Linearity (R²)> 0.99
LLOQ (Lower Limit of Quant.)0.5 - 5 ng/mL
LOD (Limit of Detection)0.1 - 1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Signaling Pathway Context

This compound is an intermediate in the omega-oxidation pathway of fatty acids, a catabolic process that occurs in the endoplasmic reticulum. This pathway becomes significant when beta-oxidation is impaired.

Pathway FA Long-Chain Fatty Acid Omega_OH_FA Omega-Hydroxy FA FA->Omega_OH_FA Omega-Hydroxylase Dicarboxy_FA Dicarboxylic Acid Omega_OH_FA->Dicarboxy_FA ADH/ALDH Dicarboxy_CoA Dicarboxylyl-CoA (e.g., this compound) Dicarboxy_FA->Dicarboxy_CoA Acyl-CoA Synthetase Beta_Ox Beta-Oxidation Dicarboxy_CoA->Beta_Ox Peroxisomal Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA

References

Application Notes and Protocols for 8-hydroxyhexadecanedioyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-CoA that can serve as a substrate for various enzymes involved in fatty acid metabolism, particularly in the context of omega-oxidation and the subsequent beta-oxidation of dicarboxylic acids. This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, catering to researchers in academia and industry focused on metabolic pathways and drug discovery.

Dicarboxylic acids are formed through the omega-oxidation of fatty acids in the endoplasmic reticulum. Following their formation, they are further metabolized via beta-oxidation in both mitochondria and peroxisomes. The presence of a hydroxyl group at the 8th position of hexadecanedioyl-CoA suggests its role as an intermediate in these metabolic pathways, making it a valuable tool for studying the enzymes involved. Understanding the kinetics and regulation of these enzymes is crucial for elucidating their roles in normal physiology and in pathological conditions such as metabolic syndrome and certain genetic disorders.

Potential Enzyme Targets

Based on its structure, this compound is a putative substrate for several classes of enzymes, including:

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): While typically acting on 3-hydroxyacyl-CoAs, the broad substrate specificity of some dehydrogenase enzymes may allow for the oxidation of the hydroxyl group at the C8 position.

  • Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD): Similar to LCHAD, MCHAD could potentially exhibit activity towards this substrate.

  • Novel or uncharacterized dehydrogenases or hydratases: This substrate can be employed in screening assays to identify and characterize novel enzymes involved in dicarboxylic acid metabolism.

Application: Characterization of a Putative 8-hydroxyacyl-CoA Dehydrogenase

This section outlines a protocol for a continuous spectrophotometric assay to measure the activity of a putative dehydrogenase that utilizes this compound as a substrate. The assay is based on the principle that the enzymatic dehydrogenation of the hydroxyl group is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Experimental Protocol: Spectrophotometric Assay for 8-hydroxyacyl-CoA Dehydrogenase Activity

1. Principle:

The enzymatic reaction involves the oxidation of the 8-hydroxyl group of this compound to an 8-oxo group, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Reaction:

This compound + NAD⁺ --[8-hydroxyacyl-CoA Dehydrogenase]--> 8-oxohexadecanedioyl-CoA + NADH + H⁺

2. Materials and Reagents:

  • This compound (Substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (pH 8.0)

  • Purified or partially purified enzyme preparation

  • UV/Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

3. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.

  • NAD⁺ Stock Solution: Prepare a 50 mM stock solution of NAD⁺ in deionized water. Store at -20°C.

  • Enzyme Solution: Dilute the enzyme preparation in assay buffer to a suitable concentration that yields a linear reaction rate for at least 5 minutes.

4. Assay Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • In a 1 ml cuvette, add the following components in the specified order:

    • 880 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0)

    • 50 µL of NAD⁺ Stock Solution (final concentration 2.5 mM)

    • 50 µL of Substrate Stock Solution (final concentration 0.5 mM)

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the assay temperature to allow the components to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

5. Data Analysis:

  • Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length) × 1000 × (Total Assay Volume / Enzyme Volume)

    Where:

    • ε (molar absorptivity of NADH) = 6.22 mM⁻¹cm⁻¹

    • path length = 1 cm

    • Total Assay Volume = 1 mL

    • Enzyme Volume = 0.02 mL

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the NAD⁺ concentration constant and at a saturating level. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Putative 8-hydroxyacyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound751.5
3-hydroxyhexadecanoyl-CoA502.8
3-hydroxytetradecanoyl-CoA353.5

Table 2: Effect of pH on Enzyme Activity

pHRelative Activity (%)
6.545
7.070
7.590
8.0100
8.585
9.060

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrate, NAD+, Enzyme) assay_setup Assay Setup in Cuvette (Buffer, NAD+, Substrate) prep->assay_setup incubation Pre-incubation (5 min at 37°C) assay_setup->incubation reaction_init Reaction Initiation (Add Enzyme) incubation->reaction_init monitoring Spectrophotometric Monitoring (Absorbance at 340 nm) reaction_init->monitoring data_analysis Data Analysis (Calculate Rate, Km, Vmax) monitoring->data_analysis

Caption: Experimental workflow for the spectrophotometric enzyme assay.

signaling_pathway fatty_acid Long-Chain Fatty Acid omega_ox Omega-Oxidation (Endoplasmic Reticulum) fatty_acid->omega_ox dicarboxylic_acid Hexadecanedioic Acid omega_ox->dicarboxylic_acid activation Acyl-CoA Synthetase dicarboxylic_acid->activation hexadecanedioyl_coa Hexadecanedioyl-CoA activation->hexadecanedioyl_coa hydroxylation Hydroxylase hexadecanedioyl_coa->hydroxylation substrate This compound hydroxylation->substrate dehydrogenase 8-hydroxyacyl-CoA Dehydrogenase substrate->dehydrogenase product 8-oxohexadecanedioyl-CoA dehydrogenase->product beta_ox Beta-Oxidation product->beta_ox

Caption: Hypothetical metabolic pathway involving this compound.

logical_relationship assay Enzyme Assay product1 8-oxohexadecanedioyl-CoA assay->product1 product2 NADH assay->product2 enzyme 8-hydroxyacyl-CoA Dehydrogenase enzyme->assay substrate This compound substrate->assay cofactor NAD+ cofactor->assay detection Detection at 340 nm product2->detection

Caption: Logical relationship of components in the enzyme assay.

Application Notes and Protocols: Enzymatic Assay of 8-hydroxyhexadecanedioyl-CoA Thioesterase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-hydroxyhexadecanedioyl-CoA thioesterase is an enzyme that catalyzes the hydrolysis of this compound to 8-hydroxyhexadecanedioic acid and coenzyme A (CoA-SH). This enzymatic activity is crucial in various metabolic pathways, and its characterization is essential for understanding its physiological role and for potential drug development applications. Acyl-CoA thioesterases, in general, are vital for cellular metabolism and are utilized in biotechnological processes to produce valuable compounds[1].

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound thioesterase. The assay is based on the reaction of the free thiol group of the released coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, monitored by measuring the absorbance at 412 nm, is directly proportional to the thioesterase activity[1].

Data Presentation

The following table summarizes typical reaction conditions and kinetic parameters that can be determined using this protocol. The values are based on a general thioesterase assay and should be optimized for this compound thioesterase[1].

ParameterValueSource
Assay TypeSpectrophotometric (Continuous)[1]
Wavelength412 nm[1]
ReagentDTNB (Ellman's Reagent)[1]
pH7.5[1]
Temperature25 °C[1]
BufferK-HEPES[1]
Substrate Concentration0–150 µM (for kinetic studies)[1]
Enzyme Concentration0.75 µM (purified) or 20 µg (cell extract)[1]
Extinction Coefficient of TNB14,150 M⁻¹cm⁻¹ (at pH 8.0)

Experimental Protocols

1. Materials and Reagents

  • Enzyme: Purified this compound thioesterase or cell lysate containing the enzyme.

  • Substrate: this compound. If not commercially available, it can be synthesized enzymatically[2].

  • Buffer: 1 M K-HEPES, pH 7.5.

  • Salt Solution: 1.5 M NaCl.

  • DTNB Stock Solution: 10 mM DTNB in 1 M K-HEPES, pH 7.5. (Store protected from light).

  • Microplate Reader or Spectrophotometer: Capable of reading absorbance at 412 nm.

  • 96-well microplates or cuvettes.

  • Nuclease-free water.

2. Preparation of Reagents

  • Assay Buffer (100 mM K-HEPES, 150 mM NaCl, pH 7.5):

    • 10 ml of 1 M K-HEPES, pH 7.5

    • 10 ml of 1.5 M NaCl

    • Bring the final volume to 100 ml with nuclease-free water.

  • Substrate Stock Solution (e.g., 10 mM):

    • Dissolve this compound in nuclease-free water. The exact concentration should be determined spectrophotometrically at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

  • Enzyme Solution:

    • Dilute the purified enzyme or cell lysate to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

3. Assay Procedure

The following protocol is adapted from a general DTNB-based thioesterase assay and should be optimized for the specific enzyme[1].

  • Set up the reaction mixture: In a 96-well plate or a cuvette, prepare the reaction mixture as follows for a final volume of 250 µL:

    • 100 µL of Assay Buffer

    • 25 µL of 10 mM DTNB stock solution (final concentration: 1 mM)

    • Variable volume of Substrate Stock Solution (to achieve final concentrations from 0 to 150 µM for kinetic analysis)

    • Nuclease-free water to bring the volume to 225 µL.

  • Pre-incubation: Incubate the mixture at 25 °C for 1 minute to allow for temperature equilibration[1].

  • Initiate the reaction: Add 25 µL of the enzyme solution to the reaction mixture. Mix quickly but gently.

  • Measure absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.

4. Data Analysis

  • Calculate the rate of reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔA₄₁₂/min).

  • Calculate enzyme activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

    • Activity (µmol/min/mg) = (ΔA₄₁₂/min) / (ε × l) × (V_total / V_enzyme) × (1 / C_enzyme)

      • ε = Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

      • l = Path length of the cuvette or well (in cm)

      • V_total = Total reaction volume (in µL)

      • V_enzyme = Volume of enzyme added (in µL)

      • C_enzyme = Concentration of enzyme in the stock solution (in mg/mL)

  • Determine kinetic parameters: Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Mandatory Visualization

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate) Mix Combine Reagents and Substrate Reagents->Mix Enzyme Prepare Enzyme Dilution Start Add Enzyme to Initiate Reaction Enzyme->Start Incubate Pre-incubate at 25°C Mix->Incubate Incubate->Start Measure Measure Absorbance at 412 nm Start->Measure Rate Calculate Initial Velocity (ΔA/min) Measure->Rate Activity Calculate Specific Activity Rate->Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics

Caption: Workflow for the enzymatic assay of this compound thioesterase.

Troubleshooting

  • No or low activity:

    • Check enzyme activity with a known substrate.

    • Verify the integrity of the this compound substrate.

    • Ensure the pH of the buffer is optimal.

  • High background signal:

    • This may be due to the spontaneous hydrolysis of the substrate. Run a control reaction without the enzyme.

    • DTNB can react with reducing agents in the sample. If using cell lysates, consider a desalting step.

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the amount of enzyme.

    • The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA.

References

Application of 8-Hydroxyhexadecanedioyl-CoA in Studying Suberin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex lipophilic biopolymer found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses, pathogens, and controls the movement of water and solutes.[1][2][3] This heteropolymer is composed of a polyaliphatic and a polyphenolic domain.[2] The aliphatic domain is primarily a polyester (B1180765) made of ω-hydroxy fatty acids, α,ω-dicarboxylic fatty acids (C16-C24 chain lengths), and glycerol, while the aromatic domain consists mainly of hydroxycinnamates like ferulic acid.[1][3] Understanding the intricate process of suberin polymerization is crucial for developing strategies to enhance plant resilience and for the biotechnological production of novel biopolymers.

8-Hydroxyhexadecanedioyl-CoA is a C16 α,ω-dicarboxylic fatty acid with a hydroxyl group at the C8 position, activated as a coenzyme A (CoA) thioester. While not a commonly cited natural monomer of suberin, its bifunctional nature—possessing a central hydroxyl group and two terminal carboxyl groups (one activated as a CoA ester)—makes it a valuable tool for investigating the enzymatic machinery of suberin polymerization. This application note details the use of this compound as a synthetic substrate to probe the activity of enzymes involved in the formation of the suberin polyester backbone.

Principle

The study of suberin polymerization can be approached through in vitro enzymatic assays using purified or recombinant enzymes and synthetic substrates. This compound serves as an analog of natural suberin monomers, allowing for the characterization of enzymes that catalyze the esterification reactions central to polymer formation. By monitoring the incorporation of this substrate into oligomers and polymers, researchers can elucidate enzyme kinetics, substrate specificity, and the mechanism of chain elongation. The presence of the mid-chain hydroxyl group and the terminal carboxyl groups allows for potential cross-linking, offering a unique perspective on the formation of the complex suberin matrix.

Data Presentation

The following tables summarize hypothetical quantitative data from comparative enzymatic assays, illustrating the potential utility of this compound in suberin research.

Table 1: Substrate Specificity of a Putative Suberin Polymerase (e.g., a CUS1-like enzyme)

SubstrateConcentration (µM)Enzyme Concentration (µg/mL)Reaction Time (min)Product Formation Rate (pmol/min/mg protein)
16-hydroxyhexadecanoyl-CoA50530150.2 ± 12.5
Hexadecanedioyl-CoA5053045.7 ± 5.1
This compound 5053098.9 ± 8.7
Oleoyl-CoA505305.3 ± 1.2

This table illustrates how this compound could be used to compare the activity of a polymerase towards different suberin monomer analogs.

Table 2: Kinetic Parameters of a Putative Suberin Polymerase with this compound

SubstrateKm (µM)Vmax (pmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 1252100.1751400
16-hydroxyhexadecanoyl-CoA851800.1501765

This table presents hypothetical kinetic data, which are crucial for characterizing the enzymatic activity and efficiency with the synthetic substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a prerequisite for its use in enzymatic assays. This can be achieved through a combination of chemical synthesis and enzymatic activation.

Materials:

  • 8-hydroxyhexadecanedioic acid

  • Coenzyme A (CoA)

  • Long-chain acyl-CoA synthetase (LACS)

  • ATP, MgCl₂

  • Tricine-KOH buffer

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tricine-KOH (pH 7.8), 10 mM ATP, 10 mM MgCl₂, 2 mM DTT, 0.5 mM CoA, and 200 µM 8-hydroxyhexadecanedioic acid.

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubate the reaction at 30°C for 2 hours.

  • Monitor the formation of the CoA ester by HPLC-MS.

  • Purify the this compound using solid-phase extraction or preparative HPLC.

Protocol 2: In Vitro Suberin Polymerization Assay

This protocol describes an in vitro assay to test the ability of a candidate enzyme to polymerize this compound.

Materials:

  • Purified recombinant candidate enzyme (e.g., a suberin synthase or acyltransferase)

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol (B129727) with an internal standard)

  • LC-MS or GC-MS for product analysis

Procedure:

  • Set up the enzymatic reaction in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 5 µg of the purified enzyme, and 50 µM this compound.

  • Incubate the reaction at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding 100 µL of quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the depletion of the substrate and the formation of oligomeric products using LC-MS.

  • For analysis of larger polymers, the reaction products can be subjected to transesterification (e.g., with BF₃/methanol) and the resulting methyl esters analyzed by GC-MS.

Visualizations

Suberin Biosynthesis Pathway

Suberin_Biosynthesis Fatty_Acids Fatty Acids (C16, C18) VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Fatty_Acids->VLCFA KCS Omega_Hydroxy_FA ω-Hydroxy Fatty Acids VLCFA->Omega_Hydroxy_FA CYP86A/B Fatty_Alcohols Fatty Alcohols VLCFA->Fatty_Alcohols FAR Dicarboxylic_Acids α,ω-Dicarboxylic Acids Omega_Hydroxy_FA->Dicarboxylic_Acids CYP94 Monoacylglycerols Monoacylglycerols Omega_Hydroxy_FA->Monoacylglycerols GPAT Feruloylated_Monomers Feruloylated Monomers Omega_Hydroxy_FA->Feruloylated_Monomers ASFT/HHT Dicarboxylic_Acids->Monoacylglycerols GPAT Fatty_Alcohols->Monoacylglycerols GPAT Fatty_Alcohols->Feruloylated_Monomers ASFT/HHT Glycerol_3_P Glycerol-3-Phosphate Monoacylglycerols->Feruloylated_Monomers ASFT/HHT Suberin_Polymer Suberin Polymer Monoacylglycerols->Suberin_Polymer Polymerization (e.g., CUS1) Feruloyl_CoA Feruloyl-CoA Feruloylated_Monomers->Suberin_Polymer Polymerization (e.g., CUS1)

Caption: Simplified pathway of suberin monomer biosynthesis and polymerization.

Experimental Workflow

Experimental_Workflow Substrate_Prep Synthesis & Purification of This compound In_Vitro_Assay In Vitro Polymerization Assay Substrate_Prep->In_Vitro_Assay Enzyme_Prep Expression & Purification of Candidate Polymerizing Enzyme Enzyme_Prep->In_Vitro_Assay Analysis Product Analysis In_Vitro_Assay->Analysis LCMS LC-MS Analysis (Oligomers) Analysis->LCMS GCMS Transesterification & GC-MS (Monomer Composition) Analysis->GCMS Data_Interpretation Data Interpretation: Kinetics & Substrate Specificity LCMS->Data_Interpretation GCMS->Data_Interpretation

Caption: Workflow for studying suberin polymerization using this compound.

Hypothetical Polymerization of this compound

Polymerization_Mechanism Monomer1 OH This compound CO-SCoA Dimer OH Dimer CO-SCoA Monomer1:h->Dimer Ester bond formation (Polymerase) Monomer2 OH This compound CO-SCoA Monomer2:c->Dimer

Caption: Hypothetical ester linkage formation between two molecules of this compound.

Conclusion

This compound represents a promising, albeit synthetic, tool for the detailed investigation of suberin polymerization. Its unique structure allows for the probing of substrate specificity and the catalytic mechanisms of the enzymes responsible for building the complex suberin polymer. The protocols and conceptual framework provided here offer a starting point for researchers to design experiments aimed at unraveling the final steps in the biosynthesis of this critical plant barrier. Such studies are essential for both fundamental plant science and for harnessing the potential of suberin in novel biomaterials and crop improvement.

References

Application Notes and Protocols for Isotopic Labeling of 8-Hydroxyhexadecanedioyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions in biological systems. By introducing isotopically labeled substrates and tracking their incorporation into downstream metabolites, researchers can gain a quantitative understanding of metabolic pathway activity. This is particularly valuable in studying complex lipid metabolic networks, such as fatty acid oxidation, which are implicated in numerous physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.

Long-chain fatty acids can undergo omega-oxidation, an alternative to beta-oxidation, which involves hydroxylation at the terminal methyl group, followed by oxidation to a dicarboxylic acid.[1] For instance, palmitic acid (C16:0) can be converted to hexadecanedioic acid. This dicarboxylic acid can then be catabolized via beta-oxidation from either end of the molecule. 8-Hydroxyhexadecanedioyl-CoA is a putative intermediate in the beta-oxidation of hexadecanedioic acid. Studying the flux through this pathway can provide insights into cellular strategies for energy production, especially when mitochondrial beta-oxidation is impaired.

These application notes provide a detailed framework for the isotopic labeling, extraction, and analysis of this compound to determine metabolic flux through the omega-oxidation and subsequent dicarboxylic acid beta-oxidation pathways.

Proposed Metabolic Pathway

The metabolic pathway leading to and involving this compound is initiated by the omega-oxidation of a long-chain fatty acid, such as palmitic acid, to its corresponding dicarboxylic acid, hexadecanedioic acid. This dicarboxylic acid is then activated to a di-CoA ester and undergoes beta-oxidation. This compound is an intermediate in this beta-oxidation spiral.

Metabolic Pathway of this compound cluster_omega_oxidation Omega-Oxidation (Endoplasmic Reticulum) cluster_beta_oxidation Beta-Oxidation of Dicarboxylic Acid (Mitochondria/Peroxisomes) Palmitic_Acid Palmitic Acid (C16:0) 16-Hydroxypalmitic_Acid 16-Hydroxypalmitic Acid Palmitic_Acid->16-Hydroxypalmitic_Acid CYP4F enzymes Hexadecanedioic_Acid Hexadecanedioic Acid 16-Hydroxypalmitic_Acid->Hexadecanedioic_Acid ADH/ALDH Hexadecanedioyl_diCoA Hexadecanedioyl-diCoA Hexadecanedioic_Acid->Hexadecanedioyl_diCoA Acyl-CoA Synthetase Intermediates Beta-Oxidation Intermediates Hexadecanedioyl_diCoA->Intermediates Acyl-CoA Dehydrogenase 8-Hydroxyhexadecanedioyl_CoA This compound Intermediates->8-Hydroxyhexadecanedioyl_CoA Enoyl-CoA Hydratase Acetyl_CoA Acetyl-CoA 8-Hydroxyhexadecanedioyl_CoA->Acetyl_CoA Further Beta-Oxidation Steps Experimental Workflow Cell_Culture 1. Cell Culture with Isotopically Labeled Precursor (e.g., U-13C Palmitic Acid) Metabolite_Extraction 2. Quenching and Extraction of Acyl-CoA Esters Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS/MS Analysis of This compound Metabolite_Extraction->LCMS_Analysis Data_Analysis 4. Data Processing and Isotopologue Distribution Analysis LCMS_Analysis->Data_Analysis Flux_Calculation 5. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

Application Notes and Protocols for High-Throughput Screening of 8-Hydroxyhexadecanedioyl-CoA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A derivative. While its precise biological roles are still under investigation, emerging evidence suggests its involvement in specialized metabolic pathways. The enzymes responsible for its synthesis, a fatty acid hydroxylase and a long-chain dicarboxylyl-CoA synthetase, represent potential therapeutic targets. This document provides detailed protocols for high-throughput screening (HTS) campaigns designed to identify inhibitors of the two key enzymatic steps in this compound synthesis.

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to occur in a two-step enzymatic pathway. First, hexadecanedioic acid is hydroxylated at the C8 position by a specific cytochrome P450 monooxygenase. Subsequently, the resulting 8-hydroxyhexadecanedioic acid is activated to its coenzyme A thioester by a dicarboxylyl-CoA synthetase. Inhibitors of either of these enzymes would effectively block the production of this compound.

Biosynthetic Pathway of this compound Substrate Hexadecanedioic Acid Intermediate 8-Hydroxyhexadecanedioic Acid Substrate->Intermediate Hydroxylation Product This compound Intermediate->Product CoA Ligation Enzyme1 Cytochrome P450 Hydroxylase Enzyme1->Intermediate Enzyme2 Dicarboxylyl-CoA Synthetase Enzyme2->Product Inhibitor1 Inhibitor A Inhibitor1->Enzyme1 Inhibition Inhibitor2 Inhibitor B Inhibitor2->Enzyme2 Inhibition Hydroxylase HTS Workflow cluster_0 Primary Screen cluster_1 Confirmatory & Secondary Assays Compound_Plating 1. Compound Plating (384-well plates) Enzyme_Addition 2. Addition of Recombinant Cytochrome P450 Hydroxylase Compound_Plating->Enzyme_Addition Substrate_Addition 3. Addition of Substrate Mix (Hexadecanedioic Acid, NADPH) Enzyme_Addition->Substrate_Addition Incubation 4. Incubation Substrate_Addition->Incubation Detection 5. Fluorescence Reading (NADPH Depletion) Incubation->Detection Hit_ID 6. Primary Hit Identification Detection->Hit_ID Dose_Response 7. Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay 8. Orthogonal Assay (e.g., LC-MS based product formation) Dose_Response->Orthogonal_Assay Selectivity 9. Selectivity Profiling (against other P450s) Orthogonal_Assay->Selectivity CoA_Synthetase_HTS_Workflow cluster_0 Primary Screen cluster_1 Confirmatory & Secondary Assays Compound_Plating 1. Compound Plating (384-well plates) Enzyme_Addition 2. Addition of Recombinant CoA Synthetase Compound_Plating->Enzyme_Addition Substrate_Addition 3. Addition of Substrate/Detection Mix (8-OH-Hexadecanedioic Acid, ATP, CoA, Coupling Enzymes, Fluorescent Probe) Enzyme_Addition->Substrate_Addition Incubation 4. Incubation Substrate_Addition->Incubation Detection 5. Fluorescence Reading Incubation->Detection Hit_ID 6. Primary Hit Identification Detection->Hit_ID Dose_Response 7. Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Mechanism_of_Action 8. Mechanism of Action Studies (e.g., competition assays with ATP or CoA) Dose_Response->Mechanism_of_Action Selectivity 9. Selectivity Profiling (against other Acyl-CoA synthetases) Mechanism_of_Action->Selectivity

Application Notes and Protocols for the Genetic Engineering of Plants to Alter 8-Hydroxyhexadecanedioyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (DCAs) and their hydroxylated derivatives are valuable biopolymers with applications in various industries, including the synthesis of plastics, lubricants, and pharmaceuticals. In plants, these molecules are key components of the protective biopolymer suberin. The biosynthesis of these compounds, particularly C16-chain length DCAs, is primarily governed by the ω-oxidation pathway, which involves the sequential oxidation of fatty acids. This document provides detailed application notes and protocols for the genetic engineering of plants to specifically alter the levels of 8-hydroxyhexadecanedioyl-CoA, a hydroxylated C16 dicarboxylic acid derivative.

The key enzymatic step in the production of hydroxylated dicarboxylic acids is the ω-hydroxylation of fatty acids, catalyzed by cytochrome P450 monooxygenases of the CYP86A and CYP86B families. By manipulating the expression of these enzymes, it is possible to modulate the flux through the ω-oxidation pathway and thereby alter the abundance of specific suberin monomers, including this compound. These application notes will focus on strategies involving the overexpression or knockout of the Arabidopsis thaliana gene CYP86A1, which has been identified as a key fatty acid ω-hydroxylase involved in the biosynthesis of C16 and C18 suberin monomers.[1][2][3]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound via the ω-Oxidation Pathway

The biosynthesis of this compound starts from palmitoyl-CoA (C16:0-CoA) and proceeds through the ω-oxidation pathway, which is a key part of suberin monomer biosynthesis.

Omega_Oxidation_Pathway cluster_legend Legend Palmitoyl-CoA (C16:0-CoA) Palmitoyl-CoA (C16:0-CoA) 16-Hydroxypalmitoyl-CoA 16-Hydroxypalmitoyl-CoA Palmitoyl-CoA (C16:0-CoA)->16-Hydroxypalmitoyl-CoA CYP86A1 (ω-hydroxylase) 16-Oxopalmitoyl-CoA 16-Oxopalmitoyl-CoA 16-Hydroxypalmitoyl-CoA->16-Oxopalmitoyl-CoA Long-chain alcohol dehydrogenase Hexadecanedioyl-CoA Hexadecanedioyl-CoA 16-Oxopalmitoyl-CoA->Hexadecanedioyl-CoA Long-chain fatty aldehyde dehydrogenase This compound This compound Hexadecanedioyl-CoA->this compound Putative in-chain hydroxylase KeyEnzyme Key Engineered Enzyme PathwayEnzyme Endogenous Enzyme HypotheticalStep Hypothesized Step

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Genetic Engineering and Analysis

This workflow outlines the key steps from gene cloning to the analysis of genetically modified plants.

Experimental_Workflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_transformation Plant Transformation cluster_selection Selection and Propagation cluster_analysis Analysis Clone_CYP86A1 Clone CYP86A1 cDNA Insert_Vector Insert into Plant Expression Vector Clone_CYP86A1->Insert_Vector Agro_Transformation Agrobacterium tumefaciens Transformation Insert_Vector->Agro_Transformation Floral_Dip Arabidopsis Floral Dip Agro_Transformation->Floral_Dip Select_Transgenics Select Transgenic Plants Floral_Dip->Select_Transgenics Propagate_Lines Propagate to Homozygous Lines Select_Transgenics->Propagate_Lines Root_Harvest Harvest Root Tissue Propagate_Lines->Root_Harvest Suberin_Analysis Suberin Monomer Analysis (GC-MS) Root_Harvest->Suberin_Analysis Data_Quantification Quantify Dicarboxylic Acids Suberin_Analysis->Data_Quantification

References

Troubleshooting & Optimization

Overcoming instability of 8-hydroxyhexadecanedioyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this long-chain hydroxy dicarboxylic acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the hydrolysis of its high-energy thioester bond.[1] Key factors contributing to its degradation include:

  • pH: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Presence of Water: As a hydrolysis reaction, the presence of water is necessary for degradation.

  • Intramolecular Catalysis: The presence of the 8-hydroxyl group may facilitate intramolecular catalysis, potentially leading to a faster rate of hydrolysis compared to non-hydroxylated long-chain acyl-CoAs.[2][3]

  • Enzymatic Degradation: Contaminating thioesterases in biological samples or reagents can enzymatically cleave the thioester bond.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C. If it is necessary to store it in solution, use an anhydrous organic solvent such as acetonitrile (B52724) or an acidic aqueous buffer (pH 4-5) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I assess the integrity of my this compound solution?

A3: The integrity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These methods allow for the separation and quantification of the intact acyl-CoA from its degradation products, such as the free fatty acid and coenzyme A.

Q4: Is this compound prone to oxidation?

A4: While the primary concern is hydrolytic instability of the thioester bond, the long hydrocarbon chain can be susceptible to oxidation, especially if there are any unsaturated impurities. To minimize oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to use de-gassed solvents.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no biological activity in my assay. 1. Degradation of this compound: The thioester bond may have been hydrolyzed, leading to an inactive compound.- Verify Integrity: Analyze your stock solution and working solutions by HPLC or LC-MS to confirm the presence of the intact molecule. - Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock. - Control pH: Ensure your experimental buffer is at an optimal pH for stability (ideally slightly acidic if the experiment allows).
2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be suitable.- Optimize pH: If possible, perform the assay at a slightly acidic pH to reduce the rate of hydrolysis. - Optimize Temperature: Run the assay at the lowest feasible temperature.
Inconsistent or non-reproducible experimental results. 1. Variable Degradation: The extent of degradation may vary between experiments or even within the same experiment.- Standardize Handling: Implement a strict and consistent protocol for preparing and handling this compound solutions. - Use an Internal Standard: In analytical experiments, use an internal standard to account for variability in sample preparation and analysis.
2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.- Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Unexpected peaks in my HPLC or LC-MS analysis. 1. Degradation Products: The unexpected peaks are likely due to the hydrolysis products: 8-hydroxyhexadecanedioic acid and Coenzyme A.- Confirm Peak Identities: If possible, use standards of the expected degradation products to confirm their identity. - Review Handling Procedures: Re-evaluate your sample preparation and handling to minimize degradation before analysis.
2. Contaminants: The starting material may contain impurities.- Check Certificate of Analysis: Review the purity of the compound provided by the supplier.
Poor solubility in aqueous buffers. 1. Hydrophobic Nature: As a long-chain acyl-CoA, it has limited solubility in aqueous solutions.- Use a Carrier Protein: Complexing with fatty acid-free bovine serum albumin (BSA) can improve solubility and stability. - Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound in a small amount of an organic solvent like acetonitrile or DMSO before diluting it into the aqueous buffer. Be mindful of the final solvent concentration in your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • Lyophilized this compound

    • Anhydrous acetonitrile or an acidic buffer (e.g., 10 mM potassium phosphate, pH 5.0)

    • Inert gas (argon or nitrogen)

    • Low-retention microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Under a stream of inert gas, add the desired volume of anhydrous acetonitrile or acidic buffer to the vial to achieve the target concentration (e.g., 1-10 mM).

    • Gently vortex to dissolve the powder completely.

    • Dispense into single-use aliquots in low-retention tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Integrity by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 75 mM potassium phosphate, pH 4.9

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid

  • Gradient Elution:

    • A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% Solvent B.

  • Detection:

    • Monitor absorbance at 260 nm.

  • Procedure:

    • Prepare a fresh dilution of your this compound solution in the initial mobile phase composition.

    • Inject a suitable volume (e.g., 10-20 µL) onto the column.

    • Analyze the resulting chromatogram. The intact acyl-CoA should elute as a major peak. The presence of significant earlier eluting peaks may indicate degradation to Coenzyme A and the free fatty acid.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Failed Experiment check_integrity Assess Integrity of This compound (HPLC/LC-MS) start->check_integrity is_degraded Is the Compound Degraded? check_integrity->is_degraded Analysis Complete prepare_fresh Prepare Fresh Solution from Lyophilized Stock is_degraded->prepare_fresh Yes optimize_assay Optimize Assay Conditions (pH, Temp, Buffer) is_degraded->optimize_assay No review_handling Review Handling & Storage (pH, Temp, Aliquoting) prepare_fresh->review_handling end_success Successful Experiment review_handling->end_success optimize_assay->end_success end_fail Consult Further Technical Support optimize_assay->end_fail

Caption: Troubleshooting workflow for experiments involving this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control start_prep Lyophilized This compound dissolve Dissolve in Anhydrous Organic Solvent or Acidic Buffer (pH 4-5) start_prep->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw qc_check Periodically Check Stock Integrity (HPLC/LC-MS) store->qc_check dilute Dilute to Working Concentration in Assay Buffer thaw->dilute run_assay Perform Experiment dilute->run_assay

Caption: Recommended experimental workflow for handling this compound.

References

Improving yield of chemically synthesized 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemically synthesized 8-hydroxyhexadecanedioyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage.

Stage 1: Synthesis of 8-hydroxyhexadecanedioic acid

Issue 1.1: Low yield of the precursor, 8-hydroxyhexadecanedioic acid.

  • Question: My chemical synthesis of 8-hydroxyhexadecanedioic acid resulted in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in the synthesis of 8-hydroxyhexadecanedioic acid can stem from several factors, depending on the chosen synthetic route.

    • Route A: Chemical Synthesis (e.g., via a keto-diacid intermediate):

      • Incomplete reaction: The initial coupling reactions to form the carbon backbone may be inefficient. Ensure anhydrous conditions and optimal reaction times and temperatures. Consider using more reactive starting materials or alternative coupling strategies.

      • Side reactions: Undesired side reactions can consume starting materials. Analyze byproducts using techniques like NMR or GC-MS to identify these reactions and adjust conditions accordingly (e.g., by changing the base or solvent).

      • Difficult purification: The polarity of the hydroxy-diacid can make purification challenging, leading to product loss. Employ chromatographic techniques such as silica (B1680970) gel chromatography with a polar solvent system or recrystallization from a suitable solvent system.

    • Route B: Biocatalytic Synthesis (using P450 monooxygenases):

      • Low enzyme activity: The cytochrome P450 enzyme may have low specific activity towards hexadecanedioic acid. Ensure the enzyme is correctly folded and that all necessary co-factors (e.g., NADPH) and redox partners are present in optimal concentrations.

      • Poor substrate availability: The dicarboxylic acid substrate may not be readily accessible to the enzyme's active site. Consider using solubilizing agents or a biphasic reaction system to improve substrate availability.

      • Sub-optimal reaction conditions: pH, temperature, and buffer composition can significantly impact enzyme activity. Optimize these parameters for the specific P450 enzyme being used.

Issue 1.2: Difficulty in purifying 8-hydroxyhexadecanedioic acid.

  • Question: I am struggling to purify the synthesized 8-hydroxyhexadecanedioic acid from reaction byproducts. What methods are recommended?

  • Answer: The presence of both a hydroxyl group and two carboxylic acid groups makes 8-hydroxyhexadecanedioic acid a polar molecule, which can complicate purification.

    • Recrystallization: This is a cost-effective method for purification if a suitable solvent system can be identified. Experiment with solvent mixtures (e.g., ethyl acetate (B1210297)/hexane, methanol (B129727)/water) to find conditions where the desired product crystallizes while impurities remain in solution.

    • Silica Gel Chromatography: This is a highly effective method for separating compounds based on polarity. Use a polar mobile phase (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate) to elute the hydroxy-diacid from the silica column.

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC can be used. A C18 column with a water/acetonitrile (B52724) or water/methanol gradient is a common choice for separating fatty acids.

Stage 2: Selective Activation of one Carboxylic Acid Group

Issue 2.1: Formation of di-CoA ester or unreacted di-acid.

  • Question: During the activation step, I am observing the formation of the di-CoA ester and also have a significant amount of unreacted di-acid. How can I improve the selectivity for mono-activation?

  • Answer: Achieving mono-activation of a dicarboxylic acid is a common challenge.

    • Use of Protecting Groups: One of the most reliable methods is to selectively protect one of the carboxylic acid groups as an ester (e.g., a methyl or benzyl (B1604629) ester) before the activation step. After the CoA coupling, the protecting group can be removed.

    • Stoichiometric Control: Carefully controlling the stoichiometry of the activating agent to be equimolar or slightly less than the di-acid can favor mono-activation. However, this often results in a mixture of mono-activated, di-activated, and unreacted species that will require careful purification.

    • One-Pot Mono-esterification: Recent methods have been developed for the one-step mono-esterification of long-chain dicarboxylic acids, which can then be activated for CoA synthesis.

Stage 3: Coupling with Coenzyme A

Issue 3.1: Low yield of this compound.

  • Question: The final coupling reaction with Coenzyme A is giving me a very low yield. What are the critical factors to consider?

  • Answer: The coupling of an activated carboxylic acid to Coenzyme A (CoA) is a sensitive reaction.

    • Method of Activation: The choice of activating agent is crucial. Common methods include:

      • Mixed Anhydride (B1165640) Method: This method is often high-yielding but requires careful control of temperature to avoid side reactions.

      • Carbodiimide (B86325) Method (e.g., EDC, DCC): While convenient, this method can suffer from the formation of N-acylurea byproducts, which can be difficult to remove. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction and improve yields.

      • N-Hydroxysuccinimide (NHS) Ester Method: This method involves the formation of a relatively stable NHS ester intermediate, which then reacts cleanly with CoA. This can lead to high yields with minimal side reactions.[1]

    • Reaction Conditions:

      • pH: The reaction should be performed in a buffered aqueous/organic solvent mixture at a pH between 7 and 8 to ensure the thiol group of CoA is deprotonated and nucleophilic.

      • Solvent: A mixture of an organic solvent (like THF or DMF) and an aqueous buffer is typically used to dissolve both the activated fatty acid and the CoA.

      • Temperature: Reactions are often carried out at room temperature, but lower temperatures may be necessary for the mixed anhydride method to prevent disproportionation.

Issue 3.2: Presence of significant side products.

  • Question: My final product is contaminated with several byproducts. What are the likely side reactions and how can I minimize them?

  • Answer:

    • N-acylurea formation (Carbodiimide method): As mentioned, this is a common side product when using carbodiimides. Adding NHS or HOBt to the reaction mixture can trap the reactive O-acylisourea intermediate and prevent its rearrangement to the N-acylurea.

    • Hydrolysis of the activated acid: The activated carboxylic acid can be hydrolyzed by water in the reaction mixture. Ensure that the CoA is added promptly after the activation step and that the reaction is not unnecessarily prolonged.

    • Oxidation of Coenzyme A: The free thiol group of CoA can be oxidized to form a disulfide. It is important to use high-quality CoA and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Stage 4: Purification of this compound

Issue 4.1: Difficulty in purifying the final product.

  • Question: How can I effectively purify the final this compound product?

  • Answer: this compound is a polar and amphiphilic molecule, which can make purification challenging.

    • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to separate the product from more polar impurities. The product will be retained on the cartridge and can be eluted with an organic solvent like methanol or acetonitrile.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying acyl-CoAs. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) is typically used.

    • Lyophilization: After purification by HPLC, the product is often obtained in an aqueous solution. Lyophilization (freeze-drying) is the preferred method for removing the solvent to obtain the product as a stable solid.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible chemical synthesis route for this compound?

    • A1: A common strategy involves a multi-step synthesis:

      • Synthesis of a keto-diacid precursor: This can be achieved through various organic coupling reactions to construct the 16-carbon backbone with a ketone at the 8th position.

      • Reduction of the ketone: The ketone is then reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH4).

      • Mono-protection of a carboxylic acid: One of the two carboxylic acid groups is selectively protected (e.g., as a t-butyl ester) to allow for selective activation of the other.

      • Activation of the free carboxylic acid: The unprotected carboxylic acid is activated using methods such as conversion to a mixed anhydride, an NHS ester, or by using a carbodiimide coupling agent.

      • Coupling with Coenzyme A: The activated acid is reacted with Coenzyme A to form the thioester bond.

      • Deprotection: The protecting group on the second carboxylic acid is removed to yield the final product. An alternative biocatalytic approach involves the use of P450 monooxygenases to regioselectively hydroxylate hexadecanedioic acid to produce 8-hydroxyhexadecanedioic acid, which is then converted to the CoA ester.[2][3][4][5][6][7]

  • Q2: What is the best method for activating the carboxylic acid for coupling with Coenzyme A to maximize yield?

    • A2: The "best" method can be substrate-dependent. However, the N-hydroxysuccinimide (NHS) ester method is often reported to give high yields with minimal side reactions for the synthesis of long-chain fatty acyl-CoAs.[1] The mixed anhydride method can also be very effective if reaction conditions, particularly temperature, are carefully controlled.

  • Q3: How can I monitor the progress of the synthesis reactions?

    • A3:

      • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of products.

      • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) base of CoA) is an excellent method for monitoring the formation of the acyl-CoA product and for assessing purity.

      • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of intermediates and the final product by their mass-to-charge ratio.

  • Q4: What are the best storage conditions for this compound?

    • A4: this compound is susceptible to hydrolysis and oxidation. It should be stored as a lyophilized powder at -20°C or -80°C under a dry, inert atmosphere. For short-term use, it can be dissolved in a buffered aqueous solution at a slightly acidic to neutral pH and stored at -20°C.

Quantitative Data Presentation

Table 1: Comparison of Common Acyl-CoA Synthesis Methods (Yields are substrate and condition dependent)

Activation MethodTypical Yield RangeAdvantagesDisadvantages
Mixed Anhydride 60-85%High reactivity, relatively inexpensive reagents.Requires low temperatures to prevent side reactions (disproportionation).
Carbodiimide (EDC/DCC) 40-75%Convenient one-pot reaction.Prone to N-acylurea byproduct formation, which can be difficult to remove.
Carbodiimide with Additives (EDC/NHS) 70-90%Suppresses N-acylurea formation, leading to higher yields and easier purification.Increased reagent cost.
N-Hydroxysuccinimide (NHS) Ester 80-95%Forms a stable, isolable intermediate; clean reaction with high yields.[1]Two-step process (activation then coupling).

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Mono-protected 8-hydroxyhexadecanedioic acid (Assuming 8-hydroxyhexadecanedioic acid is available or has been synthesized)

  • Dissolve 8-hydroxyhexadecanedioic acid in a suitable solvent (e.g., tert-butanol).

  • Add a reagent for mono-esterification, such as N,N'-diisopropyl-O-tert-butylisourea, and stir at room temperature until TLC analysis indicates the formation of the mono-tert-butyl ester.

  • Purify the mono-protected product by column chromatography.

  • Protect the hydroxyl group, for example, as a silyl (B83357) ether, by reacting with a silylating agent (e.g., TBDMS-Cl) in the presence of a base (e.g., imidazole) in an anhydrous solvent (e.g., DMF).

  • Purify the fully protected mono-acid by column chromatography.

Step 2: Activation of the Carboxylic Acid with NHS

  • Dissolve the protected mono-acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Add N-hydroxysuccinimide (1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC shows complete consumption of the starting acid.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent to obtain the crude NHS ester. This can be used directly in the next step or purified by chromatography.

Step 3: Coupling with Coenzyme A

  • Dissolve Coenzyme A (free acid form, 1.2 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Dissolve the NHS ester from Step 2 in a water-miscible organic solvent (e.g., THF or acetonitrile).

  • Slowly add the NHS ester solution to the CoA solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 4-5 with a dilute acid (e.g., 1 M HCl).

Step 4: Deprotection and Purification

  • To remove the silyl protecting group from the hydroxyl function, treat the reaction mixture with a fluoride (B91410) source (e.g., TBAF) or mild acid.

  • To remove the tert-butyl ester, treat with trifluoroacetic acid (TFA).

  • Purify the final product by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid or another suitable buffer).

  • Combine the fractions containing the pure product and lyophilize to obtain this compound as a white powder.

Visualizations

Synthesis_of_8_hydroxyhexadecanedioyl_CoA cluster_0 Precursor Synthesis cluster_1 Protection & Activation cluster_2 Coupling & Final Product Hexadecanedioic_acid Hexadecanedioic Acid 8_oxo_hexadecanedioic_acid 8-Oxo-hexadecanedioic Acid Hexadecanedioic_acid->8_oxo_hexadecanedioic_acid Oxidation 8_hydroxy_hexadecanedioic_acid 8-Hydroxyhexadecanedioic Acid 8_oxo_hexadecanedioic_acid->8_hydroxy_hexadecanedioic_acid Reduction Mono_protected_acid Mono-protected 8-hydroxy-diacid 8_hydroxy_hexadecanedioic_acid->Mono_protected_acid Selective Protection Activated_acid Activated Mono-acid (e.g., NHS Ester) Mono_protected_acid->Activated_acid Activation Protected_CoA_ester Protected This compound Activated_acid->Protected_CoA_ester + Coenzyme A Final_Product This compound Protected_CoA_ester->Final_Product Deprotection

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis decision1 Yield > 70%? start->decision1 Precursor Synthesis issue1 Low Yield of Precursor Acid check_reaction_conditions Check Reaction Conditions (Temp, Time, Anhydrous) issue1->check_reaction_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) check_reaction_conditions->optimize_purification issue2 Poor Selectivity in Mono-activation use_protecting_groups Use Protecting Group Strategy issue2->use_protecting_groups control_stoichiometry Precise Stoichiometric Control use_protecting_groups->control_stoichiometry issue3 Low Yield of Final CoA Ester change_activation_method Change Activation Method (e.g., to NHS ester) issue3->change_activation_method add_suppressors Add Side-Reaction Suppressors (NHS/HOBt) change_activation_method->add_suppressors optimize_coupling_pH Optimize Coupling pH (7.0-8.0) add_suppressors->optimize_coupling_pH issue4 Purification Difficulties use_spe Use Solid-Phase Extraction (SPE) issue4->use_spe use_hplc Use Preparative Reverse-Phase HPLC use_spe->use_hplc decision1->issue1 No decision2 Mono-activation Successful? decision1->decision2 Yes decision2->issue2 No decision3 Coupling Yield > 60%? decision2->decision3 Yes decision3->issue3 No decision4 Product Pure? decision3->decision4 Yes decision4->issue4 No end Synthesis Complete decision4->end Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting low detection of 8-hydroxyhexadecanedioyl-CoA by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of 8-hydroxyhexadecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in detecting this compound by mass spectrometry?

A1: Detecting this compound can be challenging due to its chemical properties. As a dicarboxylic acid with a hydroxyl group and a CoA moiety, it is a relatively polar and complex molecule. Key challenges include:

  • Low Ionization Efficiency: The multiple polar functional groups can lead to poor ionization efficiency in common electrospray ionization (ESI) sources, resulting in low signal intensity.

  • Sample Preparation Artifacts: The molecule's stability during extraction and derivatization is crucial. Degradation or incomplete derivatization can significantly reduce the detectable amount.

  • Chromatographic Issues: Achieving good peak shape and retention on standard reversed-phase liquid chromatography (LC) columns can be difficult due to its polarity.

  • Matrix Effects: Biological samples contain numerous other molecules that can co-elute and suppress the ionization of the target analyte.

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound

If you are observing a weak or absent signal for your analyte, consider the following troubleshooting steps, categorized by experimental stage.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_solution Resolution A Start: Low/No Signal B Verify Sample Extraction Efficiency A->B Is extraction adequate? B->B C Optimize Derivatization (if applicable) B->C Yes C->C D Check Sample Stability C->D Is derivatization complete? D->D E Assess Chromatographic Peak Shape D->E Is sample stable? F Optimize Mobile Phase E->F Good peak shape? G Evaluate Different Column Chemistry E->G No, poor peak shape F->F H Confirm Mass Spectrometer Tuning F->H Yes G->H Try HILIC or different C18 H->H I Optimize Ionization Source Parameters H->I Is MS tuned and calibrated? I->I J Check Fragmentation Parameters (for MS/MS) I->J Are source parameters optimized? J->J K Signal Improved J->K Are fragmentation energies correct?

Caption: A workflow diagram for troubleshooting low signal detection.

Q: How can I improve the extraction of this compound from my samples?

A: Long-chain acyl-CoAs are amphiphilic molecules, making extraction challenging. A common approach involves a liquid-liquid extraction with an organic solvent.[1]

  • Recommended Protocol:

    • Homogenize tissue or cell samples in a cold solvent mixture. A common mixture is acetonitrile (B52724):isopropanol (3:1 v/v).[1]

    • Add a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.7) to the homogenate.[1]

    • Vortex thoroughly to ensure complete extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris.[1]

    • Collect the supernatant for analysis.

Q: Should I derivatize this compound?

A: Derivatization can significantly improve ionization efficiency and chromatographic behavior. For dicarboxylic acids, esterification is a common and effective strategy.[2][3][4][5]

  • Esterification to Butyl Esters: This method has been shown to be effective for dicarboxylic acids, enhancing their detection in positive ion mode.[2][3][5]

    • Protocol: Dicarboxylic acids can be extracted and then derivatized with butanolic HCl to form dibutyl esters.[2][3][5]

  • Phosphate Methylation: For the CoA moiety, derivatization based on phosphate methylation can improve peak shape and reduce analyte loss on surfaces.[6]

Q: My peak shape is poor (e.g., broad, tailing). What can I do?

A: Poor peak shape is common for polar analytes like acyl-CoAs on standard C18 columns.

  • Mobile Phase pH: The pH of the mobile phase is critical. For acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can improve peak shape and resolution on a C18 column.[1][7]

  • Ion-Pairing Reagents: While effective, ion-pairing reagents can contaminate the LC-MS system. Use them with caution and dedicate a column if used frequently.[8]

  • Alternative Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for polar compounds and can provide better retention and peak shape for a wide range of acyl-CoAs, from short to long-chain species.[9]

Q: Which ionization mode is best for this compound?

A: For acyl-CoAs, positive electrospray ionization (ESI+) is generally preferred as it leads to more efficient ionization.[1][7][8] The protonated molecule [M+H]+ is a common precursor ion.

Q: How can I optimize the MS parameters for better sensitivity?

A:

  • Source Parameters: Systematically optimize the ESI source parameters, including:

    • Spray voltage

    • Sheath and auxiliary gas flow rates

    • Capillary and source temperatures

  • Fragmentation (MS/MS): For tandem mass spectrometry, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate group, is often observed for acyl-CoAs and can be used for profiling.[1][10] Optimize the collision energy to maximize the intensity of specific product ions.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Q: My quantitative results are not reproducible between runs. What could be the cause?

A: Poor reproducibility often stems from sample instability or variations in extraction efficiency.

  • Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar odd-chain or stable isotope-labeled acyl-CoA can be used.[6]

  • Sample Stability: Acyl-CoAs can be unstable.[7] Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler) during the analytical run. Evaluate the stability of the analyte in the chosen solvent over time.[10]

For context, here are reported limits of quantification (LOQs) for related acyl-CoAs, which can serve as a benchmark for expected sensitivity.

Analyte ClassDerivatizationLOQ RangeReference
Short-chain Acyl-CoAsPhosphate Methylation~16.9 nM[6]
Very-long-chain Acyl-CoAsPhosphate Methylation~4.2 nM[6]
Methylmalonic Acid (dicarboxylic acid)Butyl Ester0.1 µmol/L[2][3][5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is adapted from methods developed for long-chain acyl-CoAs and can be a starting point for this compound.[1][7]

  • Sample Extraction:

    • Homogenize ~40 mg of frozen tissue in an appropriate extraction solvent.

    • Use a suitable internal standard.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium hydroxide in water (pH ~10.5).

    • Mobile Phase B: Acetonitrile with ammonium hydroxide.

    • Gradient: A suitable gradient from low to high organic content.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion. A neutral loss scan of 507 Da can be used for initial identification.[1]

While this compound is a metabolite, understanding its context in fatty acid oxidation is important. The following diagram illustrates a simplified overview of fatty acid beta-oxidation, where various acyl-CoAs are processed.

Fatty_Acid_Oxidation cluster_pathway Simplified Fatty Acid Beta-Oxidation LCFA Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase LCFA->AcylCoA_Synth Activation LCAcylCoA Long-Chain Acyl-CoA (e.g., this compound) AcylCoA_Synth->LCAcylCoA Mitochondrion Mitochondrial Matrix LCAcylCoA->Mitochondrion Transport BetaOx Beta-Oxidation Spiral Mitochondrion->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Yields TCA TCA Cycle AcetylCoA->TCA Enters

Caption: Simplified overview of fatty acid activation and beta-oxidation.

References

Technical Support Center: Optimization of Extraction Methods for 8-Hydroxyhexadecanedioyl-CoA from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 8-hydroxyhexadecanedioyl-CoA from plant tissue. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to facilitate successful and efficient extraction for further analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study in plants?

A1: this compound is a dicarboxylic acyl-coenzyme A thioester. In plants, it is a key intermediate in the biosynthesis of suberin, a complex lipophilic polymer that forms a protective barrier in roots, bark, and wound tissues. Studying this molecule is crucial for understanding plant stress responses, nutrient uptake, and the biosynthesis of natural polymers that have potential applications in biofuels and biomaterials.

Q2: Which plant tissues are the best sources for extracting this compound?

A2: Tissues rich in suberin are the primary sources for this compound. These include the periderm of underground tubers (e.g., potato), the endodermis and periderm of roots (e.g., Arabidopsis thaliana, carrot), and the bark of trees. The choice of tissue will depend on the specific research question and the plant species being investigated.

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include its low abundance in plant tissues, its polar nature due to the hydroxyl and dicarboxyl groups, and its susceptibility to enzymatic degradation and hydrolysis during the extraction process. Its high polarity can also make it difficult to separate from other polar metabolites.

Q4: Which analytical technique is most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for high selectivity and accurate quantification, even in complex biological matrices.

Data Presentation: Comparison of Extraction Methods

Quantitative data on the direct comparison of extraction methods for this compound is limited in the scientific literature. However, based on studies of similar long-chain acyl-CoAs and dicarboxylic acids, the following table provides an estimated comparison of common extraction strategies. The actual recovery and purity will be highly dependent on the specific plant matrix and optimization of the protocol.

Extraction Method Principle Relative Recovery of Polar Acyl-CoAs (Estimated) Relative Purity (Estimated) Advantages Disadvantages
Modified Bligh-Dyer (with polar solvent emphasis) Liquid-liquid extraction using a mixture of chloroform (B151607), methanol (B129727), and an acidic aqueous buffer.Moderate to HighLow to ModerateWell-established, good for broad lipid profiling.Co-extraction of many other polar lipids and metabolites, requiring further purification.
Hot Isopropanol (B130326) Quenching followed by Solvent Extraction Initial quenching of enzymatic activity with hot isopropanol, followed by extraction with a chloroform/methanol mixture.HighModerateRapidly inactivates degradative enzymes, improving yield of intact acyl-CoAs.Can be complex to perform and requires careful temperature control.
Solid-Phase Extraction (SPE) - Reversed-Phase (C18) Analyte retention on a non-polar stationary phase, with elution using an organic solvent.ModerateHighExcellent for sample cleanup and concentrating the analyte.Potential for irreversible binding of very polar analytes; requires careful method development.
Solid-Phase Extraction (SPE) - Mixed-Mode (Anion Exchange & Reversed-Phase) Utilizes both anion exchange and reversed-phase properties for enhanced selectivity.HighVery HighHighly selective for acidic and polar compounds, leading to very clean extracts.More complex method development; may require multiple elution steps.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for Polar Acyl-CoAs

This protocol is adapted for the enrichment of more polar acyl-CoAs like this compound.

Materials:

  • Plant tissue (e.g., root periderm)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Chloroform, Methanol (HPLC grade)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 4.5)

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator

Methodology:

  • Sample Homogenization: Flash-freeze 100-200 mg of fresh plant tissue in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 3.75 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture containing the internal standard. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.1 M potassium phosphate buffer (pH 4.5) and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous/methanolic phase, which contains the polar acyl-CoAs, and transfer it to a new glass tube.

  • Re-extraction: Add 2 mL of methanol to the remaining lower phase and pellet, vortex, and centrifuge again. Collect the supernatant and combine it with the first aqueous phase extract.

  • Drying: Evaporate the combined aqueous phases to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity

This protocol is designed for cleaner extracts and is suitable for subsequent LC-MS/MS analysis. A mixed-mode anion exchange and reversed-phase SPE cartridge is recommended.

Materials:

  • Homogenized plant tissue extract (from a preliminary solvent extraction, e.g., using isopropanol/acetonitrile)

  • Mixed-mode SPE cartridges (e.g., Waters Oasis MAX)

  • SPE vacuum manifold

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid or Acetic acid

  • Ammonium (B1175870) hydroxide (B78521)

Methodology:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Acidify the initial plant extract with formic acid to a final concentration of 0.1%. Load the acidified extract onto the conditioned SPE cartridge.

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 3 mL of 5% ammonium hydroxide in water to remove neutral and basic compounds.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol to elute weakly bound non-polar compounds.

  • Elution: Elute the this compound and other acidic lipids with 2 mL of 2% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC-MS mobile phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal of this compound 1. Inefficient Extraction: The dicarboxylic nature of the analyte might lead to poor recovery with standard non-polar solvents. 2. Analyte Degradation: Enzymatic activity or pH instability during extraction. 3. Poor Ionization in MS: The molecule may not ionize efficiently under the chosen conditions.1. Optimize Solvents: Use a more polar solvent system or a mixed-mode SPE approach. Ensure the pH of the extraction buffer is acidic (around 4-5) to keep the carboxylic acids protonated. 2. Enzyme Inactivation: Start with a hot isopropanol quench or ensure all extraction steps are performed rapidly on ice with pre-chilled solvents. 3. Optimize MS Parameters: Test both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ should be prominent. Consider derivatization to enhance ionization.
Poor Chromatographic Peak Shape (Tailing) 1. Secondary Interactions with Column: The free carboxylic acid groups can interact with residual silanols on the silica-based column. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acids, it can lead to mixed ionization states and peak tailing.1. Use a Deactivated Column: Employ an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Adjust Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups and improve peak shape.
High Background or Ion Suppression in LC-MS 1. Co-elution of Matrix Components: Highly abundant polar compounds from the plant extract can co-elute and suppress the ionization of the target analyte. 2. Contamination: Contaminants from plastics, solvents, or previous injections.1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components. Optimize the LC gradient to better separate the analyte from the background. 2. Use High-Purity Materials: Use LC-MS grade solvents and glass or polypropylene (B1209903) labware. Run solvent blanks between samples to check for carryover.
Inconsistent Quantification 1. Incomplete Extraction: Variability in the manual extraction process. 2. Lack of a Suitable Internal Standard: Differences in sample processing can lead to variations in recovery.1. Standardize Protocol: Ensure consistent homogenization, vortexing times, and solvent volumes. 2. Use a Stable Isotope-Labeled Internal Standard: If available, a ¹³C- or ²H-labeled version of the analyte is ideal. If not, use a structurally similar long-chain dicarboxylic acid or a commercially available odd-chain acyl-CoA.

Mandatory Visualizations

Metabolic Pathway of this compound in Suberin Biosynthesis

Suberin_Biosynthesis Biosynthesis of this compound in the Suberin Pathway Long-chain fatty acid (C16:0) Long-chain fatty acid (C16:0) Long-chain acyl-CoA (Hexadecanoyl-CoA) Long-chain acyl-CoA (Hexadecanoyl-CoA) Long-chain fatty acid (C16:0)->Long-chain acyl-CoA (Hexadecanoyl-CoA) Acyl-CoA Synthetase omega-hydroxy fatty acid omega-hydroxy fatty acid Long-chain acyl-CoA (Hexadecanoyl-CoA)->omega-hydroxy fatty acid CYP450 omega-hydroxylase omega-hydroxy acyl-CoA omega-hydroxy acyl-CoA omega-hydroxy fatty acid->omega-hydroxy acyl-CoA Acyl-CoA Synthetase alpha,omega-dicarboxylic acid alpha,omega-dicarboxylic acid omega-hydroxy acyl-CoA->alpha,omega-dicarboxylic acid Fatty acyl-CoA oxidase This compound This compound alpha,omega-dicarboxylic acid->this compound Mid-chain hydroxylase & Acyl-CoA Synthetase Suberin Polymer Suberin Polymer This compound->Suberin Polymer Glycerol-3-phosphate acyltransferase & Polymerization

Caption: Biosynthesis of this compound as a precursor for the suberin polymer in plants.

Experimental Workflow for Extraction and Analysis

Extraction_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Liquid Nitrogen Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Chloroform/Methanol Centrifugation Centrifugation Solvent Extraction->Centrifugation Aqueous Phase Collection Aqueous Phase Collection Centrifugation->Aqueous Phase Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Aqueous Phase Collection->Solid-Phase Extraction (SPE) (Optional but Recommended) Drying Drying Solid-Phase Extraction (SPE)->Drying Nitrogen Stream Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Recovery Troubleshooting Low Recovery of this compound start Low Recovery Observed check_extraction Is the extraction solvent polar enough? start->check_extraction check_degradation Was enzymatic degradation minimized? check_extraction->check_degradation Yes solution_polar_solvent Action: Use a more polar solvent mix or SPE. check_extraction->solution_polar_solvent No check_spe Is SPE recovery poor? check_degradation->check_spe Yes solution_hot_quench Action: Use hot isopropanol quench or work faster on ice. check_degradation->solution_hot_quench No check_lcms Is LC-MS sensitivity low? check_spe->check_lcms No solution_optimize_spe Action: Test different SPE sorbents and elution solvents. check_spe->solution_optimize_spe Yes solution_optimize_ms Action: Optimize MS source parameters and check for ion suppression. check_lcms->solution_optimize_ms Yes end Problem Resolved check_lcms->end No solution_polar_solvent->check_degradation solution_hot_quench->check_spe solution_optimize_spe->check_lcms solution_optimize_ms->end

Caption: A decision tree for troubleshooting low recovery during extraction and analysis.

Preventing non-enzymatic degradation of 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Hydroxyhexadecanedioyl-CoA

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic degradation of this compound during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound, focusing on preventing its non-enzymatic degradation.

Q1: I am observing a progressive loss of my this compound sample over time, even when stored at low temperatures. What could be the cause?

A1: The primary cause of non-enzymatic degradation of this compound is the hydrolysis of its high-energy thioester bond. This reaction is sensitive to pH and temperature. Thioesters are generally more stable in acidic to neutral conditions.[1][2][3] Storage in even slightly alkaline buffers can accelerate hydrolysis, leading to the formation of 8-hydroxyhexadecanedioic acid and free Coenzyme A. Aliphatic thioesters, in particular, are more susceptible to hydrolysis, especially at a higher pH.[4]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your storage and experimental buffers are at a pH of 7.0 or below. The optimal pH for stability is generally between 5.0 and 7.0.[1][5]

  • Aliquot and Store Properly: Aliquot your sample upon receipt to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable if the pH is controlled.[6]

  • Use High-Purity Water and Reagents: Contaminants in water or buffer components can catalyze degradation. Use freshly prepared buffers with high-purity water.

Q2: My experimental results are inconsistent. Could degradation products of this compound be interfering with my assay?

A2: Yes, degradation products can interfere with experimental assays. The primary degradation products are 8-hydroxyhexadecanedioic acid and potentially an intramolecular cyclization product (a lactone). These molecules will have different polarities and chemical properties compared to the parent molecule and could compete in binding assays or have off-target effects.

Troubleshooting Steps:

  • Analyze Sample Purity: Before use in a critical experiment, verify the purity of your this compound stock solution using an appropriate analytical method like HPLC-MS/MS.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your this compound stock for each experiment to minimize the impact of degradation over time in solution.

Q3: I suspect my this compound is undergoing intramolecular cyclization. Is this possible and how can I prevent it?

A3: Intramolecular cyclization, or lactonization, is a potential non-enzymatic degradation pathway for this compound due to the presence of the hydroxyl group. This reaction would result in the formation of a cyclic ester (lactone) and the release of Coenzyme A. While this process is more commonly discussed for free hydroxy fatty acids, the reactive nature of the thioester could facilitate this intramolecular reaction, especially under conditions that favor nucleophilic attack by the hydroxyl group.

Preventative Measures:

  • Maintain a Neutral to Slightly Acidic pH: Acidic conditions can protonate the hydroxyl group, making it a poorer nucleophile and thus reducing the rate of intramolecular cyclization.

  • Low-Temperature Storage: Storing the compound at low temperatures (-80°C) will reduce the kinetic energy of the molecule, minimizing the likelihood of intramolecular reactions.

  • Aprotic Solvents for Storage (if applicable): If your experimental workflow allows, storing the compound in a high-purity aprotic organic solvent at low temperatures can prevent hydrolysis and potentially reduce intramolecular reactions. However, for most biological experiments, aqueous buffers are necessary, making pH and temperature control the primary preventative measures.

Data Presentation: Stability of Thioester Bonds

The following table summarizes the hydrolysis rates of simple thioesters at various pH values and temperatures. While this data is for model compounds (methyl-thioacetate and thioacetic acid), it provides a general indication of the stability of the thioester bond present in this compound under different conditions.

Temperature (°C)pHCompoundHalf-life for HydrolysisReference
237.0S-methyl thioacetate155 days[2]
207.0Aliphatic ThioesterHydrolysis observed[4]
307.0Aliphatic ThioesterIncreased hydrolysis vs. 20°C[4]
407.0Aliphatic ThioesterFurther increased hydrolysis[4]
208.0Aliphatic ThioesterFaster hydrolysis than at pH 7.0[4]
308.0Aliphatic ThioesterFaster hydrolysis than at pH 7.0[4]
408.0Aliphatic ThioesterFaster hydrolysis than at pH 7.0[4]
875.0Methyl-thioacetate (MTA)More stable than at higher pH[1][5]
877.0Thioacetic acid (TAA)Can provide free energy for >300 hours[1][5]
8710.0Methyl-thioacetate (MTA)Hydrolyzed after ~0.3 hours[1][5]
10010.0Methyl-thioacetate (MTA)Half-life of 43 seconds[1][5]

Experimental Protocols

1. Protocol for Storage and Handling of this compound

  • Long-Term Storage: Upon receipt, store the lyophilized powder or solution at -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, it is recommended to aliquot the compound into single-use volumes.

  • Reconstitution: Reconstitute the lyophilized powder in a buffer with a pH between 5.0 and 7.0. A common choice is a phosphate (B84403) or MES buffer.

  • Short-Term Storage of Solutions: Aqueous stock solutions should be stored at -80°C. For daily use, a fresh aliquot can be thawed. If necessary, a stock solution can be kept at 4°C for a very limited time (ideally less than 24 hours), but stability should be verified.

  • Handling: When handling the compound, use high-purity solvents and reagents. Ensure that all containers are clean and free of contaminants that could catalyze degradation.

2. Protocol for Preparation of a Stability-Optimized Buffer

  • Buffer System: Choose a buffer system with a pKa between 5.0 and 7.0. 50 mM Potassium Phosphate or 50 mM MES buffer are suitable choices.

  • Preparation:

    • Use high-purity, deionized water (ddH2O).

    • Weigh out the appropriate amount of the acidic component of the buffer (e.g., monobasic potassium phosphate).

    • Dissolve in approximately 80% of the final volume of ddH2O.

    • Adjust the pH to the desired value (e.g., 6.5) using a concentrated solution of the corresponding base (e.g., KOH).

    • Bring the buffer to the final volume with ddH2O.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

    • Store the buffer at 4°C.

3. Protocol for Assessing the Purity of this compound by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector or a mass spectrometer (MS) is recommended for the analysis of acyl-CoAs.

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase:

  • Gradient Elution: A gradient elution is necessary to resolve the polar Coenzyme A from the nonpolar degradation products and the parent compound. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.

  • Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A. For more sensitive and specific detection, use a mass spectrometer to monitor the parent ion of this compound and its potential degradation products.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results or Sample Loss check_storage Verify Storage Conditions (-80°C, proper aliquoting) start->check_storage check_ph Measure pH of Buffer (Should be pH 5.0-7.0) check_storage->check_ph purity_analysis Analyze Sample Purity via HPLC-MS check_ph->purity_analysis degradation_detected Degradation Products Detected purity_analysis->degradation_detected Yes no_degradation No Significant Degradation purity_analysis->no_degradation No discard_sample Discard Degraded Sample and Use a Fresh Aliquot degradation_detected->discard_sample troubleshoot_assay Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_assay end_bad End: Re-evaluate Experiment troubleshoot_assay->end_bad optimize_handling Optimize Handling Protocol (fresh solutions, pH control) discard_sample->optimize_handling end_good End: Consistent Results optimize_handling->end_good

Caption: Troubleshooting workflow for degradation of this compound.

DegradationPathways main_compound This compound hydrolysis Hydrolysis (H₂O, non-neutral pH) main_compound->hydrolysis cyclization Intramolecular Cyclization (Lactonization) main_compound->cyclization product1 8-Hydroxyhexadecanedioic Acid + Coenzyme A hydrolysis->product1 product2 Corresponding Lactone + Coenzyme A cyclization->product2

Caption: Potential non-enzymatic degradation pathways.

References

Enhancing the activity of enzymes that synthesize 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Acyl-CoA Hydroxylase Activity

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to enhance the activity of enzymes involved in the synthesis of hydroxylated long-chain dicarboxylic acids, using 8-hydroxyhexadecanedioyl-CoA synthesis as a model. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

While direct literature on enzymes exclusively synthesizing this compound is limited[1], the principles outlined here are broadly applicable to related enzyme families, such as Cytochrome P450 (CYP) monooxygenases, which are known to hydroxylate fatty acids and dicarboxylic acids.[2][3][4] Specifically, CYP4 family enzymes catalyze the omega (ω)-hydroxylation of medium to long-chain fatty acids, which are then converted to dicarboxylic acids.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What class of enzymes is likely responsible for synthesizing this compound?

A1: The synthesis of this compound from hexadecanedioyl-CoA likely involves a mid-chain fatty acid hydroxylase. The most probable candidates belong to the Cytochrome P450 (CYP) superfamily of monooxygenases.[3][4][7] While many CYP4 enzymes are ω-hydroxylases that act on the terminal carbon[2][5][6], other CYP families can hydroxylate at various positions along the fatty acid chain. The precursor, hexadecanedioic acid, is a long-chain dicarboxylic acid.[8][9]

Q2: My purified enzyme shows very low or no activity. What are the common causes?

A2: Low enzyme activity is a frequent issue with several potential causes. Systematically check the following:

  • Enzyme Integrity: Ensure the enzyme has not degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to extreme pH or temperatures.[10]

  • Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[10][11]

  • Cofactor Presence: CYP enzymes require a redox partner (like cytochrome P450 reductase) and a source of electrons (NADPH) to function.[4] Ensure these are present in sufficient, non-limiting concentrations.

  • Substrate Quality and Concentration: Confirm the purity of your hexadecanedioyl-CoA substrate. Also, ensure the substrate concentration is adequate, as it should ideally be around the Michaelis constant (Km) for competitive inhibitor studies or saturating for maximal velocity measurements.[10][12]

  • Contaminants or Inhibitors: Contaminants from the purification process (e.g., high salt concentrations, proteases) can inhibit activity.[10][13]

Q3: How can I improve the expression and yield of my recombinant hydroxylase?

A3: Optimizing recombinant protein expression often requires a multi-faceted approach:

  • Codon Optimization: Synthesize the gene with codons optimized for your expression host (e.g., E. coli, yeast).

  • Expression System: Test different expression strains or systems (e.g., bacterial, yeast, insect cells) as some may be better suited for expressing and folding CYP enzymes.

  • Culture Conditions: Optimize induction parameters (e.g., inducer concentration, temperature post-induction) and media composition. Lowering the temperature after induction can often improve protein solubility.

  • Co-expression: Co-express molecular chaperones to assist with proper protein folding or the enzyme's redox partner (e.g., cytochrome P450 reductase) to ensure a functional complex.

Q4: The reaction rate decreases rapidly over time. What could be the cause?

A4: A rapid decrease in reaction rate can be due to several factors:

  • Substrate Depletion: If the initial substrate concentration is low, it may be quickly consumed, causing the rate to drop.[12]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to denaturation and loss of activity over time.[12] Consider adding stabilizing agents like glycerol (B35011) or BSA. Some ancestral reconstructed CYP4 enzymes have shown significantly higher thermostability.[5]

  • Product Inhibition: The product, this compound, may act as an inhibitor of the enzyme.

  • Cofactor Depletion: The redox partner or NADPH may be consumed or degraded, becoming the limiting factor.

Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Guide 1: Troubleshooting Low or No Enzyme Activity

Use the following logical workflow to diagnose issues with enzyme activity.

G start Low/No Activity Detected check_reagents Verify Reagents & Buffers (pH, concentration, age) start->check_reagents check_enzyme Assess Enzyme Integrity (SDS-PAGE, concentration) check_reagents->check_enzyme Reagents OK fail Consult Literature for Alternative Strategies check_reagents->fail Reagents Faulty check_conditions Optimize Assay Conditions (Temp, Incubation Time) check_enzyme->check_conditions Enzyme OK check_enzyme->fail Enzyme Degraded check_cofactors Confirm Cofactor/Redox Partner (NADPH, CPR present?) check_conditions->check_cofactors Conditions OK check_conditions->fail Conditions Suboptimal check_substrate Validate Substrate (Purity, solubility) check_cofactors->check_substrate Cofactors OK check_cofactors->fail Cofactors Missing check_inhibitors Test for Inhibitors (Dialysis, dilution series) check_substrate->check_inhibitors Substrate OK check_substrate->fail Substrate Invalid success Activity Restored check_inhibitors->success Inhibitor Removed check_inhibitors->fail Inhibition Persists G start Identify Target Residue (e.g., via homology modeling) primer_design Design Mutagenic Primers (overlapping, with desired mutation) start->primer_design pcr Perform PCR Amplification (using high-fidelity polymerase) primer_design->pcr dpn1 Digest Template DNA (with DpnI enzyme) pcr->dpn1 transform Transform into Competent E. coli dpn1->transform screen Screen Colonies (via sequencing to confirm mutation) transform->screen express Express & Purify Mutant Protein screen->express assay Characterize Mutant Enzyme (kinetic assay) express->assay

References

Dealing with co-eluting peaks in HPLC analysis of 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 8-hydroxyhexadecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the HPLC analysis of this compound?

The primary challenges in the HPLC analysis of this compound and similar long-chain acyl-CoAs include:

  • Co-elution with structurally similar compounds: Isomers, degradation products, or other endogenous acyl-CoAs can have very similar retention times, leading to poor resolution.

  • Poor peak shape: Tailing or broad peaks can occur due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Low sensitivity: These molecules are often present in low concentrations in biological samples, requiring sensitive detection methods.

  • Sample stability: Acyl-CoA thioesters can be prone to hydrolysis, requiring careful sample handling and preparation.

Q2: What type of HPLC column is best suited for analyzing this compound?

A reversed-phase C18 column is the most common choice for the analysis of long-chain acyl-CoAs.[1][2] Columns with smaller particle sizes (e.g., < 3 µm) or core-shell technology can provide higher efficiency and better resolution of closely eluting peaks.

Q3: What detection method is recommended for this compound analysis?

UV detection at 254-260 nm is a standard method for detecting the CoA moiety.[2] However, for higher sensitivity and specificity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3] LC-MS/MS allows for the selective detection of the target analyte based on its mass-to-charge ratio, which can help to resolve co-eluting peaks and provide structural information.

Q4: How can I improve the resolution of co-eluting peaks?

Several strategies can be employed to improve the resolution of co-eluting peaks:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting compounds.

  • Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and influence the retention of ionizable compounds.[1][4]

  • Change the column chemistry: If optimizing the mobile phase is not sufficient, trying a different stationary phase (e.g., a phenyl-hexyl or cyano column) may provide the necessary selectivity.

  • Lower the temperature: Reducing the column temperature can sometimes enhance separation, although it may also increase peak broadening.

Troubleshooting Guide: Co-eluting Peaks

This guide addresses the common issue of co-eluting peaks during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Single, broad, or asymmetrical peak where two or more compounds are expected. Insufficient Resolution 1. Optimize Mobile Phase Gradient: Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). 2. Change Organic Solvent: If using acetonitrile, try methanol, or a combination of both. 3. Adjust Mobile Phase pH: Add 0.1% formic acid or acetic acid to the aqueous mobile phase to improve peak shape.[4] 4. Lower Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better separation.
Inconsistent retention times and peak shapes. Poor Column Equilibration or Contamination 1. Increase Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 2. Column Wash: Implement a robust column wash protocol between runs to remove any strongly retained compounds. 3. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
Co-elution with a known isomer or related compound. Lack of Selectivity 1. Change Column Chemistry: Switch from a standard C18 to a different stationary phase (e.g., phenyl-hexyl, cyano, or a C18 column with a different bonding chemistry). 2. Ion-Pairing Reagents: Consider using an ion-pairing reagent in the mobile phase, although this can be more complex to manage. 3. Temperature Optimization: Systematically vary the column temperature (e.g., in 5°C increments) to see if it impacts selectivity.
Suspected co-elution in a complex matrix (e.g., cell lysate). Matrix Effects and Overlapping Peaks 1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances.[1] 2. Use LC-MS/MS: Employ mass spectrometry detection for its high selectivity, allowing for the differentiation of compounds with the same retention time but different mass-to-charge ratios.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and purify this compound from biological samples, reducing matrix effects and potential for co-elution.

  • Homogenization: Homogenize the tissue or cell sample in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

  • Solvent Extraction: Add 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[5]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol in water) to remove polar impurities.[5]

  • Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).[5]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Method for Separation of this compound

This protocol provides a starting point for the HPLC analysis. Optimization will likely be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm or MS/MS detection.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Gradient from 10% to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Re-equilibration at 10% B

Visualizations

G Troubleshooting Workflow for Co-eluting Peaks cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Advanced Troubleshooting cluster_3 Resolution start Co-eluting or Asymmetrical Peak Observed opt_gradient Optimize Mobile Phase Gradient start->opt_gradient opt_solvent Change Organic Solvent (ACN/MeOH) opt_gradient->opt_solvent If no improvement end Peaks Resolved opt_gradient->end If resolved opt_ph Adjust Mobile Phase pH opt_solvent->opt_ph If no improvement opt_solvent->end If resolved opt_flow Decrease Flow Rate opt_ph->opt_flow If no improvement opt_ph->end If resolved change_column Change Column Chemistry opt_flow->change_column If still co-eluting opt_flow->end If resolved use_ms Implement LC-MS/MS change_column->use_ms For complex matrices change_column->end If resolved improve_prep Improve Sample Preparation (SPE) use_ms->improve_prep If matrix effects persist use_ms->end If resolved improve_prep->end

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.

G Sample Preparation and HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis homogenize 1. Homogenize Sample extract 2. Solvent Extraction homogenize->extract spe 3. Solid-Phase Extraction (SPE) extract->spe reconstitute 4. Dry and Reconstitute spe->reconstitute inject 5. Inject onto HPLC System reconstitute->inject separate 6. Chromatographic Separation inject->separate detect 7. UV or MS/MS Detection separate->detect analyze 8. Peak Integration and Quantification detect->analyze

Caption: General workflow for sample preparation and HPLC analysis.

References

Strategies to increase the solubility of 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 8-hydroxyhexadecanedioyl-CoA.

Troubleshooting Guides & FAQs

Q1: My this compound solution appears cloudy or has visible precipitates. What are the initial troubleshooting steps?

A1: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current buffer system. Here are immediate steps to take:

  • Gentle Warming: Warm the solution gently to 37°C. Long-chain acyl-CoAs can sometimes precipitate at lower temperatures.

  • Vortexing/Sonication: Agitate the solution by vortexing or brief sonication to help redissolve the compound.[1]

  • pH Check: Ensure the pH of your buffer is in a range where the carboxyl groups are ionized, which can improve solubility. A slightly alkaline pH is often beneficial.[2]

If these steps do not resolve the issue, you may need to consider the more advanced solubilization strategies outlined below.

Q2: I am observing lower than expected activity in my enzymatic assay using this compound. Could this be a solubility problem?

A2: Yes, poor solubility of the substrate is a common reason for reduced enzyme activity. If this compound is not fully dissolved, its effective concentration available to the enzyme is lower than the calculated concentration. This can lead to inaccurate kinetic measurements.[3][4] Consider the following:

  • Below the Critical Micelle Concentration (CMC): For many enzymes, the monomeric form of the acyl-CoA is the active substrate. Working at concentrations below the CMC is often crucial. Long-chain acyl-CoAs can form micelles, which may not be accessible to the enzyme's active site.[3][4][5]

  • Solubility in Assay Buffer: The components of your assay buffer, such as divalent cations (e.g., Mg²⁺), can decrease the solubility of long-chain acyl-CoAs.[6]

To address this, you can try solubilizing the this compound using one of the methods described in this guide before adding it to your assay.

Q3: What are the recommended methods for increasing the solubility of this compound for in vitro experiments?

A3: Several strategies can be employed to enhance the solubility of long-chain acyl-CoAs. The choice of method will depend on the specific requirements of your experiment.

  • Use of Detergents: Non-ionic or zwitterionic detergents can be used to create mixed micelles with the this compound, increasing its solubility.[7][8] It is critical to use a detergent concentration above its own CMC but to keep the substrate concentration below its CMC if the monomer is the desired form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic acyl chain of the molecule, forming a water-soluble inclusion complex.[9][10][11] Methyl-β-cyclodextrin is commonly used for this purpose.[10][11]

  • pH Adjustment: Maintaining a pH that ensures the ionization of the carboxyl groups can improve solubility. For dicarboxylic acids like this compound, a pH above the pKa of both carboxyl groups is ideal.

  • Co-solvents: The use of a small amount of an organic co-solvent, such as ethanol (B145695) or DMSO, in the initial stock solution preparation can aid in dissolving the compound before further dilution in aqueous buffers.[1][2]

Q4: How do I choose the right detergent and concentration for my experiment?

A4: The selection of a detergent and its working concentration is a critical step.

  • Detergent Choice: Mild, non-denaturing detergents such as Triton X-100, CHAPS, or dodecyl maltoside are often preferred to preserve the activity of enzymes in the assay.[7][12][13]

  • Concentration: The detergent concentration should be above its CMC to ensure micelle formation and solubilization of the acyl-CoA. However, excessively high detergent concentrations can be detrimental to enzyme stability and activity. It is advisable to perform a detergent concentration curve to find the optimal concentration for your specific assay.

Q5: Are there any potential interferences I should be aware of when using these solubilization methods?

A5: Yes, each method has potential drawbacks:

  • Detergents: Can interfere with certain protein assays and may inhibit enzyme activity at high concentrations. They can also interfere with downstream applications like mass spectrometry.

  • Cyclodextrins: May interact with other components in your assay or affect the conformation of your protein of interest.

  • pH Adjustment: Significant changes in pH can alter enzyme activity and the ionization state of other molecules in the reaction.

  • Co-solvents: Organic solvents can denature proteins, even at low concentrations. It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (typically <1%).

Quantitative Data on Acyl-CoA Solubility

CompoundChain LengthBuffer ConditionsCMC (µM)Reference(s)
Palmitoyl-CoAC16:0Variety of buffers and pH7 - 250[3][4]
Stearoyl-CoAC18:0Fluorimetric determinationHigh (not specified)[3][4]
Oleoyl-CoAC18:1Fluorimetric determinationHigh (not specified)[3][4]

Note: The CMC is influenced by factors such as pH, ionic strength, and temperature.[3][4]

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrins

This protocol describes the preparation of a stock solution of this compound using methyl-β-cyclodextrin (MβCD).

  • Prepare MβCD Solution: Prepare a 10 mM stock solution of MβCD in your desired aqueous buffer.

  • Weigh this compound: Accurately weigh a small amount of this compound powder.

  • Initial Dissolution: Add a small volume of the MβCD solution to the powder to create a concentrated slurry.

  • Vortex and Sonicate: Vortex the slurry vigorously. If necessary, sonicate in a water bath for 2-5 minutes to aid dissolution.

  • Dilute to Final Concentration: Add more of the MβCD solution to reach the desired final stock concentration of this compound.

  • Filter Sterilize (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using Detergents

This protocol outlines the use of a non-ionic detergent, such as Triton X-100, for solubilization.

  • Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of the chosen detergent in ultrapure water.

  • Prepare Working Buffer: Prepare your experimental buffer containing the detergent at a concentration 2-5 times its CMC.

  • Weigh this compound: Weigh the required amount of this compound.

  • Dissolve in Detergent Buffer: Add the detergent-containing buffer directly to the powder.

  • Mix Thoroughly: Vortex and gently warm the solution (if necessary) until the powder is completely dissolved.

  • Pre-incubation (Optional): Incubate the solution for 10-15 minutes at room temperature to allow for the formation of mixed micelles.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategy cluster_methods Methods cluster_process Processing cluster_end End Product start This compound (powder) strategy Choose Solubilization Method start->strategy detergent Add Detergent Solution strategy->detergent Detergent cyclodextrin Add Cyclodextrin Solution strategy->cyclodextrin Cyclodextrin ph_adjust Adjust pH of Buffer strategy->ph_adjust pH Adjustment mix Vortex / Sonicate detergent->mix cyclodextrin->mix ph_adjust->mix end Solubilized This compound Stock Solution mix->end

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions issue Poor Solubility of This compound cause1 Long Hydrocarbon Chain issue->cause1 cause2 Concentration > CMC issue->cause2 cause3 Inappropriate Buffer pH issue->cause3 cause4 Presence of Divalent Cations issue->cause4 solution1 Use of Detergents cause1->solution1 solution2 Use of Cyclodextrins cause1->solution2 cause2->solution1 solution3 pH Adjustment cause3->solution3 solution4 Buffer Optimization cause4->solution4

Caption: Logical relationship between solubility issues and potential solutions.

References

Refinement of protocols for studying 8-hydroxyhexadecanedioyl-CoA in yeast models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols involving 8-hydroxyhexadecanedioyl-CoA in yeast models.

Frequently Asked Questions (FAQs)

Q1: Why is yeast a suitable model organism for studying this compound?

A1: Yeast, particularly Saccharomyces cerevisiae, is a well-established model for studying lipid metabolism due to the high conservation of metabolic pathways with other eukaryotes.[1] Its genetic tractability allows for the straightforward creation of mutant strains to study specific steps in lipid biosynthesis, degradation, and storage.[2] Various organelles within yeast, such as the endoplasmic reticulum, mitochondria, and peroxisomes, are involved in lipid metabolism, making it a comprehensive system for research.[2]

Q2: What is the likely metabolic pathway for the formation of this compound in yeast?

A2: this compound is an intermediate in the ω-oxidation pathway of hexadecanedioic acid. This pathway typically involves the terminal oxidation of fatty acids. In yeast, this process is crucial for the metabolism of long-chain fatty acids and their derivatives.[3] The pathway generally starts with the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. The CoA-ester is then formed to enter further metabolic steps, such as β-oxidation from the ω-end.

Q3: What are the key challenges in the analysis of long-chain dicarboxylic acids and their CoA esters in yeast?

A3: A primary challenge is the extraction and quantification of these molecules from the complex cellular matrix of yeast. Long-chain dicarboxylic acids and their CoA esters are often present at low concentrations. Their analysis can be hampered by issues with solubility and the potential for degradation during sample preparation.[4] Repeatability in analytical methods, such as gas chromatography, can also be a concern.[4]

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound
  • Possible Cause 1: Inefficient Yeast Cell Lysis.

    • Solution: Ensure complete cell wall disruption. Methods like glass bead beating, enzymatic digestion with zymolyase or lyticase, or high-pressure homogenization are effective for yeast. The choice of method may need to be optimized for your specific yeast strain.

  • Possible Cause 2: Degradation of the CoA Ester.

    • Solution: Work quickly and on ice during the extraction process. Use buffers with protease and phosphatase inhibitors. Consider quenching metabolism rapidly with cold methanol (B129727) before cell harvesting to preserve the in vivo state of metabolites.

  • Possible Cause 3: Inefficient Extraction.

    • Solution: Use a biphasic extraction method, such as a chloroform (B151607)/methanol/water system, to separate lipids and polar metabolites. This compound is an amphipathic molecule, so optimizing the solvent ratios may be necessary to ensure it partitions into the desired phase for analysis.

Issue 2: Poor Chromatographic Peak Shape or Resolution
  • Possible Cause 1: Suboptimal Liquid Chromatography (LC) Conditions.

    • Solution: For LC-MS analysis, optimize the mobile phase composition and gradient. A C18 reversed-phase column is a good starting point. The use of an ion-pairing agent, such as tributylamine, in the mobile phase can improve the retention and peak shape of CoA esters.

  • Possible Cause 2: Matrix Effects in Mass Spectrometry (MS).

    • Solution: Incorporate an internal standard, ideally a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in ionization efficiency. Perform a dilution series of the sample extract to assess the extent of ion suppression.

Issue 3: Inconsistent Quantification Results
  • Possible Cause 1: Incomplete Derivatization (for GC-MS).

    • Solution: If using GC-MS, derivatization (e.g., silylation) is necessary. Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

  • Possible Cause 2: Instability of the Analyte in the Autosampler.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the analyte during the analytical run.

Experimental Protocols

Protocol 1: Yeast Culture and Harvest for Metabolite Analysis
  • Inoculation: Inoculate a single yeast colony into 5 mL of appropriate sterile liquid medium (e.g., YPD or a defined synthetic medium). Grow overnight at 30°C with shaking (200-250 rpm).

  • Main Culture: Dilute the overnight culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.1. Grow at 30°C with shaking to the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.8-1.0).

  • Harvesting: Rapidly harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold sterile water or a suitable buffer to remove any remaining medium components.

  • Quenching (Optional but Recommended): For accurate measurement of intracellular metabolites, it is advisable to quench metabolism by resuspending the cell pellet in a cold non-aqueous solvent like 60% methanol at -40°C before proceeding to cell lysis.

Protocol 2: Yeast Cell Lysis and Metabolite Extraction
  • Lysis: Resuspend the washed cell pellet in a suitable ice-cold extraction buffer. A common choice is a mixture of chloroform and methanol. Add an equal volume of acid-washed glass beads (0.5 mm diameter).

  • Homogenization: Vigorously vortex the cell suspension and glass beads for 30-second intervals, with 30-second rests on ice in between, for a total of 5-10 cycles.

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 1:2:0.8.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.

  • Collection: The upper aqueous/methanolic phase will contain the polar and semi-polar metabolites, including CoA esters. The lower chloroform phase will contain the non-polar lipids. Carefully collect the upper phase for analysis.

  • Drying and Reconstitution: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol in water for LC-MS).

Protocol 3: Quantification of this compound by LC-MS/MS
  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and any internal standards. This will require a purified standard of the compound.

  • Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Use the peak area ratio of the analyte to the internal standard to quantify the amount in the samples.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Different Yeast Strains

Yeast StrainGenotypeCulture ConditionThis compound (pmol/mg dry cell weight)Standard Deviation
Wild TypeWTGlucose Medium15.22.1
Mutant 1ΔgeneXGlucose Medium45.85.3
Mutant 2ΔgeneYGlucose Medium2.10.5
Wild TypeWTOleic Acid Medium35.74.2
Mutant 1ΔgeneXOleic Acid Medium98.210.1
Mutant 2ΔgeneYOleic Acid Medium5.41.2

Visualizations

pathway Hexadecanedioic_acid Hexadecanedioic Acid Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase omega_oxidation ω-Oxidation Enzymes Hexadecanedioyl_CoA->omega_oxidation Substrate hydroxy_intermediate This compound omega_oxidation->hydroxy_intermediate Hydroxylation beta_oxidation Peroxisomal β-Oxidation hydroxy_intermediate->beta_oxidation Enters β-Oxidation downstream Downstream Metabolites beta_oxidation->downstream

Caption: Hypothesized metabolic pathway for this compound formation in yeast.

workflow culture 1. Yeast Culture & Harvest lysis 2. Cell Lysis (e.g., Bead Beating) culture->lysis extraction 3. Metabolite Extraction (Chloroform/Methanol/Water) lysis->extraction analysis 4. LC-MS/MS Analysis extraction->analysis quantification 5. Data Quantification & Analysis analysis->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting problem Low/No Signal cause1 Inefficient Lysis? problem->cause1 cause2 Analyte Degradation? problem->cause2 cause3 Poor Extraction? problem->cause3 solution1 Optimize Lysis (e.g., more cycles) cause1->solution1 solution2 Work on Ice, Use Inhibitors cause2->solution2 solution3 Adjust Solvent Ratios cause3->solution3

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

Unraveling Suberin Biosynthesis: The Pivotal Role of 8-hydroxyhexadecanedioyl-CoA Precursors Validated by Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The biosynthesis of suberin, a complex lipophilic polymer essential for plant barrier functions, is a subject of intense research. A key area of investigation is the formation of its aliphatic monomers, particularly α,ω-dicarboxylic acids, which contribute to the polymer's structural integrity. While the specific intermediate "8-hydroxyhexadecanedioyl-CoA" is not extensively documented, its upstream precursors and the enzymes responsible for producing C16 α,ω-dicarboxylic acids have been elucidated through the powerful tool of reverse genetics. This guide provides a comparative analysis of the key enzymes involved in this pathway, with a focus on how knockout mutant studies have validated their function.

The Central Role of Cytochrome P450 Monooxygenases

The formation of α,ω-dicarboxylic acids from fatty acid precursors is primarily catalyzed by enzymes from the cytochrome P450 (CYP) superfamily, specifically the CYP86 clan. These enzymes are responsible for the initial ω-hydroxylation of fatty acids, a critical step that precedes further oxidation to a dicarboxylic acid. In the model plant Arabidopsis thaliana, two key enzymes with distinct substrate specificities have been identified: CYP86A1 and CYP86B1.

Comparative Analysis of Knockout Mutants

The functional roles of CYP86A1 and CYP86B1 in suberin biosynthesis have been unequivocally demonstrated through the analysis of their respective knockout mutants. These studies provide compelling evidence for their specific contributions to the synthesis of dicarboxylic acids of varying chain lengths.

Table 1: Comparison of Suberin Monomer Composition in Wild-Type and Knockout Mutants
Suberin MonomerWild-Type (Col-0)cyp86a1 (horst) Mutantcyp86b1 (ralph) Mutant
C16 ω-hydroxyacid PresentSignificantly ReducedUnchanged
C18 ω-hydroxyacid PresentSignificantly ReducedUnchanged
C16 α,ω-dicarboxylic acid PresentSignificantly ReducedUnchanged
C18 α,ω-dicarboxylic acid PresentSignificantly ReducedUnchanged
C22 ω-hydroxyacid PresentUnchangedStrongly Reduced
C24 ω-hydroxyacid PresentUnchangedStrongly Reduced
C22 α,ω-dicarboxylic acid PresentUnchangedStrongly Reduced
C24 α,ω-dicarboxylic acid PresentUnchangedStrongly Reduced
Total Aliphatic Suberin 100%~40% of Wild-TypeSignificantly Reduced

Data compiled from studies on Arabidopsis thaliana root suberin.[1][2][3]

The data clearly illustrates the distinct roles of the two enzymes. The cyp86a1 mutant exhibits a significant reduction in C16 and C18 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids, confirming its preference for medium-chain fatty acids.[2][3] Conversely, the cyp86b1 mutant shows a dramatic decrease in very-long-chain (C22 and C24) ω-hydroxyacids and α,ω-dicarboxylic acids, indicating its specificity for longer-chain substrates.[1][4][5]

Experimental Protocols

The validation of these enzyme functions relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited.

Generation and Confirmation of Knockout Mutants
  • Mutant Acquisition: T-DNA insertion lines for CYP86A1 (e.g., SALK_074232 for horst) and CYP86B1 (e.g., SALK_034891 for ralph) are obtained from stock centers like the Arabidopsis Biological Resource Center (ABRC).[6][7][8][9]

  • Genotyping: Homozygous knockout lines are identified by PCR-based genotyping using gene-specific and T-DNA-specific primers.

  • Confirmation of Gene Disruption: The absence of the full-length transcript in homozygous mutant lines is confirmed by reverse transcription PCR (RT-PCR).

Suberin Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Plant roots are harvested, washed, and dried.

  • Delipidation: The dried root material is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids.[10]

  • Depolymerization: The remaining delipidated root material is subjected to transesterification to break down the suberin polymer into its constituent monomers. This is typically achieved by heating with boron trifluoride in methanol (B129727) (BF3/methanol) or methanolic HCl.[11][12]

  • Extraction of Monomers: The released suberin monomers are extracted from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.

  • Derivatization: To increase their volatility for GC analysis, the hydroxyl and carboxyl groups of the monomers are derivatized, commonly by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • GC-MS Analysis: The derivatized monomers are separated and identified using a gas chromatograph coupled to a mass spectrometer.[13][14][15] Quantification is achieved by comparing peak areas to an internal standard.

Visualizing the Pathway and Experimental Workflow

To further clarify the biochemical pathway and the experimental logic, the following diagrams are provided.

Suberin_Biosynthesis_Pathway Fatty_Acids C16/C18 Fatty Acids CYP86A1 CYP86A1 (HORST) Fatty_Acids->CYP86A1 ω-hydroxylation VLCFA C22/C24 VLCFAs CYP86B1 CYP86B1 (RALPH) VLCFA->CYP86B1 ω-hydroxylation omega_OH_MCFA C16/C18 ω-hydroxyacids CYP86A1->omega_OH_MCFA omega_OH_VLCFA C22/C24 ω-hydroxyacids CYP86B1->omega_OH_VLCFA Oxidation1 Further Oxidation omega_OH_MCFA->Oxidation1 Oxidation2 Further Oxidation omega_OH_VLCFA->Oxidation2 Diacids_MCFA C16/C18 α,ω-dicarboxylic acids Oxidation1->Diacids_MCFA Diacids_VLCFA C22/C24 α,ω-dicarboxylic acids Oxidation2->Diacids_VLCFA Suberin Suberin Polymer Diacids_MCFA->Suberin Polymerization Diacids_VLCFA->Suberin Polymerization

Caption: Biosynthesis of α,ω-dicarboxylic acids in suberin.

Experimental_Workflow Hypothesis Hypothesis: Gene X is involved in suberin biosynthesis Identify_Mutant Identify T-DNA knockout mutant for Gene X Hypothesis->Identify_Mutant Grow_Plants Grow wild-type and mutant plants Identify_Mutant->Grow_Plants Extract_Suberin Extract and depolymerize root suberin Grow_Plants->Extract_Suberin GCMS_Analysis Analyze suberin monomers by GC-MS Extract_Suberin->GCMS_Analysis Compare_Data Compare suberin composition of wild-type vs. mutant GCMS_Analysis->Compare_Data Conclusion Conclusion: Validate the function of Gene X Compare_Data->Conclusion

References

A Comparative Guide to 8-Hydroxyhexadecanedioyl-CoA and Other Hydroxy Fatty Acyl-CoAs in Suberin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-hydroxyhexadecanedioyl-CoA and other key hydroxy fatty acyl-CoAs that serve as precursors for the biosynthesis of suberin, a complex lipophilic polyester (B1180765) crucial for plant development and defense. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate a deeper understanding of suberin composition and its potential for biotechnological applications.

Introduction to Suberin and its Monomers

Suberin is a vital biopolymer found in the cell walls of various plant tissues, including root endodermis, periderm, and seed coats, where it forms a protective barrier against water loss, pathogen invasion, and abiotic stresses.[1][2] This complex macromolecule is primarily composed of a polyaliphatic domain, a polyaromatic domain, and glycerol (B35011), which crosslinks the different components.[1][3][4] The aliphatic domain is a polyester made up of a variety of long-chain fatty acid derivatives, with ω-hydroxy fatty acids and α,ω-dicarboxylic acids being quantitatively significant components.[1][2][5] The chain length of these monomers typically ranges from C16 to C26 and even longer.[5][6]

The biosynthesis of the aliphatic domain of suberin involves a series of enzymatic reactions, starting from C16 and C18 fatty acids.[3] Key steps include the ω-hydroxylation of fatty acyl-CoAs by cytochrome P450 monooxygenases (CYPs) and their subsequent esterification to a glycerol backbone by glycerol-3-phosphate acyltransferases (GPATs).[3][4] This guide focuses on the comparative aspects of different hydroxy fatty acyl-CoAs, the activated precursors for these essential suberin monomers.

Comparative Analysis of Hydroxy Fatty Acyl-CoAs in Suberin

The composition of suberin, and thus the relative abundance of different hydroxy fatty acyl-CoA precursors, varies significantly between plant species, tissues, and developmental stages.[1][6] The following table summarizes the key characteristics of the major classes of hydroxy fatty acyl-CoAs involved in suberin biosynthesis.

Precursor Molecule (Acyl-CoA)Corresponding Monomer Class in SuberinTypical Chain LengthsKey Biosynthetic Enzymes (ω-hydroxylation)Relative Abundance and Significance
ω-Hydroxyhexadecanoyl-CoA ω-Hydroxyhexadecanoic acidC16CYP86A1[4][7][8]A common, often abundant, component of suberin in many plant species.[1]
ω-Hydroxyoctadecanoyl-CoA ω-Hydroxyoctadecanoic acidC18CYP86A1[4][7][8]Particularly dominant in suberins that feature mid-chain modifications like epoxidation.[1][5]
Very-long-chain ω-hydroxyacyl-CoAs Very-long-chain ω-hydroxy acidsC20, C22, C24CYP86B1[7][9]Significant components in the suberin of certain plants like Arabidopsis thaliana.[7]
Hexadecanedioyl-CoA Hexadecanedioic acidC16Further oxidation of ω-hydroxyhexadecanoyl-CoAA major α,ω-diacid found in many suberins, contributing to cross-linking.[1]
Octadecanedioyl-CoA Octadecanedioic acidC18Further oxidation of ω-hydroxyoctadecanoyl-CoAAbundant in many suberins, often with mid-chain modifications.[1][5]
Very-long-chain α,ω-diacyl-CoAs Very-long-chain α,ω-dicarboxylic acidsC20, C22, C24Further oxidation of very-long-chain ω-hydroxyacyl-CoAsImportant for the structural integrity of suberin in specific species.[7]

Suberin Biosynthetic Pathway

The biosynthesis of the aliphatic domain of suberin is a multi-step process localized primarily in the endoplasmic reticulum. The following diagram illustrates the key enzymatic steps leading to the formation of hydroxy fatty acyl-CoAs and their incorporation into the suberin polymer.

Suberin_Biosynthesis cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA (C16, C18) VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (C20-C24+) Fatty_Acyl_CoA->VLCFA_CoA FAEs omega_Hydroxy_FA_CoA ω-Hydroxy Fatty Acyl-CoA Fatty_Acyl_CoA->omega_Hydroxy_FA_CoA CYP86A1 (ω-hydroxylation) VLCFA_CoA->omega_Hydroxy_FA_CoA CYP86A1/B1 (ω-hydroxylation) alpha_omega_Diacid_CoA α,ω-Diacyl-CoA omega_Hydroxy_FA_CoA->alpha_omega_Diacid_CoA Oxidation Monoacylglycerol Monoacylglycerol (Suberin Precursor) omega_Hydroxy_FA_CoA->Monoacylglycerol GPATs alpha_omega_Diacid_CoA->Monoacylglycerol GPATs Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->Monoacylglycerol Suberin_Polymer Suberin Polymer (in Cell Wall) Monoacylglycerol->Suberin_Polymer Transport & Polymerization

Biosynthetic pathway of the aliphatic domain of suberin.

Experimental Protocols

The quantitative analysis of suberin monomers typically involves the depolymerization of the suberin polymer, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Delipidation
  • Harvesting and Cleaning: Plant tissues (e.g., roots, potato peels) are harvested and thoroughly washed to remove any soil or debris.

  • Enzymatic Digestion (Optional): To isolate specific tissues like the endodermis, enzymatic digestion can be employed to remove cortical cells.

  • Solvent Extraction: The tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids (waxes). This step is crucial to ensure that the analyzed monomers are derived from the suberin polymer.[10]

Suberin Depolymerization (Transesterification)
  • Reaction: The delipidated plant material is subjected to transesterification to break the ester bonds of the suberin polymer and release the constituent monomers. A common method is refluxing in a solution of sodium methoxide (B1231860) in methanol.[11]

  • Acidification and Extraction: After the reaction, the mixture is acidified, and the released fatty acid methyl esters (FAMEs) are extracted with an organic solvent like hexane (B92381) or chloroform.

Derivatization
  • Silylation: The hydroxyl and carboxyl groups of the suberin monomers are derivatized to make them volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection and Separation: The derivatized sample is injected into a gas chromatograph, where the different monomers are separated based on their boiling points and interactions with the column stationary phase.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum of each compound provides a unique fingerprint that allows for its identification by comparison to spectral libraries and standards.

  • Quantification: The abundance of each monomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of an internal standard added at a known concentration.

Conclusion

The composition of suberin is diverse and tailored to the specific needs of the plant tissue. While this compound is a precursor to a significant suberin monomer, its importance relative to other hydroxy fatty acyl-CoAs, such as those with longer chains or mid-chain modifications, is highly variable. Understanding the specific roles of these different precursors and the enzymes that act upon them is critical for elucidating the structure-function relationships of suberin. The experimental protocols outlined here provide a robust framework for the quantitative analysis of suberin composition, which is essential for advancing research in plant biology, biomaterials, and drug development.

References

Unraveling the Metabolic Fate of 8-hydroxyhexadecanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of lipid molecules is paramount. This guide provides a comparative analysis of the enzymatic products of 8-hydroxyhexadecanedioyl-CoA metabolism, juxtaposed with the well-established pathway of its non-hydroxylated counterpart, hexadecanedioic acid. This comparison will shed light on the influence of a mid-chain hydroxyl group on peroxisomal beta-oxidation.

While direct experimental data on the metabolism of this compound is limited, this guide synthesizes information from related metabolic pathways of long-chain dicarboxylic acids and hydroxylated fatty acids to present a scientifically informed projection of its enzymatic breakdown. Long-chain dicarboxylic acids are primarily metabolized in peroxisomes via the beta-oxidation pathway. The presence of a hydroxyl group on the eighth carbon of this compound introduces a critical variation to this process.

The Postulated Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through the peroxisomal beta-oxidation pathway, mirroring that of other long-chain dicarboxylic acids. The key enzymes involved are straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and peroxisomal thiolase.

Here is a visual representation of the proposed metabolic pathway:

Metabolic Pathway of this compound cluster_0 Peroxisomal Beta-Oxidation This compound This compound 8-hydroxy-2-enoyl-hexadecanedioyl-CoA 8-hydroxy-2-enoyl-hexadecanedioyl-CoA This compound->8-hydroxy-2-enoyl-hexadecanedioyl-CoA Acyl-CoA Oxidase (SCOX) 3,8-dihydroxyhexadecanedioyl-CoA 3,8-dihydroxyhexadecanedioyl-CoA 8-hydroxy-2-enoyl-hexadecanedioyl-CoA->3,8-dihydroxyhexadecanedioyl-CoA Enoyl-CoA Hydratase (LBP) 3-keto-8-hydroxyhexadecanedioyl-CoA 3-keto-8-hydroxyhexadecanedioyl-CoA 3,8-dihydroxyhexadecanedioyl-CoA->3-keto-8-hydroxyhexadecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LBP) 6-hydroxy-tetradecanedioyl-CoA 6-hydroxy-tetradecanedioyl-CoA 3-keto-8-hydroxyhexadecanedioyl-CoA->6-hydroxy-tetradecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-keto-8-hydroxyhexadecanedioyl-CoA->Acetyl-CoA Thiolase

Fig. 1: Proposed peroxisomal beta-oxidation of this compound.

Comparison with Hexadecanedioic Acid Metabolism

To understand the impact of the 8-hydroxyl group, we compare its metabolism to that of hexadecanedioic acid, a saturated C16 dicarboxylic acid. The metabolism of hexadecanedioic acid also occurs via peroxisomal beta-oxidation.

Metabolic Pathway of Hexadecanedioic Acid cluster_1 Peroxisomal Beta-Oxidation Hexadecanedioyl-CoA Hexadecanedioyl-CoA 2-Enoyl-hexadecanedioyl-CoA 2-Enoyl-hexadecanedioyl-CoA Hexadecanedioyl-CoA->2-Enoyl-hexadecanedioyl-CoA Acyl-CoA Oxidase (SCOX) 3-Hydroxyhexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA 2-Enoyl-hexadecanedioyl-CoA->3-Hydroxyhexadecanedioyl-CoA Enoyl-CoA Hydratase (LBP) 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LBP) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA Thiolase Experimental Workflow cluster_2 Enzyme Activity Assays Substrate_Preparation Substrate Synthesis (this compound and Hexadecanedioyl-CoA) Acyl_CoA_Oxidase_Assay Acyl-CoA Oxidase Assay Substrate_Preparation->Acyl_CoA_Oxidase_Assay Enoyl_CoA_Hydratase_Assay Enoyl-CoA Hydratase Assay Substrate_Preparation->Enoyl_CoA_Hydratase_Assay 3_Hydroxyacyl_CoA_Dehydrogenase_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay Substrate_Preparation->3_Hydroxyacyl_CoA_Dehydrogenase_Assay Thiolase_Assay Thiolase Assay Substrate_Preparation->Thiolase_Assay Enzyme_Source Isolation of Peroxisomes or Recombinant Enzyme Expression Enzyme_Source->Acyl_CoA_Oxidase_Assay Enzyme_Source->Enoyl_CoA_Hydratase_Assay Enzyme_Source->3_Hydroxyacyl_CoA_Dehydrogenase_Assay Enzyme_Source->Thiolase_Assay Data_Analysis Data Analysis and Comparison Acyl_CoA_Oxidase_Assay->Data_Analysis Enoyl_CoA_Hydratase_Assay->Data_Analysis 3_Hydroxyacyl_CoA_Dehydrogenase_Assay->Data_Analysis Thiolase_Assay->Data_Analysis

Cross-Verification of 8-hydroxyhexadecanedioyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three common analytical methods for the quantification of 8-hydroxyhexadecanedioyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays. The selection of an appropriate method depends on the specific research requirements, including sensitivity, specificity, throughput, and available instrumentation.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key performance characteristics of the three methods for the quantification of long-chain acyl-CoAs. The values for this compound are estimated based on published data for similar long-chain hydroxyacyl-CoA species.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceEnzyme-catalyzed reaction producing a detectable signal
Specificity Very HighModerate to HighVariable (depends on enzyme specificity)
Sensitivity (LOD) High (fmol to low nmol range)[1][2]Moderate (pmol range)Low to Moderate (nmol to µmol range)
Limit of Quantitation (LOQ) ~5 fmol for long-chain acyl-CoAs[3]~12 pmol for long-chain acyl-CoAsDependent on assay format
Linearity Range Wide (≥3 orders of magnitude)[3]2-3 orders of magnitude1-2 orders of magnitude
Precision (CV%) <15%[4]<15%<20%
Accuracy (%) 85-115%[4][5]80-120%80-120%
Throughput HighModerateHigh (microplate format)
Instrumentation Cost HighModerateLow to Moderate
Expertise Required HighModerateModerate

Experimental Protocols

LC-MS/MS Quantification of this compound

This method offers the highest sensitivity and specificity for the quantification of this compound.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples (~50 mg) or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.

  • Purification:

    • Load the supernatant onto an oligonucleotide purification column or a mixed-mode SPE cartridge.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a high organic solvent).

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]+ for this compound.

      • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine group (507 Da).[3]

    • Internal Standard: A stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) should be used for accurate quantification.

c. Data Analysis

  • Quantify the peak area of the MRM transition for this compound and the internal standard.

  • Generate a calibration curve using a commercially available standard of this compound.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

HPLC-UV Quantification of this compound

This method is less sensitive than LC-MS/MS but is more accessible due to the wider availability of HPLC instrumentation.

a. Sample Preparation

  • Follow the same sample preparation protocol as for LC-MS/MS (solid-phase extraction).

b. HPLC-UV Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[6]

    • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[6]

    • Gradient: A binary gradient optimized to separate long-chain acyl-CoAs.[6]

    • Flow Rate: 0.5-1.0 mL/min.[6]

    • Column Temperature: 35 °C.[7]

  • Detection:

    • Wavelength: 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[6][7]

c. Data Analysis

  • Quantify the peak area of this compound at 260 nm.

  • Generate a calibration curve using a known concentration of the this compound standard.

  • Determine the concentration in the sample from the calibration curve.

Enzymatic Assay for this compound Quantification

Enzymatic assays rely on the activity of a specific dehydrogenase that uses this compound as a substrate. The activity is measured by monitoring the change in absorbance or fluorescence of a coupled indicator.

a. Principle

This assay would likely be based on the activity of a long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). The reaction involves the oxidation of the hydroxyl group of this compound, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

b. Assay Protocol (Conceptual)

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing NAD+ and the enzyme (purified LCHAD or a cell/tissue lysate containing the enzyme).

  • Sample Addition: Add the sample extract containing this compound to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

  • Quantification:

    • The rate of NADH production is proportional to the concentration of this compound (if it is the limiting substrate) or the enzyme activity.

    • A standard curve can be generated using known concentrations of a similar 3-hydroxyacyl-CoA substrate to determine the amount of product formed.

Note: This is a conceptual protocol. A specific, validated enzymatic assay for this compound may not be commercially available and would likely require development and optimization. The specificity of this assay would depend on the substrate specificity of the chosen enzyme.

Mandatory Visualization

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization Tissue/Cell Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Drying and Reconstitution SPE->Concentration LC UPLC Separation (C18 Column) Concentration->LC ESI Electrospray Ionization (ESI+) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Area Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Homogenization Tissue/Cell Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Drying and Reconstitution SPE->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC UV UV Detection (260 nm) HPLC->UV Integration Peak Area Integration UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_data Data Analysis Extraction Sample Extraction Reaction Enzymatic Reaction (LCHAD + NAD+) Extraction->Reaction Detection Spectrophotometric Detection (340 nm) Reaction->Detection Rate Calculate Rate of NADH Production Detection->Rate Standard Compare to Standard Curve Rate->Standard Quantification Determine Concentration/Activity Standard->Quantification

Caption: Conceptual workflow for the enzymatic assay of this compound.

References

Unraveling Suberin Composition: A Comparative Analysis With and Without 8-Hydroxyhexadecanedioyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suberin, a complex lipophilic biopolymer found in the cell walls of various plant tissues, plays a critical role in forming protective barriers against environmental stresses. Its unique composition of fatty acids, glycerol, and phenolics contributes to its function in controlling water and solute movement. A key component of the aliphatic domain of suberin is C16 α,ω-dicarboxylic acid, for which 8-hydroxyhexadecanedioyl-CoA is a crucial biosynthetic intermediate. This guide provides a detailed comparison of suberin composition in the presence and absence of the enzymatic activity responsible for producing these C16 monomers, supported by experimental data from studies on Arabidopsis thaliana.

Data Presentation: Suberin Monomer Composition

The biosynthesis of C16 ω-hydroxyacids and α,ω-dicarboxylic acids in Arabidopsis is primarily catalyzed by the cytochrome P450 fatty acid ω-hydroxylase CYP86A1.[1][2][3][4] Genetic knockout of the CYP86A1 gene in the horst mutant results in a significant reduction of these C16 and other short-chain suberin monomers.[1][4] The following table summarizes the quantitative differences in the aliphatic suberin monomer composition between wild-type (Col-0) and cyp86a1 mutant Arabidopsis roots.

Monomer ClassChain LengthWild-Type (Col-0) (µg/g DW)cyp86a1 Mutant (µg/g DW)Percentage Change in cyp86a1
ω-Hydroxy Fatty Acids C16:015.82.1-86.7%
C18:19.51.5-84.2%
C18:03.20.5-84.4%
C20:01.21.1-8.3%
C22:010.19.8-3.0%
C24:01.91.8-5.3%
α,ω-Dicarboxylic Acids C16:05.20.4-92.3%
C18:14.10.3-92.7%
C18:01.10.1-90.9%
C20:00.50.4-20.0%
C22:02.52.3-8.0%
Fatty Acids C16:01.10.8-27.3%
C18:10.40.3-25.0%
C18:00.70.6-14.3%
C20:00.80.80.0%
C22:02.12.0-4.8%
C24:00.60.60.0%
Primary Alcohols C18:00.30.30.0%
C20:00.50.50.0%
C22:01.51.4-6.7%
Total Aliphatic Monomers 63.4 27.6 -56.5%

Data adapted from Höfer et al., 2008. The data highlights a dramatic decrease in C16 and C18 ω-hydroxyacids and α,ω-dicarboxylic acids in the cyp86a1 mutant, indicating the critical role of CYP86A1 in their synthesis.

Experimental Protocols

The quantitative analysis of suberin composition is typically performed using gas chromatography-mass spectrometry (GC-MS) following chemical depolymerization of the suberin polymer.

Protocol: Analysis of Aliphatic Suberin Monomers by GC-MS

This protocol is adapted from methods described for the analysis of plant lipid polyesters.[5][6]

1. Sample Preparation and Delipidation:

  • Harvest plant tissue (e.g., roots) and wash thoroughly to remove debris.

  • Freeze-dry the tissue and grind to a fine powder.

  • To remove soluble lipids (waxes), perform exhaustive soxhlet extraction with a series of organic solvents, typically chloroform (B151607) and methanol, for 24-48 hours.

  • Air-dry the resulting delipidated tissue residue.

2. Depolymerization of Suberin:

  • To the dry, delipidated tissue, add a solution of 1 M sodium methoxide (B1231860) in methanol. An internal standard (e.g., methyl heptadecanoate) is added for quantification.

  • Incubate the mixture at 60°C for 2 hours with shaking to catalyze the transmethylation of the suberin esters.

  • Neutralize the reaction by adding an acid (e.g., 2 M H₂SO₄).

  • Extract the released fatty acid methyl esters (FAMEs) with a nonpolar solvent such as n-hexane.

  • Wash the organic phase with a saturated NaCl solution and dry it over anhydrous sodium sulfate.

3. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • To convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.

  • Incubate the mixture at 100°C for 15-30 minutes.

4. GC-MS Analysis:

  • Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent (e.g., heptane:toluene 1:1 v/v).[7]

  • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a nonpolar capillary column (e.g., HP-5MS) for separation.

  • A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

  • The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 50-650.

  • Identification of individual suberin monomers is achieved by comparing their mass spectra and retention times with those of authentic standards and published spectra.

  • Quantification is performed by comparing the peak areas of the individual monomers to the peak area of the internal standard.

Mandatory Visualization

Below are diagrams illustrating the biosynthetic pathway of C16 suberin monomers and the experimental workflow for their analysis.

Suberin_Biosynthesis FA_C16 Hexadecanoic Acid (C16:0) omega_OH_FA 16-Hydroxyhexadecanoic Acid FA_C16->omega_OH_FA ω-hydroxylation Suberin_Polymer Suberin Polymer FA_C16->Suberin_Polymer esterification eight_OH_diacid_CoA This compound (Intermediate) omega_OH_FA->eight_OH_diacid_CoA oxidation omega_OH_FA->Suberin_Polymer esterification diacid_C16 Hexadecanedioic Acid (C16:0) eight_OH_diacid_CoA->diacid_C16 oxidation diacid_C16->Suberin_Polymer esterification CYP86A1 CYP86A1 CYP86A1->FA_C16:e Oxidoreductase Oxidoreductase Oxidoreductase->omega_OH_FA:e Ligase Acyl-CoA Ligase Polymerase Polymerase (e.g., GPAT5) Polymerase->diacid_C16:e Suberin_Analysis_Workflow Start Plant Tissue (e.g., Roots) Delipidation Delipidation (Soxhlet extraction) Start->Delipidation Depolymerization Depolymerization (Transmethylation) Delipidation->Depolymerization Extraction Liquid-Liquid Extraction Depolymerization->Extraction Derivatization Derivatization (TMS derivatization) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

Alternative biosynthetic routes to suberin monomers besides 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of suberin is critical for applications ranging from agricultural biotechnology to novel biomaterials. This guide provides a comparative analysis of the key enzymatic routes leading to the diverse array of aliphatic suberin monomers, moving beyond a singular focus on any one intermediate to offer a broader perspective on the synthesis of this complex biopolymer.

Suberin is a vital protective barrier in plants, composed of a complex polyester (B1180765) of glycerol (B35011), phenolics, and a variety of long-chain aliphatic molecules. The composition of these aliphatic monomers—primarily ω-hydroxyacids, α,ω-dicarboxylic acids, and fatty alcohols—is determined by a series of enzymatic modifications. This guide compares the roles of key enzyme families in this process, supported by quantitative data from studies on Arabidopsis thaliana mutants and detailed experimental protocols.

The Core Biosynthetic Pathway: An Overview

The journey from C16-C18 fatty acids to functional suberin monomers involves a coordinated sequence of enzymatic reactions primarily located in the endoplasmic reticulum. The key stages are:

  • Fatty Acid Elongation: Precursor fatty acids are extended to form very-long-chain fatty acids (VLCFAs) with chain lengths of up to C24 or longer.

  • Oxidation: VLCFAs undergo ω-hydroxylation, and these ω-hydroxyacids can be further oxidized to α,ω-dicarboxylic acids.

  • Reduction: The carboxyl group of VLCFAs can be reduced to form primary fatty alcohols.

  • Esterification: The resulting monomers (ω-hydroxyacids, α,ω-dicarboxylic acids, and fatty alcohols) are esterified to a glycerol backbone or to ferulic acid, preparing them for polymerization.

The following sections compare the key enzyme families responsible for these transformations, highlighting how their specific functions and substrate preferences create alternative routes to different suberin monomer profiles.

Comparative Analysis of Key Biosynthetic Enzymes

The generation of specific suberin monomers is not a single linear process but a network of pathways governed by enzymes with distinct but sometimes overlapping specificities. The following tables summarize the quantitative impact of knocking out key genes in these pathways on the suberin monomer composition in Arabidopsis thaliana.

Fatty Acid Elongation: β-Ketoacyl-CoA Synthases (KCS)

The KCS enzyme family catalyzes the initial, rate-limiting step of fatty acid elongation, determining the chain length of the resulting VLCFAs.

Gene (Enzyme)Mutant Allele(s)Key Monomer Changes in Root SuberinReference(s)
KCS2 & KCS20kcs20 kcs2/daisy-1 Significant reduction in C22 and C24 VLCFA derivatives. Accumulation of C20 VLCFA derivatives.[1][1][2][3]
KCS2/DAISYatkcs2/daisy Depleted in C22 VLCFAs. Enriched in C16, C18, and C20 derivatives.[2][2]

Interpretation: KCS2 and KCS20 are functionally redundant and crucial for elongating fatty acids beyond C20. Their absence reroutes metabolic flow, leading to an accumulation of shorter-chain monomers and a significant reduction in the typical C22 and C24 suberin components.

ω-Oxidation: Cytochrome P450 Monooxygenases (CYP)

The CYP86 family of enzymes is responsible for the ω-hydroxylation of fatty acids, a defining step in suberin monomer synthesis. Different members exhibit preferences for different chain lengths.

Gene (Enzyme)Mutant Allele(s)Key Monomer Changes in Root SuberinReference(s)
CYP86A1cyp86a1/horst Significant reduction in C16 and C18 ω-hydroxyacids and α,ω-dicarboxylic acids.[4] Total aliphatic suberin reduced by ~60%.[4][4][5]
CYP86B1cyp86b1/ralph Strong reduction in C22 and C24 ω-hydroxyacids and α,ω-dicarboxylic acids.[4][6][7] Accumulation of C22 and C24 fatty acid precursors.[4][6][7][4][5][6][7]
CYP86A1 & CYP86B1cyp86a1 cyp86b1 Strong overall reduction in ω-hydroxy fatty acids and dicarboxylic acids across all chain lengths.[8]

Interpretation: The CYP86A1 and CYP86B1 enzymes provide two distinct routes for ω-oxidation based on substrate chain length. CYP86A1 primarily acts on C16 and C18 fatty acids, while CYP86B1 is required for the oxidation of VLCFAs (C22, C24). The absence of these enzymes creates significant bottlenecks, leading to a buildup of their respective unmodified fatty acid substrates and a drastic reduction in hydroxylated and dicarboxylic products.

Acyl-CoA Reduction: Fatty Acyl-CoA Reductases (FAR)

The FAR family converts fatty acyl-CoAs into primary fatty alcohols, which are important components of both the suberin polymer and associated waxes.

Gene (Enzyme)Mutant Allele(s)Key Monomer Changes in Root Suberin/WaxesReference(s)
FAR1, FAR4, & FAR5far1, far4, far5 Specific reduction in C22 (far1), C20 (far4), and C18 (far5) primary alcohols, respectively.[2][3] These reductions are also observed in the alkyl hydroxycinnamate esters of root waxes.[9][10][2][3][9][10]

Interpretation: The FAR enzymes provide parallel routes for the production of fatty alcohols with varying chain lengths. The high substrate specificity of FAR1, FAR4, and FAR5 demonstrates how different members of a single enzyme family contribute to the diversity of suberin and wax monomers.

Esterification to Glycerol: Glycerol-3-Phosphate Acyltransferases (GPAT)

GPAT enzymes catalyze the transfer of acyl chains from acyl-CoAs to a glycerol-3-phosphate backbone, a crucial step for incorporating monomers into the glycerol-based polyester.

Gene (Enzyme)Mutant Allele(s)Key Monomer Changes in Root & Seed Coat SuberinReference(s)
GPAT5gpat5 50% decrease in total aliphatic suberin in roots.[2][11][12][13] Several-fold reduction in very-long-chain (C22-C24) dicarboxylic acids and ω-hydroxy fatty acids in seed coats.[11][12][14][2][11][12][13][14]

Interpretation: GPAT5 is essential for linking VLCFA-derived monomers to the glycerol backbone. Its absence severely curtails the formation of the suberin polymer, particularly affecting the incorporation of the longest chain monomers. This highlights the critical role of esterification in the overall biosynthetic pathway.

Esterification to Phenolics: Feruloyl Transferase (ASFT)

The ASFT enzyme links the aliphatic and phenolic domains of suberin by catalyzing the transfer of ferulic acid to ω-hydroxyacids and fatty alcohols.

Gene (Enzyme)Mutant Allele(s)Key Monomer Changes in Root & Seed Coat SuberinReference(s)
ASFT (ALIPHATIC SUBERIN FERULOYL TRANSFERASE)asft Almost complete elimination of ester-linked ferulate.[2][15][16] Associated stoichiometric decrease in aliphatic monomers with ω-hydroxyl groups (ω-hydroxyacids and fatty alcohols).[15][2][15][16]

Interpretation: ASFT provides the primary route for integrating ferulate into the suberin polymer. The corresponding reduction in aliphatic monomers in asft mutants suggests a close coordination between the phenolic and aliphatic branches of the pathway, where the availability of ferulate acceptors influences the accumulation of certain aliphatic monomers.

Visualizing the Biosynthetic Routes

The following diagrams, generated using the DOT language, illustrate the main biosynthetic pathways and the specific steps affected by the genetic mutations discussed above.

Suberin_Biosynthesis_Pathway cluster_ER ER Lumen / Membrane Plastid Plastid FattyAcids C16-C18 Fatty Acids Plastid->FattyAcids FAS Complex ER Endoplasmic Reticulum (ER) FattyAcids->ER KCS KCS2, KCS20 VLCFA C20-C24+ Acyl-CoAs (VLCFAs) CYPA CYP86A1 VLCFA->CYPA C16-C18 CYPB CYP86B1 VLCFA->CYPB C22-C24 FAR FAR1, FAR4, FAR5 VLCFA->FAR Reduction OmegaHydroxy ω-Hydroxyacids Diacids α,ω-Dicarboxylic Acids OmegaHydroxy->Diacids Oxidation GPAT GPAT5 OmegaHydroxy->GPAT ASFT ASFT OmegaHydroxy->ASFT Diacids->GPAT Alcohols Primary Fatty Alcohols Alcohols->ASFT GlycerolPolyester Glycerol-Based Polyester SuberinPolymer Suberin Polymer GlycerolPolyester->SuberinPolymer FerulateEsters Ferulate Esters FerulateEsters->SuberinPolymer KCS->VLCFA Elongation CYPA->OmegaHydroxy ω-hydroxylation CYPB->OmegaHydroxy FAR->Alcohols GPAT->GlycerolPolyester ASFT->FerulateEsters Phenyl Phenylpropanoid Pathway FeruloylCoA Feruloyl-CoA Phenyl->FeruloylCoA FeruloylCoA->ASFT

Caption: General biosynthetic pathway of aliphatic and aromatic suberin monomers.

Experimental_Workflow start Plant Tissue (e.g., Arabidopsis Roots) delipidation Solvent Extraction (Chloroform, Methanol) Removes soluble waxes, lipids start->delipidation depolymerization Transesterification (e.g., BF3-Methanol or NaOMe) Releases ester-linked monomers delipidation->depolymerization extraction Monomer Extraction (Hexane or Chloroform) depolymerization->extraction derivatization Silylation (e.g., BSTFA) Adds TMS groups to -OH and -COOH extraction->derivatization gcms GC-MS Analysis Separation, Identification, and Quantification derivatization->gcms data Data Analysis (Compare Mutant vs. Wild-Type) gcms->data

Caption: Standard workflow for the analysis of suberin monomer composition.

Experimental Protocols

The quantitative data presented in this guide are primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of suberin monomers. The following is a generalized protocol based on methods cited in the literature.[17][18][19][20]

Protocol: Analysis of Aliphatic Suberin Monomers by GC-MS

1. Tissue Preparation and Delipidation:

  • Harvest plant tissue (e.g., roots of 4-5 week old Arabidopsis plants).

  • Thoroughly wash the tissue to remove soil and debris.

  • Freeze-dry the tissue and grind to a fine powder.

  • Perform exhaustive solvent extraction to remove soluble lipids and waxes. This is typically done with a series of solvents such as chloroform (B151607) and methanol (B129727) until the extract is clear.[18][19][20] The remaining material is the delipidated cell wall residue.

2. Depolymerization (Transesterification):

  • The suberin polyester is broken down to release its constituent monomers. A common method is transesterification with boron trifluoride in methanol (BF3-methanol) or sodium methoxide (B1231860) (NaOMe) in methanol.[18][19][20]

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate or dotriacontane) to the delipidated residue for later quantification.

  • Add the transesterification reagent and heat the reaction (e.g., at 70-100°C) for several hours to overnight. This process cleaves the ester bonds and methylates the resulting carboxylic acid groups.

3. Monomer Extraction:

  • After cooling, stop the reaction by adding water or a salt solution.

  • Extract the now-soluble methylated suberin monomers using an organic solvent like n-hexane or chloroform.[18][19] Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen gas.

4. Derivatization:

  • To make the monomers volatile for gas chromatography, polar hydroxyl and any remaining carboxyl groups must be derivatized.

  • Add pyridine (B92270) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.[17][20]

  • Heat the mixture (e.g., at 100°C) for a short period (10-20 minutes) to complete the reaction.[20] This replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • Evaporate the derivatization reagents under nitrogen.

5. GC-MS Analysis:

  • Dissolve the final derivatized sample in a suitable solvent (e.g., a 1:1 mixture of heptane:toluene).[17]

  • Inject the sample into a gas chromatograph equipped with a capillary column (e.g., HP-5 or equivalent).[20]

  • Use a temperature program that starts at a moderate temperature (e.g., 130°C) and ramps up to a high temperature (e.g., 325°C) to separate the different monomers based on their boiling points and polarity.

  • The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the fragments.

  • Monomers are identified by comparing their retention times and mass spectra to those of authentic standards or published spectra.

  • Quantification is performed by comparing the peak area of each identified monomer to the peak area of the internal standard.

Conclusion

The biosynthesis of suberin monomers is a multifaceted process involving several key enzyme families that provide multiple routes to a diverse array of aliphatic structures. By comparing the effects of genetic knockouts in Arabidopsis thaliana, we can clearly delineate the specific roles of KCS, CYP, FAR, GPAT, and ASFT enzymes in shaping the final suberin composition. Understanding these alternative and complementary pathways is fundamental for any research aiming to manipulate the properties of this crucial plant polymer for industrial, agricultural, or pharmaceutical purposes. The protocols and data provided herein offer a foundational guide for professionals in the field to design and interpret experiments related to suberin biosynthesis.

References

Comparative Guide to the Functional Redundancy of Enzymes in 8-Hydroxyhexadecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes involved in the metabolism of long-chain hydroxylated dicarboxylic acids, with a focus on functional redundancy. Due to the limited availability of specific data on 8-hydroxyhexadecanedioyl-CoA, this guide draws comparisons from studies on structurally similar substrates, such as other C16 dicarboxylic acids and hydroxylated long-chain fatty acids. The information presented herein is intended to inform research and development in metabolic pathways and drug discovery.

Introduction to the Metabolic Pathway

The metabolism of long-chain fatty acids can lead to the formation of dicarboxylic acids (DCAs) through ω-oxidation, a process initiated by cytochrome P450 (CYP) enzymes in the endoplasmic reticulum.[1] These DCAs, including hydroxylated variants like this compound, are subsequently catabolized via β-oxidation, primarily within peroxisomes.[1][2] This guide examines the key enzyme families at the initial hydroxylation and subsequent β-oxidation steps, highlighting instances of functional redundancy where multiple enzymes can act on similar substrates.

I. Cytochrome P450 4F Subfamily: The Initiators of ω-Oxidation

The CYP4F subfamily of enzymes catalyzes the ω-hydroxylation of fatty acids, a critical step in the formation of dicarboxylic acids.[3] Several members of this family exhibit overlapping substrate specificities, suggesting a degree of functional redundancy.

Comparative Performance Data

The following table summarizes the kinetic parameters of various CYP4F enzymes on hydroxylated long-chain fatty acids, which serve as analogs for understanding the initial steps of this compound metabolism.

EnzymeSubstrateKm (µM)Vmax (min⁻¹)Source
CYP4F113-hydroxystearate53.513.9[2]
CYP4F113-hydroxypalmitate105.870.6[2]
CYP4F23-hydroxystearateN/A< 1.0[2]
CYP4F2Arachidonic Acid247.4[4]
CYP4F2Leukotriene B444.8N/A[3]
CYP4F3BArachidonic AcidN/AN/A[1]
CYP4F3BLeukotriene B4N/AN/A[1]

N/A: Data not available in the cited sources.

From the available data, CYP4F11 demonstrates the highest activity towards hydroxylated fatty acids, with CYP4F2 showing a lesser but present capability.[2] Both CYP4F2 and CYP4F3B are known to act on common substrates like arachidonic acid and leukotriene B4, indicating functional overlap.[1]

Experimental Protocols

Kinetic Analysis of 3-Hydroxy Fatty Acid ω-Hydroxylation by Purified CYP4F Enzymes

This protocol is adapted from a study on CYP4F11 and CYP4F2.[2]

  • Reconstitution of the Enzyme System:

    • Purified CYP4F11 or CYP4F2 is reconstituted with NADPH:P450 oxidoreductase and cytochrome b5.

    • The reaction mixture should be prepared in a suitable buffer, such as potassium phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation:

    • The reaction is initiated by the addition of NADPH.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

  • Substrate Concentrations:

    • A range of 3-hydroxy fatty acid concentrations (e.g., 3–200 µM) should be used to determine Michaelis-Menten kinetics.

  • Reaction Termination and Product Extraction:

    • The reaction is stopped by the addition of an acid, such as 20% acetic acid.

    • The hydroxylated products are then extracted using an organic solvent like ethyl acetate.

  • Product Analysis:

    • The extracted products are dried, derivatized (e.g., with a fluorescent tag), and analyzed by reverse-phase high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The apparent Km and Vmax values are derived from the substrate concentration-velocity data using nonlinear regression analysis.

Logical Relationship of CYP4F Enzymes

CYP4F_Redundancy cluster_substrates Substrates cluster_enzymes CYP4F Enzymes Long-chain fatty acids Long-chain fatty acids CYP4F11 CYP4F11 Long-chain fatty acids->CYP4F11 CYP4F2 CYP4F2 Long-chain fatty acids->CYP4F2 CYP4F3B CYP4F3B Long-chain fatty acids->CYP4F3B Hydroxylated fatty acids Hydroxylated fatty acids Hydroxylated fatty acids->CYP4F11 High Activity Hydroxylated fatty acids->CYP4F2 Low Activity Arachidonic Acid Arachidonic Acid Arachidonic Acid->CYP4F2 Arachidonic Acid->CYP4F3B

Caption: Functional overlap of CYP4F enzymes on various fatty acid substrates.

II. Peroxisomal β-Oxidation Enzymes: The Degradation Machinery

Following ω-hydroxylation and conversion to its CoA ester, this compound enters the peroxisomal β-oxidation pathway for chain shortening. This pathway involves a set of enzymes with broad substrate specificity, and notably, two distinct bifunctional proteins that can process the intermediates.[5][6]

Key Enzymes and Their Redundancy

The core of peroxisomal β-oxidation involves a cycle of four enzymatic reactions. For straight-chain dicarboxylic acids, the key enzymes are:

  • Acyl-CoA Oxidase (SCOX): Catalyzes the first, rate-limiting step.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Both of these enzymes possess hydratase and dehydrogenase activities and are involved in the second and third steps of the β-oxidation of C16-dicarboxylic acid.[6] This represents a significant point of functional redundancy.

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the final cleavage step.

The presence of both LBP and DBP with the capability to act on long-chain dicarboxylic acids suggests a robust system for their degradation.

Comparative Performance Data

Currently, there is a lack of specific kinetic data directly comparing the efficiency of LBP and DBP on this compound or similar substrates in the literature. However, studies on patients with deficiencies in these enzymes have confirmed their involvement in the degradation of C16-dicarboxylic acids.[6]

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This general protocol can be adapted to measure the activity of dehydrogenases like those in LBP and DBP, using a dicarboxylyl-CoA substrate.[7]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., Tris-HCl) containing a suitable electron acceptor, such as ferricenium hexafluorophosphate.

    • Add the enzyme source (e.g., purified enzyme, cell homogenate).

  • Reaction Initiation:

    • Start the reaction by adding the dicarboxylyl-CoA substrate.

  • Measurement:

    • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength. The rate of change in absorbance is proportional to the enzyme activity.

  • Controls:

    • Run parallel assays without the substrate to account for any background reactions.

HPLC-Based Assay for Product Formation

This method allows for direct quantification of the product of an enzymatic reaction.[8]

  • Enzymatic Reaction:

    • Incubate the enzyme with the dicarboxylyl-CoA substrate under optimal conditions (buffer, pH, temperature).

  • Reaction Termination:

    • Stop the reaction at various time points, for instance by adding a strong acid or a denaturing agent.

  • Sample Preparation:

    • Centrifuge the samples to remove precipitated protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Separate the substrate and product using a suitable HPLC column and mobile phase.

    • Quantify the product peak by comparing its area to a standard curve of the known product.

Experimental Workflow for Assessing Functional Redundancy

Beta_Oxidation_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Purify LBP Purify LBP Kinetic Assay LBP Kinetic Assay (LBP) Purify LBP->Kinetic Assay LBP Purify DBP Purify DBP Kinetic Assay DBP Kinetic Assay (DBP) Purify DBP->Kinetic Assay DBP Synthesize Substrate Synthesize This compound Synthesize Substrate->Kinetic Assay LBP Synthesize Substrate->Kinetic Assay DBP Determine Km Vmax Determine Km, Vmax for each enzyme Kinetic Assay LBP->Determine Km Vmax Kinetic Assay DBP->Determine Km Vmax Compare Parameters Compare Kinetic Parameters Determine Km Vmax->Compare Parameters

Caption: Workflow for comparing the kinetics of LBP and DBP.

Conclusion

The metabolism of this compound and related molecules is characterized by functional redundancy at key stages. In the initial ω-hydroxylation step, multiple members of the CYP4F subfamily, particularly CYP4F11 and CYP4F2, can act on similar hydroxylated fatty acid substrates, albeit with different efficiencies. Subsequently, in the peroxisomal β-oxidation pathway, both L-bifunctional and D-bifunctional proteins are capable of processing the resulting dicarboxylic acid intermediates. This redundancy likely ensures the robust and efficient catabolism of these fatty acid metabolites. Further research with the specific substrate, this compound, is necessary to fully elucidate the kinetic preferences and relative contributions of these enzymes in its metabolic pathway.

References

Validating the Interaction of 8-hydroxyhexadecanedioyl-CoA with Transport Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction of 8-hydroxyhexadecanedioyl-CoA, a dicarboxylic acyl-CoA, with its putative transport protein, ATP-binding cassette subfamily D member 3 (ABCD3). The information presented is based on available experimental data for ABCD3 and its interaction with analogous substrates, offering a framework for validating the transport of this compound.

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids. Their transport into peroxisomes for subsequent β-oxidation is a critical metabolic process. The peroxisomal transporter ABCD3 has been identified as the primary transporter for long-chain dicarboxylic acids and their CoA esters[1][2][3]. Understanding the kinetics and specificity of this interaction is crucial for elucidating metabolic pathways and for the development of therapeutics targeting fatty acid metabolism disorders.

Comparative Analysis of Substrate Interaction with ABCD3

ParameterSubstrateValueMethodReference
Binding Affinity (Kd) Phytanoyl-CoA54.9 ± 9.03 μMMicroscale Thermophoresis (MST)[4]
ATPase Activity (Vmax) Phytanoyl-CoA (stimulator)1007.0 nmol Pi/min/mg proteinColorimetric ATPase Assay[3]
ATPase Activity (EC50) Phytanoyl-CoA (stimulator)~0.46 μMColorimetric ATPase Assay[3]

Note: The Vmax and EC50 values for ATPase activity were determined using a chimeric version of human ABCD3[3].

Experimental Protocols

Validating the interaction of this compound with ABCD3 involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

1. Protein Expression and Purification of ABCD3

  • Expression System: Human ABCD3 can be expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system for high yields of functional protein[4].

  • Purification: The protein is typically purified from the cell membranes using detergent solubilization followed by affinity chromatography (e.g., using a His-tag) and size-exclusion chromatography to ensure homogeneity[4].

2. Liposome Reconstitution of ABCD3

For transport assays, the purified ABCD3 protein needs to be reconstituted into artificial lipid vesicles (liposomes).

  • Lipid Composition: A mixture of E. coli polar lipids and egg yolk L-α-phosphatidylcholine can be used to mimic a biological membrane.

  • Reconstitution Method: The purified, detergent-solubilized ABCD3 is mixed with pre-formed liposomes. The detergent is then slowly removed by adsorption to polystyrene beads, allowing the protein to insert into the lipid bilayer. The resulting proteoliposomes can be loaded with ATP through freeze-thaw cycles and extrusion[5].

3. Transport Assay

This assay directly measures the uptake of a radiolabeled substrate into the ABCD3-containing proteoliposomes.

  • Substrate: Radiolabeled this compound (e.g., with ³H or ¹⁴C) is required.

  • Procedure:

    • Incubate the ATP-loaded proteoliposomes with the radiolabeled substrate.

    • Initiate the transport reaction by adding ATP to the external buffer.

    • At various time points, stop the reaction by rapid filtration through a membrane that retains the proteoliposomes but allows the free substrate to pass through.

    • Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

    • Determine the initial rates of transport at various substrate concentrations to calculate Vmax and Km values[5].

4. ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCD3, which is stimulated by substrate binding and transport.

  • Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay[3].

  • Procedure:

    • Incubate purified ABCD3 with varying concentrations of this compound in the presence of ATP.

    • After a set incubation time, stop the reaction and add the malachite green reagent.

    • Measure the absorbance at 620 nm, which is proportional to the amount of Pi released.

    • A standard curve using known concentrations of phosphate is used to quantify the amount of Pi produced.

    • The substrate-stimulated ATPase activity can be analyzed to determine Vmax and EC50 values[3].

5. Binding Affinity Assay (Microscale Thermophoresis - MST)

MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution.

  • Principle: The movement of molecules along a microscopic temperature gradient (thermophoresis) is dependent on their size, charge, and solvation shell. Ligand binding induces changes in these properties, which can be detected and used to calculate the binding affinity (Kd).

  • Procedure:

    • Label the purified ABCD3 with a fluorescent dye.

    • Mix a constant concentration of the labeled protein with a serial dilution of this compound.

    • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

    • Plot the change in the normalized fluorescence against the ligand concentration and fit the data to a binding curve to determine the Kd[4].

Visualizations

To aid in the conceptualization of the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_protein_production Protein Production cluster_reconstitution Membrane Reconstitution cluster_assays Functional Assays Expression ABCD3 Expression (Insect Cells) Purification Detergent Solubilization & Affinity Chromatography Expression->Purification Reconstitution Reconstitution into Proteoliposomes Purification->Reconstitution Binding Binding Affinity Assay (MST) Purification->Binding Liposomes Liposome Formation Liposomes->Reconstitution Transport Transport Assay (Radiolabeled Substrate) Reconstitution->Transport ATPase ATPase Activity Assay (Malachite Green) Reconstitution->ATPase

Experimental workflow for validating protein-ligand interaction.

Transport_Mechanism Substrate_CoA This compound ABCD3 ABCD3 Transporter Substrate_CoA->ABCD3 ATP ATP ATP->ABCD3 Beta_Ox β-oxidation ABCD3->Beta_Ox Transport

Peroxisomal transport of this compound via ABCD3.

References

Comparative transcriptomics of genes involved in 8-hydroxyhexadecanedioyl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomics of genes involved in the biosynthesis of 8-hydroxyhexadecanedioyl-CoA, a key intermediate in the formation of cutin and suberin in plants. These lipid polyesters are crucial for plant development and defense, and understanding their biosynthesis is vital for developing hardier crops and novel therapeutic agents. This document summarizes quantitative transcriptomic data, details experimental protocols, and visualizes the biosynthetic and regulatory pathways.

Data Presentation: Comparative Gene Expression Analysis

The biosynthesis of this compound is a multi-step process involving several gene families. Below is a summary of the differential expression of key genes implicated in this pathway, primarily from studies on Arabidopsis thaliana. The data is presented as log2 fold change in expression under conditions that stimulate cutin or suberin production (e.g., developmental stages with high deposition rates or stress conditions) compared to control conditions.

Gene FamilyGene (Arabidopsis)Function in PathwayTissue Specificity/Inducing ConditionLog2 Fold Change (Treatment vs. Control)Reference(s)
Cytochrome P450 CYP86A2 (ATT1)ω-hydroxylation of fatty acidsLeaves, Flowers+2.5 to +4.0[1][2]
CYP86A8 (LCR)ω-hydroxylation of fatty acidsFlowers, Stems+2.0 to +3.5[1]
CYP77A4Mid-chain hydroxylation/epoxidation of fatty acidsFlowers+3.0 to +5.0[3]
CYP77A6Mid-chain hydroxylation of fatty acidsFloral organs+1.5 to +3.0[3]
Glycerol-3-Phosphate Acyltransferase GPAT4Acyl transfer to glycerol-3-phosphateLeaves, Stems+2.0 to +3.0[4][5]
GPAT6Acyl transfer to glycerol-3-phosphateFlowers (petals)+1.8 to +2.7[6][7]
GPAT8Acyl transfer to glycerol-3-phosphateLeaves, Stems (redundant with GPAT4)+2.0 to +3.0[4][8]
Long-Chain Acyl-CoA Synthetase LACS2Activation of fatty acids to Acyl-CoAsEpidermal cells+3.0 to +4.5[9]
Transcription Factors SHN1 (WIN1)Upregulates cutin biosynthesis genesEpidermal cells+4.0 to +6.0[9][10]
MYB16Regulates CYP86A4 expressionEpidermis+1.5 to +2.5[11]
TCP14/TCP15Regulates CYP86A4, GPAT6, SHN1/2General+1.0 to +2.0[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of transcriptomic studies. Below are typical protocols for the key experiments cited in the comparative analysis.

Plant Material and Growth Conditions

Arabidopsis thaliana (ecotype Columbia-0) is typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C. Samples for RNA extraction are collected from specific tissues (e.g., rosette leaves, stems, flowers) at defined developmental stages. For stress-induced gene expression studies, plants are subjected to conditions such as drought or high salinity before tissue harvesting.[12]

RNA Extraction and Quality Control

Total RNA is extracted from plant tissues using a TRIzol-based method or a commercial plant RNA extraction kit.[13] The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RNA Integrity Number > 8.0) is used for downstream applications.[14]

RNA-Seq Library Preparation and Sequencing

RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate 50-150 bp paired-end reads.[15][16]

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.[17]

  • Read Alignment: The processed reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR.[17]

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between different conditions or tissues is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered differentially expressed.[15]

Mandatory Visualization

Biosynthesis Pathway of this compound

This compound Biosynthesis cluster_0 Endoplasmic Reticulum Fatty_Acid_C16 C16 Fatty Acid (Palmitic Acid) Omega_Hydroxy_FA ω-Hydroxy C16 Fatty Acid Alpha_Omega_Diacid α,ω-Hexadecanedioic Acid Omega_Hydroxy_FA->Alpha_Omega_Diacid Fatty Acid ω-hydroxylase Hydroxy_Diacid 8-Hydroxyhexadecanedioic Acid Alpha_Omega_Diacid->Hydroxy_Diacid CYP77A family (Mid-chain hydroxylation) Acyl_CoA This compound Hydroxy_Diacid->Acyl_CoA LACS family (e.g., LACS2) Cutin_Suberin Cutin/Suberin Polymer Acyl_CoA->Cutin_Suberin GPAT family (e.g., GPAT4, GPAT6, GPAT8) + Polymerization

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Comparative Transcriptomics

Experimental Workflow RNA_Extraction Total RNA Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway and Network Analysis Data_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis.

Regulatory Network of Cutin Biosynthesis

Regulatory Network cluster_TFs Transcription Factors cluster_Genes Biosynthetic Genes Developmental_Cues Developmental Cues MYB16 MYB16 Developmental_Cues->MYB16 TCP14_15 TCP14/TCP15 Developmental_Cues->TCP14_15 SHN1 SHN1/WIN1 CYP86A CYP86A family SHN1->CYP86A GPATs GPAT family SHN1->GPATs LACS2 LACS2 SHN1->LACS2 MYB16->CYP86A TCP14_15->SHN1 TCP14_15->CYP86A TCP14_15->GPATs Cutin_Production Cutin Production CYP86A->Cutin_Production CYP77A CYP77A family CYP77A->Cutin_Production GPATs->Cutin_Production LACS2->Cutin_Production

Caption: Simplified regulatory network of cutin biosynthesis genes.

References

Safety Operating Guide

Navigating the Disposal of 8-hydroxyhexadecanedioyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-hydroxyhexadecanedioyl-CoA, a long-chain fatty acyl-CoA ester, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a compound likely used in biochemical research, its waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.

Immediate Safety and Handling Protocol

Before beginning any procedure that will generate waste containing this compound, it is essential to have a designated waste collection plan. All laboratory personnel handling this compound should be familiar with the potential hazards and the appropriate emergency procedures.

Personal Protective Equipment (PPE):

When handling this compound or its waste, the following PPE should be worn to minimize exposure:

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A clean lab coat or a disposable gown should be worn.[1]

  • Additional Protection: Depending on the scale of the experiment and the potential for aerosolization, a face shield and respiratory protection may be necessary.[1][2]

Step-by-Step Disposal Plan

1. Waste Characterization and Segregation:

  • Unless confirmed to be non-hazardous, all waste containing this compound should be treated as hazardous chemical waste.[3][4]

  • Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Keep it separate from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]

  • Solid waste (e.g., contaminated gloves, paper towels, pipette tips) should be collected separately from liquid waste.

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection, preferably plastic to minimize the risk of breakage. The original container of the chemical is often a good choice for its waste.[3][6]

  • The container must be in good condition, with a secure, leak-proof lid.[3]

  • Label the waste container clearly with a "Hazardous Waste" tag provided by your institution's EHS department.[6]

  • The label must include:

    • The full chemical name: "this compound" and any other components in the waste mixture. Abbreviations are not permitted.[6]

    • The concentration or quantity of each component.

    • The date waste was first added to the container (date of generation).[6]

    • The name and contact information of the principal investigator.[6]

    • The laboratory room number.[6]

    • Appropriate hazard pictograms.[6]

3. Waste Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4][5]

  • The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.[4]

4. Disposal and Removal:

  • Do not dispose of this compound down the sanitary sewer or in the regular trash.[3][6]

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[4][5][6]

  • Follow the specific procedures provided by your EHS office for waste collection.[3]

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides a template of important parameters that would typically be found in a Safety Data Sheet (SDS). Researchers should always refer to the specific SDS for any chemical they are working with.

ParameterValueSource / Comment
pH Not AvailableAs a long-chain fatty acyl-CoA ester, it is not expected to be strongly acidic or basic, but the solution it is in will determine the pH.
Boiling Point Not AvailableLikely to be high and may decompose before boiling.
Flash Point Not Available
Solubility Not AvailableExpected to have some solubility in aqueous buffers commonly used in biochemical assays.
Toxicity Data (LD50) Not AvailableTreat as a potentially toxic substance.
Aquatic Toxicity Not AvailableAssume it may be harmful to aquatic life and prevent release into the environment.

Experimental Protocol for Waste Handling

The following is a generalized protocol for handling and preparing waste generated from a typical laboratory experiment involving this compound.

1. Preparation: a. Before starting the experiment, identify a suitable hazardous waste container. b. Ensure the container is properly labeled with all required information, leaving the fill date blank. c. Designate a Satellite Accumulation Area for the waste container.

2. Waste Collection: a. During the experiment, collect all liquid waste containing this compound directly into the labeled hazardous waste container. b. Collect all solid waste (e.g., contaminated pipette tips, microfuge tubes, gloves) in a separate, clearly labeled container or bag for solid hazardous waste. c. For small liquid spills, absorb the material with a non-flammable absorbent like vermiculite (B1170534) or cat litter.[7][8] Scoop the absorbed material into the solid hazardous waste container.

3. Final Steps: a. At the end of the experiment, ensure the waste container lid is securely fastened. b. Record the date on the hazardous waste label when the container is full or when the experiment generating the waste is complete. c. Store the container in the designated SAA until it is collected by the EHS department.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G A Start: Chemical Waste Generated B Is the waste known to be non-hazardous? A->B D Dispose in regular trash or sewer as permitted B->D Yes E Treat as Hazardous Waste B->E No / Unsure C Consult Institutional EHS Guidelines C->B C->E K End: Waste properly disposed D->K F Select appropriate, compatible, and labeled waste container E->F G Segregate waste by compatibility F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Keep container closed H->I J Request pickup from EHS when full or expired I->J J->K

References

Essential Safety and Operational Guidance for Handling 8-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 8-hydroxyhexadecanedioyl-CoA is paramount. This document provides a direct, procedural guide to the necessary personal protective equipment (PPE), operational workflow, and disposal of this long-chain acyl-CoA ester.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]

PPE CategoryRecommended EquipmentPurpose
Body Protection - Standard lab coat (cotton or flame-resistant)- Chemical-resistant apron (for large quantities)Protects skin and personal clothing from splashes and spills.
Hand Protection - Nitrile or neoprene gloves (powder-free)Provides a barrier against direct skin contact with the chemical. Double-gloving may be appropriate for certain procedures.
Eye and Face Protection - Safety glasses with side shields- Chemical splash goggles (when splash hazard exists)- Face shield (in conjunction with goggles for large volumes or significant splash risk)Protects eyes and face from splashes, sprays, and airborne particles.
Respiratory Protection - Use in a well-ventilated area or a chemical fume hood is recommended.- A fit-tested N95 or higher respirator may be required if aerosols can be generated and not contained.Minimizes inhalation of any potential aerosols or fine powders. The necessity of respiratory protection should be determined by a risk assessment.
Foot Protection - Closed-toe shoesProtects feet from spills and falling objects.

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound, from receipt of the compound to its final disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Verification B Review Safety Data Sheet (if available) or General Acyl-CoA Handling Procedures A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) C->D E Weighing and Aliquoting D->E F Experimental Use E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Dispose of Waste According to Institutional and Local Regulations H->I

Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste : Unused or expired solid this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : If this compound is dissolved in a solvent, the entire solution should be disposed of as chemical waste in an appropriate, labeled container compatible with the solvent used.[6]

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for the pickup of chemical waste.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]

References

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